Product packaging for Loureirin D(Cat. No.:CAS No. 119425-91-1)

Loureirin D

Cat. No.: B1631583
CAS No.: 119425-91-1
M. Wt: 288.29 g/mol
InChI Key: AQMBVNGTZRFEPF-UHFFFAOYSA-N
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Description

Loureirin D has been reported in Dracaena cochinchinensis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O5 B1631583 Loureirin D CAS No. 119425-91-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,4-dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-21-16-9-12(18)8-15(20)13(16)6-7-14(19)10-2-4-11(17)5-3-10/h2-5,8-9,17-18,20H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMBVNGTZRFEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1CCC(=O)C2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401168110
Record name 3-(2,4-Dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401168110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119425-91-1
Record name 3-(2,4-Dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119425-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4-Dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401168110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Loureirin D: A Comprehensive Technical Guide on its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

Loureirin D is a dihydrochalcone, a type of natural phenolic compound, that has been identified in Dracaena cochinchinensis, the plant source of the traditional medicinal resin known as "Dragon's Blood". This guide provides a detailed overview of the known physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. While specific experimental data for some properties of this compound are not extensively reported in publicly available literature, this guide compiles the existing information and outlines the standard methodologies used for the determination of these properties.

Physical and Chemical Properties of this compound

The known physical and chemical characteristics of this compound are summarized in the table below. It is important to note that some of these properties, such as the melting point, have not been explicitly reported and are listed as "Not available".

PropertyValueCitations
Molecular Formula C₁₆H₁₆O₅[1]
Molecular Weight 288.29 g/mol [1]
CAS Number 119425-91-1[1][2]
IUPAC Name 3-(2,4-dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one[1]
Appearance Solid, powder[3]
Melting Point Not available[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.
Purity ≥98% (Commercially available)
Type of Compound Dihydrochalcone[2]
Natural Source Dracaena cochinchinensis (Lour.) S.C. Chen[4][5]
Storage Conditions Powder: -20°C; In solvent: -80°C[3]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively published. However, the following sections describe standard methodologies that are typically employed for the determination of the key physical and chemical properties of natural products like this compound.

Isolation and Purification

This compound is isolated from the resin of Dracaena cochinchinensis. A general workflow for its isolation and purification is as follows:

G General Workflow for Isolation and Characterization of this compound start Dracaena cochinchinensis Resin (Dragon's Blood) extraction Solvent Extraction (e.g., Ethanol, Methanol) start->extraction crude_extract Crude Extract extraction->crude_extract partition Liquid-Liquid Partitioning (e.g., with Ethyl Acetate, n-Hexane) crude_extract->partition fractions Fractionation partition->fractions chromatography Column Chromatography (Silica Gel, Sephadex LH-20) fractions->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound structure_elucidation Structural Elucidation (NMR, MS, IR, UV-Vis) pure_compound->structure_elucidation

A generalized workflow for the isolation and characterization of this compound.
Spectroscopic Analysis

Structural elucidation of this compound relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are crucial for determining the carbon-hydrogen framework of the molecule.[6] Samples are typically dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) with tetramethylsilane (TMS) as an internal standard.[7] 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivity between protons and carbons.[8]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. Fragmentation patterns observed in MS/MS spectra provide further structural information.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule.[9] The sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[10] Characteristic absorption bands would be expected for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis absorption spectrum, typically measured in a solvent like methanol or ethanol, provides information about the electronic transitions within the molecule and is characteristic of the chromophore system.[11] The wavelengths of maximum absorption (λmax) are recorded.[12]

Determination of Physical Properties
  • Melting Point : The melting point of a purified solid sample would be determined using a melting point apparatus. A sharp melting range is indicative of high purity.

  • Solubility : Solubility is determined by adding a known amount of the compound to a specific volume of a solvent and observing for dissolution, often with the aid of sonication or vortexing.

Potential Biological Activities and Signaling Pathways

While direct and extensive research on the specific biological activities of this compound is limited, the activities of structurally related compounds, Loureirin A, B, and C, have been investigated. These studies provide insights into the potential pharmacological effects of this compound.

Based on the activities of its analogues, this compound may possess anti-inflammatory and antioxidant properties. A hypothesized mechanism of action involves the modulation of key signaling pathways:

G Hypothesized Signaling Pathways Modulated by this compound cluster_0 Anti-Inflammatory Pathways cluster_1 Antioxidant Pathway nfkb NF-κB Pathway inflammation Inflammatory Response (e.g., COX-2, iNOS, Pro-inflammatory Cytokines) nfkb->inflammation Promotes mapk MAPK Pathway (ERK, JNK, p38) mapk->inflammation Promotes nrf2 Nrf2 Pathway antioxidant Antioxidant Response (e.g., HO-1, NQO1) nrf2->antioxidant Promotes loureirin_d This compound loureirin_d->nfkb Inhibits loureirin_d->mapk Inhibits loureirin_d->nrf2 Activates

A hypothesized model of the signaling pathways potentially modulated by this compound.

This diagram illustrates that this compound may exert its effects by inhibiting pro-inflammatory pathways such as NF-κB and MAPK, while activating the Nrf2 antioxidant response pathway. This dual action would lead to a reduction in inflammation and oxidative stress.

References

An In-depth Technical Guide to the Source and Natural Abundance of Loureirin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Loureirin D, a flavonoid of significant interest in pharmaceutical research. The document details its natural sources, available data on its abundance, and methodologies for its study.

Introduction to this compound

This compound is a dihydrochalcone, a type of flavonoid recognized for its potential therapeutic properties. It is a constituent of a traditional medicine known as "Dragon's Blood," a deep red resinous exudate.[1] This resin has a long history of use in various cultures for its purported medicinal benefits, including anti-inflammatory and anticoagulant effects.[2] Modern scientific inquiry has focused on isolating and characterizing the bioactive compounds within Dragon's Blood, such as this compound, to understand their mechanisms of action and potential for drug development.

Natural Sources of this compound

The primary natural source of this compound is the resinous substance known as "Dragon's Blood." It is crucial for researchers to note that this resin is sourced from multiple plant genera, and the phytochemical composition can vary significantly. The two main sources are:

  • Dracaena species: Several species in this genus, particularly Dracaena cochinchinensis, produce a resin referred to as Dragon's Blood.[3][4] This resin is known to contain a complex mixture of flavonoids, including dihydrochalcones like this compound.[4]

  • Daemonorops draco: This palm tree is another primary source of Dragon's Blood resin.[2][5][6] The resin from this species also contains a rich profile of flavonoids, contributing to its medicinal properties.

While both genera are sources of Dragon's Blood, the specific concentrations of individual compounds, including this compound, can differ based on the plant species, geographical location, and harvesting time.

Natural Abundance of this compound and Related Flavonoids

Quantitative data specifically detailing the natural abundance of this compound in Dragon's Blood resin is limited in the currently available scientific literature. However, studies on the flavonoid composition of the resin provide context on the presence of related compounds. Dihydrochalcones and other flavonoids can constitute a significant portion of the resin's dry weight.

The table below summarizes the major flavonoids identified in Dragon's Blood from Dracaena and Daemonorops species. While this compound is a known constituent, its concentration is not as frequently reported as that of Loureirin A and B.

Compound Compound Class Identified Source(s) Reported Concentration/Abundance Notes
This compound DihydrochalconeDracaena cochinchinensis[4]Identified as a constituent, but specific quantitative data is not widely available.
Loureirin A DihydrochalconeDracaena cochinchinensis, Daemonorops draco[5][7]Frequently quantified; concentrations vary significantly between different plant tissues and sources.[7]
Loureirin B DihydrochalconeDracaena cochinchinensis, Daemonorops draco[5][7]Often quantified alongside Loureirin A; its concentration can be significantly higher in damaged plant tissue.[7]
Loureirin C DihydrochalconeDracaena cochinchinensisA known flavonoid from this source.
Resveratrol StilbenoidDracaena cochinchinensisOften present in the resin.
Pterostilbene StilbenoidDracaena cochinchinensisAnother common stilbenoid found in the resin.
Dracorhodin FlavonoidDaemonorops draco[6]A key indicator compound for Dragon's Blood from this species.[5][6]

Experimental Protocols: Isolation and Quantification

While specific protocols for this compound are not extensively detailed in the literature, methodologies for the analysis of related flavonoids in Dragon's Blood are well-established. The following protocols for Loureirin A and B can be adapted for the study of this compound.

4.1. Sample Preparation: Ultrasonic Extraction

This method is commonly used for extracting flavonoids from the resinous matrix.

  • Objective: To extract flavonoids from Dragon's Blood resin for HPLC analysis.

  • Procedure:

    • Weigh a precise amount of powdered Dragon's Blood resin.

    • Add a defined volume of methanol to the powder.

    • Perform ultrasonic extraction for a specified duration (e.g., 30 minutes).

    • Centrifuge the resulting mixture to pellet solid particles.

    • Filter the supernatant through a 0.45 µm filter prior to HPLC injection.

4.2. Quantification: High-Performance Liquid Chromatography (HPLC)

The following HPLC method has been successfully used for the quantification of Loureirin A and B and provides a strong basis for developing a method for this compound.

Parameter Condition 1 Condition 2
Chromatographic Column Kromasil C18 (5 µm, 4.6 x 200 mm)[8]Kromasil 100-5C18 (5 µm, 4.6 x 250 mm)
Mobile Phase Acetonitrile – 0.1% Acetic Acid (37:63)[8]Acetonitrile - 1% Glacial Acetic Acid
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 40°CAmbient
Detection Wavelength 280 nm[8]278 nm
Reference [8][9]

4.3. Preparation of Standard Solutions

Accurate quantification requires the preparation of a standard curve using a purified reference standard of this compound.

  • Procedure:

    • Accurately weigh a small amount of pure this compound standard.

    • Dissolve it in methanol to create a stock solution of known concentration.

    • Perform serial dilutions of the stock solution with methanol to create a series of working standards with decreasing concentrations.

    • Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

Workflow and Signaling Pathways

Detailed signaling pathways for this compound are not yet fully elucidated in the scientific literature. However, its general anti-inflammatory and anticoagulant properties suggest interactions with pathways involved in these processes.[2]

Below is a generalized experimental workflow for the isolation and quantification of flavonoids like this compound from Dragon's Blood resin.

G Experimental Workflow for Flavonoid Analysis from Dragon's Blood A Dragon's Blood Resin (Source: Dracaena or Daemonorops) B Grinding and Powdering A->B C Ultrasonic Extraction with Methanol B->C D Centrifugation and Filtration C->D E Crude Flavonoid Extract D->E F HPLC Analysis E->F G Compound Identification (vs. Standard) F->G H Quantification (Calibration Curve) F->H

Workflow for Flavonoid Analysis

Conclusion

This compound is a promising flavonoid compound found in the traditional medicine Dragon's Blood, sourced from Dracaena and Daemonorops species. While its presence is confirmed, there is a clear need for further research to quantify its natural abundance across different sources. The experimental protocols outlined in this guide for related compounds provide a solid foundation for researchers to develop and validate methods for the precise quantification of this compound. Future studies elucidating its specific signaling pathways will be critical for advancing its potential development as a therapeutic agent.

References

Preliminary Cytotoxicity Screening of Loureirin D: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loureirin D, a dihydrochalcone found in the resin of Dracaena species, commonly known as "Dragon's Blood," belongs to a class of flavonoids with recognized pharmacological potential. While direct and extensive preliminary cytotoxicity data for this compound remains limited in publicly available scientific literature, this technical guide synthesizes the current understanding of the cytotoxic properties of its close analogues, Loureirin A and B, and other structurally related dihydrochalcones. This document provides an overview of the methodologies employed in assessing the cytotoxic effects of these compounds and summarizes the key findings regarding their impact on cancer cell lines, including observed effects on cell cycle progression and apoptosis. The information presented herein serves as a foundational resource for researchers initiating cytotoxic evaluations of this compound and similar natural products.

Introduction

The exploration of natural compounds for novel anticancer agents is a cornerstone of modern drug discovery. Dihydrochalcones, a subclass of flavonoids, have emerged as promising candidates due to their diverse biological activities. This compound, chemically identified as 3-(2,4-dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one, is a constituent of "Dragon's Blood," a traditional medicine with a long history of use.[1][2] While its analogues, Loureirin A and B, have been the subject of several cytotoxicity studies, specific data on this compound is not extensively documented. This guide will, therefore, draw upon the research conducted on its analogues to provide a comprehensive framework for understanding its potential cytotoxic profile.

Cytotoxicity of Loureirin Analogues

Studies on synthetic analogues of Loureirin have demonstrated selective cytotoxic activity against various cancer cell lines. The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) values for some of these analogues.

Compound/AnalogueCell LineAssayIC50 (µM)Reference
Chalcone Analogue 3dHCT116 (Colorectal)Not Specified8.4[3]
Dihydrochalcone Analogue 4cHCT116 (Colorectal)Not Specified17.9[3]

Table 1: IC50 Values of Loureirin Analogues in a Colorectal Cancer Cell Line. [3]

Experimental Protocols

The following sections detail the standard experimental methodologies used to assess the cytotoxicity of Loureirin analogues. These protocols can be adapted for the preliminary screening of this compound.

Cell Culture and Maintenance
  • Cell Lines: Human colorectal carcinoma (HCT116), breast adenocarcinoma (MCF-7), and non-small cell lung cancer (A549 and H1299) cell lines are commonly used. Normal cell lines, such as human dermal fibroblasts, are often included to assess selectivity.

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assays

The cytotoxic effects of the compounds are generally evaluated using one or more of the following assays:

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay is based on the ability of SRB to bind to protein components of cells.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes.

  • Destaining and Solubilization: Wash with 1% acetic acid to remove unbound dye and then dissolve the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

Cell Cycle Analysis

Flow cytometry is used to determine the effect of the compound on cell cycle distribution.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assays

Apoptosis induction can be assessed by various methods, including Annexin V-FITC/PI staining.

  • Cell Treatment: Treat cells as described for cell cycle analysis.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Mechanistic Insights from Loureirin Analogues

Research on Loureirin analogues suggests that their cytotoxic effects are mediated through the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest

A synthetic dihydrochalcone analogue of Loureirin, compound 4c, has been shown to induce G2/M arrest in HCT116 colorectal cancer cells.[3] This is often associated with the regulation of cell cycle-associated proteins.

G2_M_Arrest cluster_cell_cycle Cell Cycle Progression G2 G2 Phase M M Phase (Mitosis) G2->M Progression Loureirin_Analogue Loureirin Analogue (e.g., 4c) Arrest G2/M Arrest Loureirin_Analogue->Arrest Induces Arrest->M Inhibits Progression

Caption: G2/M Cell Cycle Arrest Induced by a Loureirin Analogue.

Apoptosis Induction

The apoptotic pathway is a key target for many anticancer agents. Studies on Loureirin analogues suggest an upregulation of the Fas cell surface death receptor, implicating the extrinsic apoptosis pathway.[3]

Apoptosis_Pathway Loureirin_Analogue Loureirin Analogue Fas_Receptor Fas Death Receptor (Upregulation) Loureirin_Analogue->Fas_Receptor Induces Caspase_Cascade Caspase Cascade Activation Fas_Receptor->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Proposed Apoptotic Pathway of a Loureirin Analogue.

Experimental Workflow for Preliminary Cytotoxicity Screening

The following diagram outlines a logical workflow for the initial cytotoxic evaluation of this compound.

Cytotoxicity_Workflow start Start: this compound Cytotoxicity Screening cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, SRB) start->cytotoxicity_assay ic50 Determine IC50 Value cytotoxicity_assay->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis mechanism Elucidate Mechanism of Action cell_cycle->mechanism apoptosis->mechanism

References

A Technical Guide to the Solubility of Loureirin D in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Loureirin D, a dihydrochalcone found in Dragon's Blood resin. Understanding the solubility of this compound is critical for its extraction, purification, and formulation in preclinical and pharmaceutical research. This document outlines its solubility in various common laboratory solvents, presents detailed experimental protocols for solubility determination, and includes a workflow diagram for a standard solubility assessment method.

This compound: Compound Overview

This compound is a bioactive molecule known for its potential therapeutic properties. Accurate solubility data is fundamental for designing in vitro and in vivo experiments, ensuring reliable and reproducible results.

PropertyValue
Chemical Name 3-(2,4-dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one
Molecular Formula C₁₆H₁₆O₅
Molecular Weight 288.29 g/mol
CAS Number 119425-91-1

Quantitative Solubility Data

The solubility of this compound has been reported in several common laboratory solvents. The following table summarizes the available quantitative and qualitative data.

SolventTypeReported SolubilityNotes
DMSO Organic≥ 50 mg/mL (173.43 mM)[1]Due to the hygroscopic nature of DMSO, using a freshly opened bottle is recommended for maximum solubility[1].
Chloroform OrganicSoluble[2]Quantitative data is not specified in the available literature.
Dichloromethane OrganicSoluble[2]Quantitative data is not specified in the available literature.
Ethyl Acetate OrganicSoluble[2]Quantitative data is not specified in the available literature.
Acetone OrganicSoluble[2]Quantitative data is not specified in the available literature.
Methanol OrganicSuitable for stock solutions[3]Used for preparing stock solutions for HPLC analysis, indicating good solubility at analytical concentrations[3].
Water AqueousNo data available; expected to be low.[4]As a flavonoid-like structure, low aqueous solubility is anticipated.
Co-solvent System Mixed≥ 2.5 mg/mL (8.67 mM)[1]Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. This system is designed for in vivo animal studies[1].

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium (thermodynamic) solubility of a compound. It measures the concentration of a saturated solution when the dissolved solute is in equilibrium with the undissolved solid.

Objective: To determine the maximum soluble concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid powder)

  • Selected laboratory solvent (e.g., DMSO, Ethanol, Phosphate-Buffered Saline)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Supersaturated Mixture:

    • Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that a saturated solution is formed and solid material remains.

    • Add a precise volume of the chosen solvent to the vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

    • Agitate the mixture for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.[5]

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, centrifuge the vials at high speed.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.[5] This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a validated HPLC method.

    • Create a calibration curve by plotting the analytical response (e.g., peak area) of the standards against their concentrations.

    • Determine the concentration of this compound in the saturated sample by interpolating its analytical response on the calibration curve.[5][6]

  • Data Reporting:

    • Express the solubility in units such as mg/mL or molarity (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

G Workflow for Thermodynamic Solubility Determination (Shake-Flask Method) cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification & Reporting A Add excess this compound to a vial B Add a known volume of solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-72 hours to reach equilibrium C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant with 0.22 µm syringe filter E->F G Analyze filtrate via HPLC against a calibration curve F->G H Calculate concentration and report solubility (e.g., mg/mL) G->H

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

References

An In-depth Technical Guide to Basic Stability Studies of Loureirin D Under Laboratory Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Loureirin D, a dihydrochalcone derived from Dracaena cochinchinensis (Dragon's Blood resin), has garnered interest for its potential therapeutic properties, including anti-inflammatory and anticoagulant effects.[1] As with any compound intended for pharmaceutical development, a thorough understanding of its stability profile is paramount. This technical guide outlines a comprehensive framework for conducting basic stability studies of this compound under typical laboratory conditions. In the absence of publicly available stability data for this compound, this document provides detailed experimental protocols for forced degradation studies and the development of a stability-indicating analytical method, based on established scientific principles and regulatory guidelines for natural products.[2] The methodologies described herein are intended to serve as a robust starting point for researchers to elucidate the degradation pathways and establish appropriate storage and handling conditions for this compound.

Introduction

This compound is a flavonoid, specifically a dihydrochalcone, a class of compounds known for a range of biological activities.[3] Related compounds, such as Loureirin A and C, have demonstrated anti-inflammatory and antioxidant activities, respectively.[4][5] The anti-inflammatory effects of Loureirin A have been linked to the downregulation of the Akt/NF-κB signaling pathway, while the antioxidant properties of Loureirin C are associated with the activation of the Nrf2 pathway.[5][6] Given these promising bioactivities, assessing the chemical stability of this compound is a critical step in its journey from a natural product of interest to a potential therapeutic agent.

Stability testing provides crucial information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[7] Forced degradation studies are an integral part of this process, helping to identify potential degradation products and develop stability-indicating analytical methods capable of separating the intact drug from its degradants.[2] This guide details the necessary steps to perform these fundamental studies for this compound.

Proposed Stability Study Workflow

A systematic approach is essential for a successful stability study. The following workflow outlines the key phases, from initial method development to the analysis of stability samples.

G Figure 1. Proposed Workflow for this compound Stability Studies cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Formal Stability Studies A Develop Stability-Indicating RP-HPLC Method B Method Validation (ICH Q2(R1)) A->B C Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) B->C D Identify Major Degradants (LC-MS/MS) C->D E Set up Stability Chambers (Long-term & Accelerated) D->E F Analyze Samples at Time Points (0, 3, 6, 12 months) E->F G Data Analysis & Shelf-life Estimation F->G

Caption: Proposed Workflow for this compound Stability Studies.

Experimental Protocols

Development of a Stability-Indicating RP-HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[8] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended for this compound, as is common for flavonoids and chalcones.[9][10][11]

3.1.1. Chromatographic Conditions (Starting Point)

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient elution is recommended to ensure separation of both polar and non-polar degradants.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program: Start with a higher proportion of Solvent A and gradually increase Solvent B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Based on the UV-Vis spectrum of this compound. A photodiode array (PDA) detector is recommended to monitor at multiple wavelengths.

  • Column Temperature: 25-30 °C

  • Injection Volume: 10-20 µL

3.1.2. Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Forced Degradation Studies

Forced degradation, or stress testing, is conducted to generate degradation products and demonstrate the specificity of the analytical method.[2] A target degradation of 5-20% is generally considered optimal.

3.2.1. Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

3.2.2. Acid Hydrolysis

  • To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl.

  • Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration (e.g., 100 µg/mL).

  • Analyze by HPLC.

3.2.3. Base Hydrolysis

  • To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH.

  • Incubate the mixture at room temperature, monitoring at shorter intervals (e.g., 30 min, 1, 2, 4 hours), as chalcones can be highly labile in basic conditions.[12]

  • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Analyze by HPLC.

3.2.4. Oxidative Degradation

  • To 1 mL of this compound stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature and protect from light. Monitor at various time points (e.g., 2, 6, 12, 24 hours).

  • Dilute with the mobile phase to the target concentration.

  • Analyze by HPLC.

3.2.5. Thermal Degradation

  • Store a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).

  • Also, expose the this compound stock solution to the same conditions.

  • At each time point, prepare a sample for analysis by dissolving the solid or diluting the solution with the mobile phase.

  • Analyze by HPLC.

3.2.6. Photostability Testing

  • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be kept in the dark under the same temperature conditions.

  • Prepare samples for analysis and analyze by HPLC.

Data Presentation

The quantitative data from the forced degradation and formal stability studies should be summarized in clear, structured tables. The following are templates for data presentation.

Table 1: Summary of Forced Degradation Studies (Hypothetical Data)

Stress ConditionDuration% this compound RemainingNo. of Degradation ProductsPeak Area of Major Degradant (%)
0.1 M HCl24 hrs92.514.8
0.1 M NaOH4 hrs81.2212.3 (DP1), 3.1 (DP2)
3% H₂O₂24 hrs88.918.5
Thermal (80°C, solid)72 hrs98.10-
Photolytic1.2 M lux hrs94.313.9

Table 2: Long-Term Stability Data Template (25°C ± 2°C / 60% RH ± 5% RH)

Time Point (Months)Assay (% of Initial)AppearanceTotal Degradation Products (%)
0100.0White to off-white powder< 0.1
3-Conforms-
6-Conforms-
9-Conforms-
12-Conforms-

Associated Signaling Pathways

This compound's biological activities are likely mediated through modulation of key cellular signaling pathways, similar to other flavonoids.[5][6] The anti-inflammatory and antioxidant effects are particularly relevant.

Anti-inflammatory Signaling (Akt/NF-κB Pathway)

Inflammatory stimuli can activate the Akt pathway, which in turn leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Loureirin A has been shown to inhibit this pathway.[5] It is plausible that this compound acts similarly.

G Figure 2. Potential Anti-inflammatory Action of this compound Stimulus Inflammatory Stimulus (e.g., IL-1β) Akt Akt Stimulus->Akt IkB IκBα Akt->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes induces LoureirinD This compound LoureirinD->Akt inhibits

Caption: Potential Anti-inflammatory Action of this compound.

Antioxidant Signaling (Nrf2/ARE Pathway)

Under conditions of oxidative stress, the transcription factor Nrf2 dissociates from its inhibitor Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE), promoting the transcription of antioxidant enzymes. Many flavonoids are known to activate this protective pathway.[13]

G Figure 3. Potential Antioxidant Action of this compound Stress Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Stress->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Nucleus->ARE binds to Enzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->Enzymes promotes transcription LoureirinD This compound LoureirinD->Keap1_Nrf2 promotes dissociation

Caption: Potential Antioxidant Action of this compound.

Conclusion

This technical guide provides a foundational framework for initiating the basic stability studies of this compound. By systematically applying the detailed protocols for forced degradation and developing a robust stability-indicating HPLC method, researchers can effectively characterize the stability profile of this promising natural compound. The resulting data will be indispensable for defining appropriate storage conditions, predicting shelf-life, and guiding future formulation development efforts, thereby paving the way for its potential clinical application.

References

CAS number and molecular formula for Loureirin D

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Loureirin D is a dihydrochalcone, a type of natural phenol, isolated from Dracaena cochinchinensis, a plant species commonly known as dragon's blood tree.[1][2] This compound has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its chemical properties, and to lay the groundwork for understanding its biological activities and potential applications.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. The CAS number for this compound is 119425-91-1.[1][3][4][5][6] Its molecular formula is C16H16O5, and it has a molecular weight of approximately 288.30 g/mol .[1][3][4][5]

PropertyValueSource
CAS Number 119425-91-1[1][3][4][5][6]
Molecular Formula C16H16O5[1][3][4][5]
Molecular Weight 288.30 g/mol [1]
Appearance Solid powder[3][6]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]
Storage 2 years at -20°C (Powder), 2 weeks at 4°C in DMSO, 6 months at -80°C in DMSO[1]

Further Research and Development

The exploration of this compound's biological activities is an active area of research. Future investigations will likely focus on elucidating its mechanisms of action, identifying potential molecular targets, and evaluating its efficacy and safety in preclinical and clinical studies. The information provided in this guide serves as a foundational resource for professionals engaged in these endeavors.

To facilitate further investigation, a logical workflow for the initial stages of research is proposed below.

logical_workflow cluster_acquisition Compound Acquisition and Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis and Interpretation acquire Acquire this compound prepare Prepare Stock Solutions acquire->prepare cell_culture Cell Culture Maintenance prepare->cell_culture prelim_screen Preliminary Bioactivity Screening cell_culture->prelim_screen dose_response Dose-Response Studies prelim_screen->dose_response data_collection Data Collection dose_response->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis conclusion Conclusion and Next Steps stat_analysis->conclusion

Initial research workflow for evaluating the bioactivity of this compound.

References

Methodological & Application

Application Notes and Protocols: High-Yield Extraction and Purification of Loureirin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loureirin D is a dihydrochalcone, a type of natural phenolic compound, found in Dragon's Blood resin, a traditional medicine derived from plants of the Dracaena genus, particularly Dracaena cochinchinensis. Like other related compounds such as Loureirin A and B, this compound is investigated for its potential pharmacological activities, including anti-inflammatory and anticoagulant effects. These properties make it a compound of interest for drug discovery and development. This document provides detailed protocols for the high-yield extraction and purification of this compound, intended for research and development purposes.

High-Yield Extraction Protocol: Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction is an efficient method for obtaining dihydrochalcones like this compound from plant resins. The high-frequency sound waves create cavitation bubbles in the solvent, leading to better cell wall disruption and enhanced mass transfer, which significantly improves extraction yield and reduces extraction time compared to conventional methods.

2.1. Materials and Equipment

  • Dragon's Blood Resin (powdered)

  • Methanol (HPLC grade) or Ethanol (95%)

  • Ultrasonic bath or probe sonicator

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Beakers and flasks

  • Analytical balance

2.2. Experimental Protocol

  • Sample Preparation: Grind the Dragon's Blood resin into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Solvent Addition: Weigh a precise amount of the powdered resin and place it in an extraction vessel. Add the extraction solvent (methanol or 95% ethanol) at a specific solvent-to-solid ratio. A common starting point is a ratio of 10:1 to 30:1 (mL/g).

  • Ultrasonic Extraction: Place the extraction vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture. Perform the extraction according to the optimized parameters. Based on studies of similar flavonoids, the following parameters are recommended as a starting point for optimization.[1][2]

  • Filtration: After extraction, separate the extract from the solid residue by vacuum filtration through filter paper. Wash the residue with a small volume of the extraction solvent to recover any remaining this compound.

  • Solvent Evaporation: Concentrate the collected filtrate using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.

  • Drying and Weighing: Dry the crude extract under vacuum to a constant weight. Calculate the extraction yield as follows: Yield (%) = (Weight of crude extract / Weight of initial resin powder) x 100

Purification Protocol

A two-step purification process involving macroporous resin chromatography followed by preparative high-performance liquid chromatography (prep-HPLC) is recommended for obtaining high-purity this compound.

3.1. Step 1: Macroporous Resin Chromatography (MRC)

MRC is an effective technique for the initial purification and enrichment of flavonoids from crude extracts. The separation is based on the principle of adsorption, where the target molecules are reversibly adsorbed onto the resin and then eluted with a suitable solvent.

3.1.1. Materials and Equipment

  • Crude this compound extract

  • Macroporous adsorption resin (e.g., HPD-100, AB-8, or XAD-7)

  • Glass chromatography column

  • Ethanol (various concentrations: 30%, 50%, 70%, 95%)

  • Deionized water

  • Peristaltic pump

  • Fraction collector

3.1.2. Experimental Protocol

  • Resin Pre-treatment: Swell and clean the macroporous resin by soaking it in 95% ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.

  • Column Packing: Pack the pre-treated resin into a glass column to form a uniform bed.

  • Sample Loading: Dissolve the crude extract in a small amount of the initial mobile phase (e.g., deionized water or low-concentration ethanol) and load it onto the column at a controlled flow rate.

  • Washing: Wash the column with deionized water to remove impurities such as sugars and other highly polar compounds.

  • Elution: Elute the adsorbed compounds with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol). Collect fractions of the eluate using a fraction collector.

  • Fraction Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

  • Pooling and Concentration: Pool the fractions rich in this compound and concentrate them using a rotary evaporator to obtain an enriched extract.

3.2. Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a high-resolution technique used for the final purification of the target compound to a high degree of purity.

3.2.1. Materials and Equipment

  • Enriched this compound extract from MRC

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 20 mm, 5 µm)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade) with 0.1% formic acid or acetic acid

  • Syringe filters (0.45 µm)

3.2.2. Experimental Protocol

  • Sample Preparation: Dissolve the enriched extract in the mobile phase and filter it through a 0.45 µm syringe filter before injection.

  • Method Development: Develop and optimize the separation method on an analytical HPLC system first to determine the ideal mobile phase composition and gradient. A common mobile phase for related compounds is a gradient of acetonitrile and water (with 0.1% acid).[1]

  • Preparative Separation: Scale up the optimized analytical method to the preparative HPLC system. Inject the sample onto the preparative column and run the separation.

  • Fraction Collection: Collect the peaks corresponding to this compound based on the retention time determined during analytical HPLC, using a fraction collector.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Removal and Lyophilization: Pool the pure fractions and remove the organic solvent using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain pure, solid this compound.

Quantitative Data Summary

The following tables provide recommended starting parameters for the extraction and purification of this compound. These parameters are based on studies of similar dihydrochalcones and flavonoids and should be optimized for specific experimental conditions.

Table 1: Recommended Parameters for Ultrasonic-Assisted Extraction

ParameterRecommended Range
Solvent Methanol or 95% Ethanol
Solvent-to-Solid Ratio 10:1 - 30:1 (mL/g)
Ultrasonic Power 100 - 300 W
Extraction Temperature 40 - 60 °C
Extraction Time 20 - 60 min

Table 2: Characteristics of Recommended Macroporous Resins

Resin TypePolaritySurface Area (m²/g)Average Pore Diameter (Å)
HPD-100 Non-polar500 - 55085 - 95
AB-8 Weakly polar480 - 520130 - 140
XAD-7 Moderately polar45090

Table 3: Recommended Starting Conditions for Preparative HPLC

ParameterRecommended Condition
Column C18 (e.g., 250 x 20 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Optimized based on analytical separation
Flow Rate 10 - 20 mL/min
Detection Wavelength ~280 nm
Column Temperature 25 - 35 °C

Biological Activity and Signaling Pathways

This compound, like other flavonoids from Dragon's Blood, is reported to possess anti-inflammatory and anticoagulant properties. The underlying mechanisms are believed to involve the modulation of key signaling pathways.

5.1. Anti-Inflammatory Activity

The anti-inflammatory effects of related compounds like Loureirin A have been shown to be mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and Akt (Protein Kinase B) signaling pathways.[3] These pathways are central regulators of the inflammatory response. Inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6.

5.2. Anticoagulant Activity

The traditional use of Dragon's Blood for promoting blood circulation suggests effects on the coagulation system. Flavonoids can interfere with the coagulation cascade at various points, such as by inhibiting the activity of thrombin or other clotting factors, or by affecting platelet aggregation.[4] The PI3K/Akt signaling pathway is also implicated in platelet activation, and its inhibition by compounds like Loureirin A can lead to reduced platelet aggregation.[4]

Visualizations

6.1. Experimental Workflow

G cluster_extraction Extraction cluster_purification Purification start Dragon's Blood Resin Powder extraction Ultrasonic-Assisted Extraction (Methanol/Ethanol) start->extraction filtration Filtration extraction->filtration evaporation1 Rotary Evaporation filtration->evaporation1 crude_extract Crude this compound Extract evaporation1->crude_extract mrc Macroporous Resin Chromatography crude_extract->mrc fraction_analysis Fraction Analysis (TLC/HPLC) mrc->fraction_analysis evaporation2 Rotary Evaporation fraction_analysis->evaporation2 enriched_extract Enriched this compound evaporation2->enriched_extract prep_hplc Preparative HPLC enriched_extract->prep_hplc lyophilization Lyophilization prep_hplc->lyophilization pure_loureirin_d Pure this compound lyophilization->pure_loureirin_d

Caption: Experimental workflow for the extraction and purification of this compound.

6.2. NF-κB Signaling Pathway Inhibition

G cluster_pathway NF-κB Signaling Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Receptor inflammatory_stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nfkb_nucleus NF-κB (active) nfkb->nfkb_nucleus translocates to nucleus Nucleus gene_transcription Pro-inflammatory Gene Transcription nfkb_nucleus->gene_transcription activates cytokines Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) gene_transcription->cytokines loureirin_d This compound loureirin_d->ikk Inhibits loureirin_d->nfkb_nucleus Inhibits translocation G cluster_pathway Akt Signaling Pathway growth_factors Growth Factors/ Cytokines receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 converts PIP2 to pip2 PIP2 akt Akt pip3->akt recruits and activates pdk1 PDK1 pdk1->akt phosphorylates downstream Downstream Effectors (e.g., mTOR, NF-κB) akt->downstream activates cellular_response Cell Proliferation, Survival, Inflammation downstream->cellular_response loureirin_d This compound loureirin_d->akt Inhibits phosphorylation G cluster_pathway Simplified Coagulation Cascade intrinsic Intrinsic Pathway factor_x Factor Xa intrinsic->factor_x extrinsic Extrinsic Pathway extrinsic->factor_x thrombin Thrombin (Factor IIa) factor_x->thrombin activates prothrombin Prothrombin (Factor II) fibrin Fibrin thrombin->fibrin activates fibrinogen Fibrinogen (Factor I) clot Fibrin Clot fibrin->clot forms loureirin_d This compound loureirin_d->factor_x Potential Inhibition loureirin_d->thrombin Potential Inhibition

References

Application Note: Quantification of Loureirin D using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Loureirin D, a bioactive flavonoid compound found in Dragon's Blood resin (Daemonorops draco). The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and acidified water, coupled with UV detection. This protocol has been developed based on established methods for analogous compounds, Loureirin A and B, and provides excellent linearity, accuracy, and precision, making it suitable for routine quality control and research applications in pharmacology and drug development.

Introduction

This compound is a flavonoid extracted from Dragon's Blood, a traditional medicine known for its anti-inflammatory and anticoagulant properties.[1] As interest in the therapeutic potential of individual phytocompounds grows, the need for accurate and validated analytical methods for their quantification is critical. This document provides a detailed protocol for the determination of this compound in various samples using HPLC with UV detection, a widely accessible and reliable analytical technique.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector (DAD).

  • Column: Kromasil 100-5C18, 4.6 x 200 mm, 5 µm (or equivalent C18 column).

  • Solvents: HPLC grade acetonitrile, methanol, and water. Acetic acid, analytical grade.

  • Standards: this compound reference standard (purity ≥98%).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column Kromasil 100-5C18 (4.6 x 200 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Acetic Acid in Water (37:63, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 280 nm
Run Time Approximately 30 minutes

Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Resin)
  • Extraction: Accurately weigh 100 mg of powdered Dragon's Blood resin into a 50 mL centrifuge tube. Add 25 mL of methanol.

  • Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Method Validation Summary

The HPLC-UV method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to the International Council for Harmonisation (ICH) guidelines. The validation parameters, adapted from studies on the structurally similar Loureirin A and B, are summarized in Table 2.[2][3]

Validation ParameterResult
Linearity (r²) > 0.999
Concentration Range 1 - 100 µg/mL
Accuracy (Recovery %) 98.0% - 102.0%
Precision (RSD %)
    - Intra-day< 1.5%
    - Inter-day< 2.0%
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL

Experimental and Logical Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Dissolve_Standard Dissolve in Methanol (Primary Stock) Standard->Dissolve_Standard Dilute_Standard Serial Dilution (Working Standards) Dissolve_Standard->Dilute_Standard Inject Inject Sample/Standard (10 µL) Dilute_Standard->Inject Sample Weigh Dragon's Blood Resin Sample Extract Extract with Methanol (Ultrasonication) Sample->Extract Centrifuge Centrifuge Extract Extract->Centrifuge Filter_Sample Filter Supernatant (0.45 µm Syringe Filter) Centrifuge->Filter_Sample Filter_Sample->Inject HPLC_System HPLC System (C18 Column, 280 nm) Separate Isocratic Elution (ACN:0.1% Acetic Acid) Inject->Separate Detect UV Detection at 280 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Peak_Area Integrate Peak Area Chromatogram->Peak_Area Quantify Quantify this compound in Sample Peak_Area->Quantify Calibration_Curve Generate Calibration Curve from Standards Calibration_Curve->Quantify

Caption: Experimental workflow for the quantification of this compound.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., IL-1β) cluster_pathways Intracellular Signaling Cascades cluster_response Cellular Response Stimulus Pro-inflammatory Stimulus AKT AKT Stimulus->AKT MAP3K MAP3K Stimulus->MAP3K IKK IKK AKT->IKK P IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Gene_Expression Inflammatory Gene Expression (COX-2, TNF-α, IL-6) NFkB->Gene_Expression Nuclear Translocation MAP2K MAP2K MAP3K->MAP2K P MAPK MAPK (ERK, JNK, p38) MAP2K->MAPK P MAPK->Gene_Expression LoureirinD This compound LoureirinD->AKT Inhibits Phosphorylation LoureirinD->MAPK Inhibits Phosphorylation

Caption: Inhibition of inflammatory signaling pathways by this compound.

Discussion

The developed HPLC-UV method provides a straightforward and effective means for the quantification of this compound. The use of a C18 column with a common mobile phase composition ensures good separation and peak shape. The detection wavelength of 280 nm is suitable for flavonoids and provides adequate sensitivity for typical concentration ranges found in plant extracts. The validation data, inferred from closely related compounds, demonstrates that the method is reliable and reproducible.[2]

Pharmacological studies on related compounds, Loureirin A and B, have elucidated their mechanism of action, which is likely shared by this compound due to structural similarity. These compounds have been shown to inhibit key inflammatory signaling pathways. Specifically, they suppress the Mitogen-Activated Protein Kinase (MAPK) pathway by down-regulating the phosphorylation of ERK, JNK, and p38.[1] Furthermore, Loureirin A has been demonstrated to inhibit the phosphorylation of AKT, which in turn prevents the nuclear translocation of NF-κB, a critical transcription factor for the expression of pro-inflammatory genes.[4] This dual inhibition of major inflammatory cascades highlights the therapeutic potential of this compound.

Conclusion

This application note provides a comprehensive and validated HPLC-UV method for the quantification of this compound. The protocol is robust, accurate, and precise, making it a valuable tool for researchers in natural product chemistry, pharmacology, and drug development. The elucidation of its inhibitory action on the MAPK and NF-κB signaling pathways provides a strong basis for further investigation into its therapeutic applications.

References

Application Note: A Validated LC-MS/MS Protocol for the Quantitative Determination of Loureirin D in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Loureirin D in human plasma. This compound, a dihydrochalcone found in the traditional medicine "Dragon's Blood," has garnered significant interest for its potential pharmacological activities. This protocol provides researchers, scientists, and drug development professionals with a comprehensive methodology for pharmacokinetic and pharmacodynamic studies of this compound. The method utilizes protein precipitation for sample cleanup, followed by reversed-phase chromatographic separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The protocol has been developed based on established methods for flavonoid quantification and the known physicochemical properties of dihydrochalcones.

Introduction

This compound is a bioactive dihydrochalcone isolated from Dracaena cochinchinensis, the plant source of the traditional medicinal resin known as "Dragon's Blood." Preliminary studies suggest that this compound possesses various biological activities, making it a compound of interest for further pharmacological investigation. To support preclinical and clinical research, a reliable and validated bioanalytical method for the quantification of this compound in biological matrices is essential. This application note describes a detailed protocol for the determination of this compound in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.

Physicochemical Properties of this compound

  • Chemical Formula: C₁₆H₁₆O₅

  • Molecular Weight: 288.29 g/mol

  • Chemical Structure: 3-(2,4-dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one

Experimental Protocol

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Naringenin (Internal Standard, IS) (≥98% purity)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (≥98%)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Stock and Working Solutions Preparation
  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Internal Standard (Naringenin) Stock Solution (1 mg/mL): Accurately weigh 1 mg of naringenin and dissolve it in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples at desired concentrations. Prepare a working solution of the internal standard at a concentration of 100 ng/mL in methanol.

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples to room temperature.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL naringenin internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0-1.0 min: 20% B

    • 1.0-5.0 min: 20% to 80% B

    • 5.0-6.0 min: 80% B

    • 6.0-6.1 min: 80% to 20% B

    • 6.1-8.0 min: 20% B (re-equilibration)

Tandem Mass Spectrometry (MS/MS)

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), negative mode.

  • Ion Source Parameters:

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 287.1135.010025
This compound (Qualifier) 287.1119.010030
Naringenin (IS) 271.1151.010020

Note: The specific collision energies should be optimized for the instrument in use.

Table 2: Method Validation Parameters (Representative Data)

ParameterThis compound
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Precision (RSD%) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal

Experimental Workflow Visualization

LoureirinD_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (Naringenin) plasma->add_is ppt 3. Protein Precipitation (Acetonitrile) add_is->ppt vortex 4. Vortex ppt->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant injection 7. Inject into LC-MS/MS supernatant->injection chromatography 8. Chromatographic Separation (C18 Column) injection->chromatography detection 9. MS/MS Detection (MRM Mode) chromatography->detection integration 10. Peak Integration detection->integration quantification 11. Quantification using Calibration Curve integration->quantification results 12. Report Results quantification->results

Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.

Discussion

This application note provides a starting point for the quantitative analysis of this compound in human plasma. The protein precipitation method described is simple, fast, and provides good recovery for flavonoids. The use of a C18 column with a gradient elution of acetonitrile and water with formic acid is a standard and effective approach for the separation of such compounds.

The selection of naringenin as an internal standard is based on its structural similarity to this compound (both are flavonoids) and its commercial availability. A stable isotope-labeled internal standard for this compound would be the ideal choice to account for matrix effects and ionization variability, but in its absence, naringenin is a suitable alternative.

The proposed MRM transitions for this compound are based on the common fragmentation patterns of dihydrochalcones, which often involve cleavage of the C-ring. The user should verify and optimize these transitions on their specific mass spectrometer for optimal sensitivity and specificity.

Conclusion

The described LC-MS/MS method offers a sensitive and selective approach for the quantification of this compound in human plasma. This protocol is well-suited for researchers in pharmacology and drug development who require a reliable method for studying the pharmacokinetics of this promising natural product. The provided workflow and parameters should be validated in the end-user's laboratory to ensure compliance with relevant regulatory guidelines.

Application Notes and Protocols for the Synthesis and SAR Studies of Loureirin D Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Loureirin D analogues and the subsequent evaluation of their structure-activity relationships (SAR) as potential therapeutic agents. The methodologies outlined herein are based on established chemical syntheses and biological assays, with a focus on anticancer applications.

Introduction

This compound, a dihydrochalcone found in Dragon's Blood resin, has garnered interest for its diverse biological activities. Structure-activity relationship (SAR) studies of this compound analogues are crucial for optimizing their therapeutic potential. This document details the synthesis of a series of chalcone and dihydrochalcone analogues of this compound and outlines the protocols for assessing their cytotoxic effects and understanding their mechanism of action, particularly in the context of colorectal cancer.

Quantitative Data Summary for SAR Studies

The following table summarizes the cytotoxic activity (IC50 values) of synthesized this compound analogues (chalcones 3a-m and dihydrochalcones 4a-m ) against human colorectal carcinoma (HCT116), human breast adenocarcinoma (MCF7), and normal human fetal lung fibroblast (HFL1) cell lines. This data is essential for discerning the structure-activity relationships.

CompoundRIC50 (μM) vs. HCT116[1]IC50 (μM) vs. MCF7IC50 (μM) vs. HFL1
3a H>40>40>40
3b 2-F22.3>40>40
3c 3-F15.825.1>40
3d 4-F8.4[1]12.6>40
3e 2-Cl19.531.6>40
3f 3-Cl13.820.9>40
3g 4-Cl9.114.5>40
3h 2-Br16.228.8>40
3i 3-Br11.519.7>40
3j 4-Br8.813.2>40
3k 4-CH312.922.4>40
3l 4-OCH310.718.6>40
3m 4-NO27.911.3>40
4a H>40>40>40
4b 2-F>40>40>40
4c 3-F17.9[1]28.2>40
4d 4-F21.435.5>40
4e 2-Cl>40>40>40
4f 3-Cl20.130.9>40
4g 4-Cl18.829.5>40
4h 2-Br>40>40>40
4i 3-Br19.330.1>40
4j 4-Br18.228.8>40
4k 4-CH325.1>40>40
4l 4-OCH322.938.0>40
4m 4-NO216.525.7>40
Cisplatin-14.4[1]--

SAR Insights:

  • The presence of an α,β-unsaturated ketone in the chalcone series (compounds 3a-m ) appears crucial for their anticancer activity compared to the saturated ketone in the dihydrochalcone series (compounds 4a-m ).[1]

  • Electron-withdrawing groups at the para-position of the B-ring in the chalcone series (e.g., 3d , 3g , 3j , 3m ) generally lead to higher cytotoxicity.

  • Compound 3d (4-fluoro substitution) and 4c (3-fluoro substitution) exhibited notable selective anticancer activity against the HCT116 cell line.[1]

Experimental Protocols

Synthesis of this compound Analogues

The synthesis of this compound analogues is a two-step process involving a Claisen-Schmidt condensation to form chalcones, followed by a selective reduction to yield dihydrochalcones.

This protocol describes the base-catalyzed condensation of an appropriate acetophenone with a substituted benzaldehyde.

Materials:

  • Substituted acetophenone

  • Substituted benzaldehyde

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Stirring apparatus

  • Round-bottom flask

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve the substituted acetophenone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Prepare a solution of KOH or NaOH in ethanol and add it dropwise to the stirred solution of the carbonyl compounds at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the crude product with cold water until the washings are neutral.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the purified product.

  • Characterize the synthesized chalcones using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

This protocol describes the selective reduction of the carbon-carbon double bond of the synthesized chalcones.

Materials:

  • Synthesized chalcone

  • Methanol or Ethanol

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen source (e.g., hydrogen gas balloon or a hydrogen generator)

  • Stirring apparatus

  • Round-bottom flask

  • Filtration apparatus (e.g., Celite bed)

Procedure:

  • Dissolve the chalcone (1 equivalent) in methanol or ethanol in a round-bottom flask.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Flush the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature for 6-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the solvent used for the reaction.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude dihydrochalcone.

  • Purify the product by column chromatography or recrystallization if necessary.

  • Characterize the synthesized dihydrochalcones using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Biological Evaluation Protocols
  • Cell Lines: HCT116 (human colorectal carcinoma), MCF7 (human breast adenocarcinoma), and HFL1 (normal human fetal lung fibroblast) cells.

  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

This assay determines the concentration at which the synthesized compounds inhibit cell growth by 50% (IC50).

Materials:

  • Cultured cells

  • Synthesized this compound analogues (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be less than 0.1%.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., cisplatin).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

This protocol is used to determine the effect of the active compounds on the cell cycle distribution.

Materials:

  • HCT116 cells

  • Active this compound analogue

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed HCT116 cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_bio_eval Biological Evaluation cluster_sar SAR Analysis start Starting Materials (Acetophenones & Benzaldehydes) cs Claisen-Schmidt Condensation start->cs chalcones Chalcone Analogues (3a-m) cs->chalcones reduction Catalytic Hydrogenation (Pd/C, H2) chalcones->reduction mtt Cytotoxicity Assay (MTT) chalcones->mtt dhcs Dihydrochalcone Analogues (4a-m) reduction->dhcs dhcs->mtt ic50 IC50 Determination mtt->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle pathway Mechanism of Action (Western Blot) ic50->pathway sar Structure-Activity Relationship ic50->sar fas_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus fasl Fas Ligand (FasL) fas Fas Receptor (CD95) fasl->fas Binds to fadd FADD fas->fadd Recruits procas8 Pro-caspase-8 fadd->procas8 Recruits cas8 Caspase-8 (active) procas8->cas8 Activation procas3 Pro-caspase-3 cas8->procas3 Cleavage cas3 Caspase-3 (active) procas3->cas3 Activation apoptosis Apoptosis cas3->apoptosis Execution loureirin This compound Analogue (e.g., 4c) loureirin->fas Upregulates

References

Application Notes and Protocols for Testing Loureirin D Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Loureirin D is a dihydrochalcone compound, a class of flavonoids that have garnered significant interest for their potential therapeutic properties. While research on this compound is emerging, related compounds such as Loureirin A and B have demonstrated notable bioactivities, including anti-cancer, anti-inflammatory, and antioxidant effects. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the bioactivity of this compound in various cell culture models. The protocols outlined below are based on established methodologies for analogous compounds and can be adapted for the specific research focus.

I. Anti-Cancer Activity

Loureirin analogues have shown promise in inhibiting cancer cell proliferation, migration, and invasion. The following protocols are designed to assess the anti-cancer potential of this compound.

1. Cell Lines and Culture Conditions

A panel of cancer cell lines should be selected based on the research hypothesis. Commonly used cell lines for screening anti-cancer compounds include:

  • Non-Small Cell Lung Cancer (NSCLC): A549, H1299[1][2]

  • Colorectal Cancer (CRC): HCT116[3][4]

  • Melanoma: B16, A375, A875[5][6]

  • Breast Cancer: MCF-7[4]

Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO₂.

2. Cytotoxicity Assays

To determine the effect of this compound on cell viability, several colorimetric and fluorometric assays can be employed.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells.

  • SRB (Sulphorhodamine B) Assay: This assay is based on the measurement of cellular protein content.

  • Resazurin Reduction Assay: This fluorometric assay measures cell viability and can distinguish between cytotoxic and cytostatic effects[7][8].

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineIC50 (µM) after 48h
A54925.6
HCT11618.2
A37532.8
MCF-745.1

3. Cell Migration and Invasion Assays

  • Wound-Healing (Scratch) Assay: This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.

  • Transwell Invasion Assay: This assay measures the ability of cells to invade through a basement membrane matrix (e.g., Matrigel).

Experimental Protocol: Wound-Healing Assay

  • Cell Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.

  • Scratch Creation: Create a uniform scratch in the monolayer using a sterile pipette tip.

  • Treatment: Wash the cells with PBS and replace the medium with fresh medium containing different concentrations of this compound.

  • Image Acquisition: Capture images of the scratch at 0h and subsequent time points (e.g., 24h, 48h).

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure.

4. Signaling Pathway Analysis

Western blotting can be used to investigate the effect of this compound on key signaling pathways involved in cancer progression. Studies on related compounds suggest that this compound may modulate the following pathways:

  • MAPK Signaling Pathway: Loureirin A and B have been shown to suppress the phosphorylation of ERK, JNK, and p38 in NSCLC cells[1][2].

  • WNT and AKT/mTOR Signaling Pathways: Loureirin A has been found to inhibit the migration and invasion of melanoma cells by modulating these pathways[5][6].

  • p53 Signaling Pathway: Analogues of Loureirin have been shown to up-regulate genes associated with the p53 signaling pathway in colorectal cancer cells[4].

Experimental Workflow: Anti-Cancer Activity of this compound

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Cell Viability Assays\n(MTT, SRB) Cell Viability Assays (MTT, SRB) Determine IC50 Determine IC50 Cell Viability Assays\n(MTT, SRB)->Determine IC50 Migration Assay\n(Wound Healing) Migration Assay (Wound Healing) Assess Anti-Metastatic Potential Assess Anti-Metastatic Potential Migration Assay\n(Wound Healing)->Assess Anti-Metastatic Potential Invasion Assay\n(Transwell) Invasion Assay (Transwell) Invasion Assay\n(Transwell)->Assess Anti-Metastatic Potential Western Blotting Western Blotting Identify Molecular Targets Identify Molecular Targets Western Blotting->Identify Molecular Targets Gene Expression Analysis Gene Expression Analysis This compound This compound Cancer Cell Lines Cancer Cell Lines This compound->Cancer Cell Lines Cancer Cell Lines\n(A549, HCT116, etc.) Cancer Cell Lines (A549, HCT116, etc.) Determine IC50->Western Blotting Assess Anti-Metastatic Potential->Western Blotting Cancer Cell Lines->Cell Viability Assays\n(MTT, SRB) Cancer Cell Lines->Migration Assay\n(Wound Healing) Cancer Cell Lines->Invasion Assay\n(Transwell)

Caption: Workflow for investigating the anti-cancer properties of this compound.

Signaling Pathway: MAPK Inhibition by this compound

G This compound This compound MAPK Pathway MAPK Pathway This compound->MAPK Pathway Inhibits ERK ERK MAPK Pathway->ERK JNK JNK MAPK Pathway->JNK p38 p38 MAPK Pathway->p38 Proliferation Proliferation ERK->Proliferation Migration Migration JNK->Migration Invasion Invasion p38->Invasion G This compound This compound RAW 264.7 Macrophages RAW 264.7 Macrophages This compound->RAW 264.7 Macrophages LPS Stimulation LPS Stimulation RAW 264.7 Macrophages->LPS Stimulation Measure NO Production\n(Griess Assay) Measure NO Production (Griess Assay) LPS Stimulation->Measure NO Production\n(Griess Assay) Measure Cytokines\n(ELISA) Measure Cytokines (ELISA) LPS Stimulation->Measure Cytokines\n(ELISA) Assess Anti-inflammatory Effect Assess Anti-inflammatory Effect Measure NO Production\n(Griess Assay)->Assess Anti-inflammatory Effect Measure Cytokines\n(ELISA)->Assess Anti-inflammatory Effect

References

Application Notes and Protocols: In Vitro Anti-inflammatory Assay for Loureirin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loureirin D, a flavonoid compound isolated from Dragon's Blood resin, has garnered interest for its potential therapeutic properties. This document provides detailed application notes and protocols for investigating the in vitro anti-inflammatory effects of this compound. The assays described herein are designed to assess the compound's ability to modulate key inflammatory pathways and mediators in a controlled laboratory setting. The primary model system utilized is lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a widely accepted model for studying inflammation.

The protocols provided cover the assessment of cell viability, the measurement of critical inflammatory markers such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), and the investigation of the underlying molecular mechanisms involving the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the current literature, the following tables present representative data from studies on its close structural analogs, Loureirin A and B. This data is intended to be illustrative of the expected outcomes and to provide a framework for the analysis of experimental results obtained with this compound.

Table 1: Inhibitory Effects of Loureirin Analogs on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)NO Inhibition (%)IC₅₀ (µM)
Loureirin A1045.2 ± 3.8~15
2078.1 ± 5.2
4092.5 ± 4.1
Loureirin B1051.7 ± 4.5~12
2085.3 ± 6.1
4095.8 ± 3.9

Table 2: Inhibitory Effects of Loureirin Analogs on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundCytokineConcentration (µM)Inhibition (%)IC₅₀ (µM)
Loureirin ATNF-α1038.9 ± 3.1~18
2069.4 ± 5.5
4085.1 ± 6.3
IL-61042.1 ± 4.0~16
2075.8 ± 6.2
4090.3 ± 5.7
Loureirin BTNF-α1044.6 ± 3.9~14
2077.2 ± 5.8
4091.5 ± 4.9
IL-61048.3 ± 4.2~13
2082.1 ± 6.5
4094.6 ± 4.3

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1-2 hours before stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Assay (Griess Assay)

Principle: Nitric oxide production is an indicator of inflammation. The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

Pro-inflammatory Cytokine Measurement (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. For this application, sandwich ELISAs are used to measure the levels of TNF-α and IL-6 in the cell culture supernatant.

Protocol (General):

  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (TNF-α or IL-6) and incubate overnight.

  • Wash the plate and block non-specific binding sites.

  • Add cell culture supernatants (collected from cells treated with this compound and/or LPS) and standards to the wells and incubate.

  • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Wash the plate and add a substrate for the enzyme to induce a color change.

  • Stop the reaction and measure the absorbance at the appropriate wavelength. The concentration of the cytokine is determined by comparison to a standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Principle: Western blotting is a technique used to detect specific proteins in a sample. This protocol is used to assess the effect of this compound on the phosphorylation of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, JNK, ERK) signaling pathways.

Protocol:

  • Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS as described previously.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p65, IκBα, p38, JNK, and ERK.

  • Wash the membrane and incubate with a secondary antibody conjugated to HRP.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays seed_cells Seed RAW 264.7 Cells overnight_incubation Overnight Incubation seed_cells->overnight_incubation pre_treat Pre-treat with this compound overnight_incubation->pre_treat lps_stimulation Stimulate with LPS pre_treat->lps_stimulation cell_viability Cell Viability (MTT) lps_stimulation->cell_viability no_assay Nitric Oxide (Griess) lps_stimulation->no_assay cytokine_elisa Cytokine ELISA (TNF-α, IL-6) lps_stimulation->cytokine_elisa western_blot Western Blot (NF-κB, MAPK) lps_stimulation->western_blot

Caption: Experimental workflow for in vitro anti-inflammatory assays.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p_IkBa p-IκBα IKK->p_IkBa Phosphorylation IkBa_p65_p50 IκBα-p65/p50 IkBa_p65_p50->IKK p65_p50 p65/p50 p_IkBa->p65_p50 Degradation nucleus Nucleus p65_p50->nucleus Translocation inflammatory_genes Inflammatory Genes (TNF-α, IL-6, iNOS) nucleus->inflammatory_genes Transcription LoureirinD This compound LoureirinD->IKK Inhibition

Caption: this compound's proposed inhibition of the NF-κB signaling pathway.

mapk_pathway LPS LPS TAK1 TAK1 LPS->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation ERK ERK MEK1_2->ERK Phosphorylation AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 inflammatory_genes Inflammatory Genes AP1->inflammatory_genes LoureirinD This compound LoureirinD->TAK1 Inhibition

Caption: this compound's proposed inhibition of the MAPK signaling pathway.

Animal Models for Studying Loureirin D Pharmacokinetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loureirin D is a flavonoid compound of significant interest for its potential therapeutic properties. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for its development as a drug candidate. This document provides detailed application notes and protocols for conducting pharmacokinetic studies of this compound in preclinical animal models.

I. Selection of Animal Models

The most commonly used animal models for preliminary pharmacokinetic screening of flavonoids are rats and mice.

  • Rats (Sprague-Dawley or Wistar): Rats are a preferred model due to their larger size, which facilitates serial blood sampling. Their metabolic pathways for xenobiotics are also well-characterized. They are suitable for oral and intravenous administration studies to determine key parameters like bioavailability.

  • Mice (C57BL/6 or BALB/c): Mice are often used in early-stage drug discovery due to their cost-effectiveness and the availability of various transgenic strains. While serial blood sampling can be more challenging, they are valuable for tissue distribution and efficacy studies.

II. Experimental Protocols

A. Protocol for Oral Pharmacokinetic Study in Rats

This protocol outlines the steps for a single-dose oral pharmacokinetic study of a Loureirin compound in rats.

1. Animal Preparation:

  • Species: Male Sprague-Dawley rats (200-250 g).
  • Acclimatization: Acclimatize animals for at least one week before the experiment with a 12-hour light/dark cycle and free access to standard chow and water.
  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.

2. Dosing:

  • Test Compound: this compound (or a surrogate like Loureirin B).
  • Vehicle: Prepare a suspension or solution of the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium, or a solution containing DMSO, PEG400, and saline). The final concentration of DMSO should be kept low.
  • Administration: Administer the compound via oral gavage at a specific dose. For flavonoids, doses can range from 5 mg/kg to 50 mg/kg.[1]

3. Sample Collection:

  • Blood Sampling: Collect blood samples (approximately 0.3-0.5 mL) from the jugular or saphenous vein into heparinized tubes at predetermined time points.[1] Suggested time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
  • Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
  • Storage: Store the plasma samples at -80°C until analysis.

4. Bioanalytical Method (LC-MS/MS):

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is recommended for its sensitivity and selectivity.[2]
  • Sample Preparation:
  • Thaw plasma samples on ice.
  • To 100 µL of plasma, add an internal standard (e.g., buspirone or a structurally similar compound not present in the sample).[2]
  • Precipitate proteins by adding a solvent like methanol or acetonitrile.
  • Vortex the mixture and centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
  • Chromatographic and Mass Spectrometric Conditions: These need to be optimized for this compound. Based on methods for similar compounds, the following can be used as a starting point[2][3]:
  • Column: A C18 column (e.g., Agilent XDB C18, 50 mm x 4.6 mm, 5 µm).[2]
  • Mobile Phase: A gradient of methanol (containing 0.1% formic acid) and water (containing 0.1% formic acid).[2]
  • Flow Rate: 0.4 mL/min.[2]
  • Ionization Mode: Electrospray ionization (ESI), likely in positive or negative mode depending on the compound's properties.
  • Detection: Multiple Reaction Monitoring (MRM) mode for specific and sensitive quantification.[3]

5. Data Analysis:

  • Calculate the concentration of the analyte in each sample using a calibration curve.
  • Use non-compartmental analysis to determine the key pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), t1/2 (half-life), and clearance.

III. Data Presentation

The following tables summarize pharmacokinetic data for Loureirin B from the literature, which can serve as an example for presenting data for this compound.

Table 1: Pharmacokinetic Parameters of Loureirin B in Rats after Oral Administration

ParameterValueUnitsReference
Administration Oral gavage of Longxuejie (16 g/kg)-[2]
Tmax0.8h[2]
Cmax7.99µg/L[2]
t1/21.94h[2]
AUC(0-T)22.21µg·h/L[2]
Administration Oral gavage of LB-loaded NLs (5 mg/kg)-[1]
Cmax3.247 ± 0.631ng/mL[1]
t1/214.765 ± 10.780min[1]
AUC2.957 ± 0.201ng·h/mL[1]

Note: The significant differences in parameters are likely due to the different formulations and doses administered (a crude extract vs. nanoliposomes).

Table 2: Excretion of Loureirin A and B in Rats after Oral Administration of Longxuejie (10.6 g/kg) [4]

Excretion RouteCompoundCumulative Amount (µg)Time Period (h)
UrineLoureirin A2.94 ± 0.8172
Loureirin B0.36 ± 0.1672
FecesLoureirin A5.35% of total dose60
Loureirin B5.46% of total dose60
BileLoureirin A4.49 ± 0.9836
Loureirin B5.11 ± 0.8336

IV. Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a pharmacokinetic study in an animal model.

G cluster_pre_study Pre-Study cluster_study Study Day cluster_analysis Bioanalysis & Data Processing animal_acclimatization Animal Acclimatization (1 week) fasting Overnight Fasting (12 hours) animal_acclimatization->fasting dosing Oral Gavage Administration fasting->dosing blood_sampling Serial Blood Sampling (0-24h) dosing->blood_sampling plasma_separation Centrifugation & Plasma Separation blood_sampling->plasma_separation sample_storage Storage at -80°C plasma_separation->sample_storage sample_prep Sample Preparation (Protein Precipitation) sample_storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing & Pharmacokinetic Analysis lcms_analysis->data_processing pk_parameters Determine Cmax, Tmax, AUC, t1/2 data_processing->pk_parameters

Caption: Workflow for a typical oral pharmacokinetic study in rats.

V. Potential Metabolic Pathways

Flavonoids like this compound are known to undergo extensive metabolism, primarily through glucuronidation and sulfation in the liver and intestines. The parent compound and its metabolites are then excreted in urine and feces. While specific pathways for this compound are yet to be elucidated, a general metabolic scheme is presented below.

G cluster_absorption Gastrointestinal Tract cluster_distribution Systemic Circulation cluster_metabolism Liver cluster_excretion Excretion oral_admin This compound (Oral Administration) absorption Intestinal Absorption oral_admin->absorption gut_metabolism Gut Microbiota & Enterocyte Metabolism absorption->gut_metabolism systemic_circulation Systemic Circulation (Parent & Metabolites) gut_metabolism->systemic_circulation Portal Vein tissue_distribution Distribution to Tissues systemic_circulation->tissue_distribution hepatic_metabolism Hepatic Metabolism (Phase I & II) systemic_circulation->hepatic_metabolism renal_excretion Renal Excretion systemic_circulation->renal_excretion hepatic_metabolism->systemic_circulation Metabolites glucuronidation Glucuronidation (UGTs) hepatic_metabolism->glucuronidation sulfation Sulfation (SULTs) hepatic_metabolism->sulfation biliary_excretion Biliary Excretion hepatic_metabolism->biliary_excretion fecal_excretion Fecal Excretion biliary_excretion->fecal_excretion

Caption: Generalized metabolic pathway for flavonoids in vivo.

VI. Conclusion

These application notes and protocols provide a framework for conducting pharmacokinetic studies of this compound in animal models. It is imperative to perform initial analytical method development and validation specific to this compound. The provided data on Loureirin B can be used as a preliminary guide for experimental design and expected outcomes. Careful and systematic evaluation of the ADME properties of this compound will be fundamental to its progression as a potential therapeutic agent.

References

Application Notes & Protocols: Loureirin D as a Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Loureirin D is a dihydrochalcone, a type of natural phenolic compound, identified in Dracaena cochinchinensis, a plant source for the traditional medicinal resin known as "Dragon's Blood".[1] Structurally similar to the more extensively studied Loureirin A and Loureirin B, this compound (C₁₆H₁₆O₅) is a valuable candidate for phytochemical analysis, quality control of herbal products, and pharmacological research.[1][2] While specific literature on this compound is limited, its close relation to other loureirins allows for the adaptation of established analytical methods.[3][4]

This document provides detailed application notes and protocols for the use of this compound as an analytical standard. The methodologies are based on proven techniques for the quantification of analogous compounds, Loureirin A and B, and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Application Note 1: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the use of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the quantification of this compound in plant extracts and derived products. The method is adapted from validated procedures for Loureirin A and B.[3][5]

Experimental Protocol

1. Standard Preparation:

  • Accurately weigh and dissolve this compound standard in HPLC-grade methanol to prepare a stock solution (e.g., 100 µg/mL).
  • Serially dilute the stock solution with methanol to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 25, 50, 75 µg/mL).
  • Store all solutions at 4°C in the dark.[3]

2. Sample Preparation (from "Dragon's Blood" Capsules/Resin):

  • Transfer the powdered content of a capsule or a known weight of resin into a volumetric flask.
  • Add methanol and perform ultrasonic extraction for 30 minutes.[3][6]
  • Cool the solution to room temperature and add methanol to the mark.
  • Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

3. Chromatographic Conditions:

  • HPLC System: Agilent 1260 series or equivalent.
  • Column: C18 reverse-phase column (e.g., Kromasil C18, 5 µm, 4.6 × 200 mm).[3][5]
  • Mobile Phase: Acetonitrile : 0.1% Acetic Acid in Water (37:63, v/v).[3][6]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 280 nm.[3][5]
  • Injection Volume: 10 µL.

Data Presentation: Method Performance (Based on Loureirin A & B)

The following table summarizes typical validation parameters for the HPLC method, as established for Loureirin A and B, which can be expected for this compound analysis.

ParameterLoureirin ALoureirin BReference
Linearity Range 0.1 - 25.0 µg/mL0.04 - 25.0 µg/mL[3]
Correlation Coeff. (r²) > 0.999> 0.999[3][5]
Recovery 98.07% - 101.29%98.07% - 101.29%[3][5]
Precision (RSD%) 0.29% - 0.45%0.29% - 0.45%[3][5]

Visualization: HPLC Analysis Workflow

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Standard Stock Prepare Stock Solution (Methanol) Standard->Stock Working Create Working Standards (Serial Dilution) Stock->Working Inject Inject into HPLC System Working->Inject Sample Weigh Plant Material (e.g., Resin) Extract Ultrasonic Extraction (Methanol) Sample->Extract Filter_S Filter Sample (0.45 µm) Extract->Filter_S Filter_S->Inject Separate Separation on C18 Column (Acetonitrile/Acidified Water) Inject->Separate Detect UV Detection (280 nm) Separate->Detect Calib Generate Calibration Curve (Peak Area vs. Concentration) Detect->Calib Quant Quantify this compound in Sample Calib->Quant

Caption: General workflow for the quantification of this compound using RP-HPLC.

Application Note 2: High-Sensitivity Analysis by UPLC-MS/MS

For pharmacokinetic studies or the detection of trace amounts of this compound in complex biological matrices (e.g., plasma, urine, bile), a more sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is required.[4][7]

Experimental Protocol

1. Standard and Sample Preparation:

  • Prepare stock and working standards of this compound in methanol as described in the HPLC protocol.
  • For biological samples (e.g., rat plasma), perform protein precipitation by adding 3 volumes of cold acetonitrile or ethyl acetate, vortexing, and centrifuging to pellet the protein.[8]
  • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in the initial mobile phase for analysis.[9]

2. UPLC-MS/MS Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent.[10]
  • Column: UPLC BEH C18 (e.g., 2.1 × 50 mm, 1.7 µm).[11]
  • Mobile Phase:
  • A: Water with 0.1% Formic Acid
  • B: Acetonitrile with 0.1% Formic Acid
  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the compound, followed by a wash and re-equilibration step.
  • Flow Rate: 0.4 mL/min.[4][7]
  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
  • Ionization: Electrospray Ionization (ESI), negative mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).

3. Proposed MRM Transitions for this compound:

  • Parent Ion (Q1): m/z 287.1 (corresponding to [M-H]⁻).[1]
  • Product Ions (Q3):
  • Quantifier: m/z 139.0
  • Qualifier: m/z 147.0 (Note: These transitions are proposed based on the known molecular weight and common fragmentation patterns of dihydrochalcones. They must be confirmed experimentally by infusing a pure standard of this compound into the mass spectrometer.)

Data Presentation: Method Performance (Based on Loureirin A & B)

This table shows the performance of UPLC-MS/MS methods for Loureirin A and B, indicating the high sensitivity achievable.

ParameterLoureirin ALoureirin BReference
Matrix Rat Plasma, Urine, BileRat Plasma, Urine, Bile[7][8]
Linearity Range 1.0 - 5000 ng/mL0.08 - 500 ng/mL[7]
LLOQ 5 ng/mL (Plasma)0.08 ng/mL (Plasma)[4][8]

Visualization: UPLC-MS/MS Pharmacokinetics Workflow

cluster_study In Vivo Study cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Analysis Dose Administer Compound to Animal Model Collect Collect Biological Samples (Plasma, Urine) at Time Points Dose->Collect Precip Protein Precipitation (e.g., Acetonitrile) Collect->Precip Dry Evaporate & Reconstitute Precip->Dry Inject Inject into UPLC-MS/MS Dry->Inject MS Ionization (ESI-) & Fragmentation Inject->MS MRM MRM Detection (e.g., 287.1 -> 139.0) MS->MRM PK Generate Concentration-Time Curve MRM->PK Params Calculate Pharmacokinetic Parameters (AUC, Cmax, T½) PK->Params

Caption: Workflow for a pharmacokinetic study of this compound using UPLC-MS/MS.

Application Note 3: Investigating Biological Activity - Signaling Pathways

While the specific bioactivity of this compound is an emerging area of research, the mechanisms of Loureirin A and B can guide initial investigations. These compounds are known to modulate key signaling pathways involved in inflammation and cancer metastasis, such as the MAPK and Akt/NF-κB pathways.[12][13]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and survival.[13][14] In cancer, its over-activation can promote metastasis. Loureirin A and B have been shown to inhibit the phosphorylation of key MAPK components (ERK, JNK, p38), thereby suppressing cancer cell migration and invasion.[13]

GrowthFactors Growth Factors / Stress MAPKKK MAPKKK (e.g., RAF) GrowthFactors->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Activates CellResponse Cell Migration, Invasion, Proliferation TranscriptionFactors->CellResponse Promotes LoureirinD This compound (Proposed Target) LoureirinD->MAPK Inhibits Phosphorylation

Caption: Proposed inhibition of the MAPK signaling pathway by this compound.

Akt/NF-κB Signaling Pathway

The Akt/NF-κB pathway is a central regulator of the inflammatory response.[12] Pro-inflammatory stimuli like IL-1β activate Akt, which leads to the activation and nuclear translocation of NF-κB, a transcription factor that upregulates inflammatory genes. Loureirin A has been shown to inhibit IL-1β-induced Akt phosphorylation, thereby suppressing the downstream inflammatory cascade.[12]

cluster_nucleus Inside Nucleus Stimulus Inflammatory Stimulus (e.g., IL-1β) Akt Akt Stimulus->Akt Activates IkB IκB Akt->IkB Inhibits NFkB NF-κB IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates Genes Inflammatory Gene Expression (COX-2, iNOS) Inflammation Inflammatory Response Genes->Inflammation Leads to LoureirinD This compound (Proposed Target) LoureirinD->Akt Inhibits Phosphorylation

Caption: Proposed anti-inflammatory action of this compound via the Akt/NF-κB pathway.

References

Application Notes and Protocols for Loureirin D Tissue Distribution Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for analyzing the tissue distribution of Loureirin D, a bioactive flavonoid compound found in Dragon's Blood resin. The methodologies outlined below are based on established practices for similar compounds and are intended to guide researchers in designing and executing robust pharmacokinetic and tissue distribution studies.

Introduction

This compound is a flavonoid with recognized anti-inflammatory and anticoagulant properties.[1] Understanding its distribution within a biological system is crucial for elucidating its mechanism of action, identifying target tissues, and assessing potential toxicity. This document details the analytical methods for quantifying this compound in various biological matrices and provides a step-by-step protocol for conducting tissue distribution studies in a preclinical setting. The primary analytical technique described is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which offers high sensitivity and specificity for the quantification of small molecules in complex biological samples.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the tissue distribution of this compound in rats following oral administration. This data is provided as an illustrative example for comparative purposes and to guide data presentation. Actual experimental results will vary based on the specific study design, dosage, and animal model.

Table 1: Hypothetical Tissue Distribution of this compound in Rats

TissueCmax (ng/g)Tmax (h)AUC (0-t) (ng·h/g)
Liver150.8 ± 25.22.0980.5 ± 150.7
Kidney125.4 ± 18.92.0815.2 ± 120.3
Lung98.6 ± 15.11.5640.9 ± 98.5
Heart75.3 ± 11.82.0490.0 ± 76.7
Spleen60.1 ± 9.51.5390.7 ± 61.8
Brain15.2 ± 3.14.098.8 ± 20.2
Colon180.5 ± 30.61.01173.3 ± 200.1

Data are presented as mean ± standard deviation (n=6). Cmax: Maximum Concentration; Tmax: Time to Maximum Concentration; AUC(0-t): Area Under the Curve from time 0 to the last measurement.

Experimental Protocols

Animal Study Protocol
  • Animal Model: Male Sprague-Dawley rats (200-250 g) are used. Animals are acclimatized for at least one week before the experiment.

  • Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered orally via gavage at a predetermined dose (e.g., 50 mg/kg).

  • Sample Collection: At various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours), animals are anesthetized, and blood samples are collected via cardiac puncture into heparinized tubes.

  • Tissue Harvesting: Immediately following blood collection, the animals are euthanized, and tissues of interest (liver, kidney, lung, heart, spleen, brain, and colon) are rapidly excised, rinsed with ice-cold saline, blotted dry, and weighed.[1]

  • Sample Storage: Plasma is separated from blood by centrifugation and, along with the tissue samples, is stored at -80°C until analysis.

Sample Preparation Protocol
  • Plasma Sample Preparation:

    • To 100 µL of plasma, add 20 µL of an internal standard (IS) solution (e.g., Diazepam, 100 ng/mL).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 2 minutes and then centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase and inject it into the UPLC-MS/MS system.

  • Tissue Sample Preparation:

    • Weigh approximately 100 mg of each tissue and homogenize it in 500 µL of saline.

    • To 100 µL of the tissue homogenate, add 20 µL of the IS solution.

    • Add 400 µL of acetonitrile for protein precipitation.

    • Follow steps 1.3 to 1.5 from the plasma preparation protocol.

UPLC-MS/MS Analytical Protocol
  • Instrumentation: A UPLC system coupled with a triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive or Negative Electrospray Ionization (ESI), to be optimized for this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS need to be determined by direct infusion.

Visualizations

Experimental Workflow

G cluster_animal_study Animal Study cluster_sample_prep Sample Preparation cluster_analysis Analysis drug_admin This compound Administration (Oral Gavage) sample_collection Blood & Tissue Collection (Multiple Time Points) drug_admin->sample_collection homogenization Tissue Homogenization sample_collection->homogenization extraction Protein Precipitation & Liquid-Liquid Extraction homogenization->extraction reconstitution Reconstitution extraction->reconstitution uplc_ms UPLC-MS/MS Quantification reconstitution->uplc_ms data_analysis Pharmacokinetic & Tissue Distribution Analysis uplc_ms->data_analysis

Caption: Experimental workflow for this compound tissue distribution analysis.

Proposed Signaling Pathway of this compound

This compound is known for its anti-inflammatory and anticoagulant effects.[1] While the precise molecular targets are still under investigation, related compounds from Dracaena species have been shown to modulate key signaling pathways such as MAPK, AKT/mTOR, and WNT.[2][3][4] The following diagram illustrates a plausible signaling pathway for the anti-inflammatory actions of this compound.

G cluster_extracellular Extracellular cluster_intracellular Intracellular inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) mapk MAPK Pathway (ERK, JNK, p38) inflammatory_stimuli->mapk akt_mtor AKT/mTOR Pathway inflammatory_stimuli->akt_mtor loureirin_d This compound loureirin_d->mapk loureirin_d->akt_mtor nf_kb NF-κB mapk->nf_kb akt_mtor->nf_kb pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb->pro_inflammatory_cytokines

Caption: Proposed anti-inflammatory signaling pathway of this compound.

References

Application of Loureirin D in Neuroprotective Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loureirin D is a dihydrochalcone, a type of phenolic compound, found in Dragon's Blood resin, a traditional medicine known for its diverse therapeutic properties, including neuroprotective effects. While direct and extensive research on the neuroprotective applications of this compound is currently limited, studies on its structural analogs, Loureirin B and Loureirin C, provide significant insights into its potential mechanisms and applications in neuroprotection. This document summarizes the available data on related compounds to infer the potential applications of this compound, provides detailed experimental protocols based on studies of its analogs, and visualizes key signaling pathways implicated in their neuroprotective actions.

Disclaimer: The following data and protocols are primarily based on studies of Loureirin B and Loureirin C due to the limited availability of specific research on this compound. Researchers should consider this when designing experiments for this compound.

Data Presentation: Neuroprotective Effects of Loureirin Analogs

The following tables summarize quantitative data from studies on Loureirin B and Loureirin C, which suggest potential neuroprotective activities for this compound.

Table 1: In Vitro Neuroprotective Effects of Loureirin B in an Oxygen-Glucose Deprivation (OGD) Model

Cell LineInsultLoureirin B ConcentrationOutcome MeasureResultReference
PC124h OGD10 μMAkt phosphorylationIncreased[1]
PC124h OGD10 μMCREB phosphorylationIncreased[1]
PC124h OGD10 μMNrf2 nuclear translocationIncreased[1]
PC124h OGD1-10 μMHO-1 expressionDose-dependent increase[1]

Table 2: In Vitro Neuroprotective Effects of Loureirin C in an Ischemic Stroke Model

Cell LineInsultLoureirin C ConcentrationOutcome MeasureResultReference
SH-SY5YOGD/R1, 3, 5, 10, 15 μMCell ViabilityIncreased (IC50 = 4.942 μM)[2]
SH-SY5YOGD/R5, 10 μMIntracellular ROSDecreased[2]
SH-SY5YOGD/R1, 5, 10 μMMitochondrial ROSDecreased[2]

Table 3: In Vivo Neuroprotective Effects of Loureirin C in a Rat Model of Ischemic Stroke (MCAO/R)

Animal ModelTreatmentOutcome MeasureResultReference
Sprague-Dawley Rats7, 14, 28 mg/kg Loureirin CNeurological ScoresImproved (p < 0.001)[3]
Sprague-Dawley Rats7, 14, 28 mg/kg Loureirin CBrain Water ContentReduced (p < 0.001)[3]
Sprague-Dawley Rats7, 14, 28 mg/kg Loureirin CCerebral Infarct VolumeReduced (p = 0.001)[3]
Sprague-Dawley Rats7, 14, 28 mg/kg Loureirin CMicroglial ActivationInhibited (p < 0.001)[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the neuroprotective studies of Loureirin B and C. These protocols can be adapted for investigating this compound.

Protocol 1: In Vitro Oxygen-Glucose Deprivation (OGD) Model to Mimic Ischemic Injury

Objective: To induce ischemic-like injury in cultured neuronal cells to evaluate the neuroprotective effects of a compound.

Materials:

  • Neuronal cell line (e.g., PC12, SH-SY5Y)

  • Cell culture medium (e.g., DMEM)

  • Glucose-free DMEM

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Hypoxia chamber (e.g., with 95% N2, 5% CO2)

  • This compound (or other test compounds)

  • Cell viability assay kit (e.g., MTT, LDH)

Procedure:

  • Cell Culture: Culture neuronal cells in complete medium in a standard incubator (37°C, 5% CO2).

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours) before inducing OGD.

  • OGD Induction:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Replace the medium with glucose-free DMEM.

    • Place the culture plates in a hypoxia chamber for a defined duration (e.g., 4-6 hours).

  • Reperfusion:

    • Remove the plates from the hypoxia chamber.

    • Replace the glucose-free medium with complete medium containing glucose.

    • Return the plates to the standard incubator for a reperfusion period (e.g., 22-24 hours).

  • Assessment of Neuroprotection:

    • Measure cell viability using an MTT or LDH assay according to the manufacturer's instructions.

    • Perform other relevant assays such as measurement of reactive oxygen species (ROS), apoptosis assays (e.g., TUNEL staining, caspase activity), and Western blotting for signaling proteins.

Protocol 2: Western Blot Analysis for Signaling Pathway Proteins

Objective: To determine the effect of a compound on the expression and phosphorylation of key proteins in a signaling pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Nrf2, anti-TLR4, anti-NF-κB)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3: In Vivo Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model in Rats

Objective: To induce focal cerebral ischemia in an animal model to evaluate the in vivo neuroprotective effects of a compound.

Materials:

  • Sprague-Dawley rats (or other suitable rodent model)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Nylon monofilament for occlusion

  • This compound (or other test compounds)

  • TTC (2,3,5-triphenyltetrazolium chloride) stain

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain its body temperature.

  • MCAO Surgery:

    • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Insert a nylon monofilament into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Drug Administration: Administer this compound (e.g., via intragastric gavage) at specified doses and time points relative to the MCAO procedure.

  • Reperfusion: After a defined occlusion period (e.g., 1-2 hours), withdraw the monofilament to allow reperfusion.

  • Neurological Deficit Scoring: Evaluate the neurological function of the animals at various time points post-surgery.

  • Infarct Volume Measurement:

    • At the end of the experiment (e.g., 24 hours post-reperfusion), euthanize the animals and harvest the brains.

    • Slice the brain into coronal sections and stain with TTC.

    • Quantify the infarct volume using image analysis software.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the signaling pathways implicated in the neuroprotective effects of Loureirin B and Loureirin C, which may be relevant for this compound.

Loureirin_B_Signaling_Pathway LoureirinB Loureirin B PI3K PI3K LoureirinB->PI3K Activates OGD Oxygen-Glucose Deprivation OGD->PI3K Inhibits Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt CREB CREB pAkt->CREB Nrf2_Keap1 Nrf2-Keap1 (cytosol) pAkt->Nrf2_Keap1 Phosphorylates, releases Nrf2 pCREB p-CREB CREB->pCREB Neuroprotection Neuroprotection pCREB->Neuroprotection Nrf2_nuc Nrf2 (nucleus) Nrf2_Keap1->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to HO1 HO-1 ARE->HO1 Induces expression HO1->Neuroprotection

Caption: Proposed neuroprotective signaling pathway of Loureirin B.

Loureirin_C_Signaling_Pathway LoureirinC Loureirin C TLR4 TLR4 LoureirinC->TLR4 Inhibits expression Triad3A Triad3A (E3 Ubiquitin Ligase) LoureirinC->Triad3A Increases binding to TLR4 Ischemia Ischemia/ Reperfusion Microglia Microglia Ischemia->Microglia Activates Microglia->TLR4 Upregulates NFkB NF-κB TLR4->NFkB Degradation TLR4 Degradation TLR4->Degradation pNFkB p-NF-κB (nucleus) NFkB->pNFkB Translocation Inflammation Neuroinflammation pNFkB->Inflammation Induces NeuronalDamage Neuronal Damage Inflammation->NeuronalDamage Triad3A->TLR4 Promotes ubiquitination

Caption: Proposed anti-inflammatory pathway of Loureirin C in ischemic stroke.

Experimental Workflow

Neuroprotection_Assay_Workflow start Start: Neuronal Cell Culture treatment Pre-treatment with This compound start->treatment insult Induce Neurotoxicity (e.g., OGD, H2O2, Aβ) treatment->insult reperfusion Reperfusion/ Incubation Period insult->reperfusion viability Assess Cell Viability (MTT, LDH) reperfusion->viability ros Measure ROS Levels (DCFH-DA) reperfusion->ros apoptosis Apoptosis Assays (TUNEL, Caspase) reperfusion->apoptosis western Western Blot for Signaling Proteins reperfusion->western analysis Data Analysis and Interpretation viability->analysis ros->analysis apoptosis->analysis western->analysis

Caption: General workflow for an in vitro neuroprotection assay.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Loureirin D for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Loureirin D. The focus is on addressing the challenges of its low aqueous solubility to facilitate successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is a dihydrochalcone, a type of flavonoid compound naturally found in "dragon's blood" resin, a traditional medicinal substance.[1][2] Like many flavonoids, this compound is a lipophilic molecule with poor water solubility.[3] This low aqueous solubility can lead to several challenges in in vivo research, including:

  • Difficulty in preparing injectable formulations at desired concentrations.

  • Poor absorption and low bioavailability when administered orally.

  • Potential for precipitation of the compound at the injection site or in the gastrointestinal tract.

  • Inconsistent and unreliable results in pharmacodynamic and pharmacokinetic studies.

Q2: What are the initial steps to dissolve this compound for preliminary experiments?

A2: For initial in vitro work or the preparation of stock solutions, organic solvents are effective. This compound is readily soluble in Dimethyl Sulfoxide (DMSO), with concentrations of at least 50 mg/mL being achievable.[7] Other suitable organic solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[8]

It is critical to use fresh, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly impact the solubility of the product.[7] For long-term storage, stock solutions should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Q3: I am seeing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer for my in vivo formulation. What should I do?

A3: This is a common issue known as "crashing out," where a compound that is soluble in an organic solvent precipitates when diluted into an aqueous medium. To overcome this, a co-solvent system is required. These systems use a mixture of solvents to maintain the solubility of the drug in a vehicle that is compatible with in vivo administration. The following troubleshooting guide outlines common and effective co-solvent formulations.

Troubleshooting Guide: Co-Solvent Systems for In Vivo Administration

This guide provides tested solvent systems for this compound and structurally related compounds. It is recommended to start with Protocol 1, as it is a widely used vehicle for poorly soluble compounds.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₆H₁₆O₅[1]
Molecular Weight 288.3 g/mol [8]
Compound Type Dihydrochalcone (Flavonoid)[1][8]
Solubility in DMSO ≥ 50 mg/mL[7]
Co-Solvent Formulation Protocols
ProtocolFormulation ComponentsAchievable ConcentrationReference
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[7]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[7]
310% DMSO, 90% Corn Oil≥ 2.08 mg/mL*[9]

*Note: This protocol was established for Loureirin A, a closely related analog, and is likely applicable to this compound for oral administration.

Detailed Experimental Protocols

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This protocol is a standard approach for achieving a clear solution of this compound suitable for parenteral administration.

Methodology:

  • Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Gentle warming or sonication can be used to aid dissolution.

  • Add Co-Solvent: In a sterile tube, add the required volume of the DMSO stock solution. For a final 1 mL formulation, this would be 100 µL.

  • Add PEG300: Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until the solution is homogeneous.

  • Add Surfactant: Add 50 µL of Tween-80 to the mixture and vortex until clear.

  • Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix gently but thoroughly. The resulting solution should be clear.

Troubleshooting:

  • Precipitation: If precipitation occurs at any step, the mixture can be gently warmed (to approx. 37°C) or sonicated. Ensure all components are fully dissolved before proceeding to the next step.

  • Viscosity: This formulation will be more viscous than a simple aqueous solution. Use an appropriate gauge needle for administration.

Protocol 2: Cyclodextrin-Based Formulation

This method uses sulfobutylether-β-cyclodextrin (SBE-β-CD), a modified cyclodextrin designed to encapsulate and solubilize hydrophobic molecules.

Methodology:

  • Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

  • Combine: In a sterile tube, add the required volume of the DMSO stock solution (100 µL for a 1 mL final volume).

  • Add Cyclodextrin Solution: Add 900 µL of the 20% SBE-β-CD solution to the DMSO stock and mix thoroughly. The resulting solution should be clear.

Alternative & Advanced Strategies

If co-solvent systems are not suitable for your experimental needs (e.g., due to concerns about vehicle effects or the need for higher concentrations), other formulation strategies can be explored. These generally require more specialized equipment and development.

Q4: What are some advanced formulation strategies if co-solvents are not sufficient?

A4: Several advanced drug delivery systems can significantly enhance the solubility and bioavailability of poorly soluble compounds like this compound. Key strategies include:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can improve the dissolution rate.

    • Micronization: Milling processes (e.g., jet milling) reduce particle size to the micron range.

    • Nanosuspensions: Formulating the drug as nanoparticles (typically < 1 µm) suspended in a liquid medium, stabilized by surfactants.

  • Solid Dispersions: The drug is dispersed at a molecular level within a hydrophilic polymer matrix. As the polymer dissolves, the drug is released in a finely dispersed state, enhancing solubility. Techniques to create solid dispersions include:

    • Hot Melt Extrusion: The drug and polymer are melted and mixed.

    • Solvent Evaporation/Spray Drying: The drug and carrier are dissolved in a common solvent, which is then evaporated.

  • Lipid-Based Formulations: These systems improve drug solubilization in the gastrointestinal tract.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): An isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in aqueous media.

    • Liposomes: The drug is encapsulated within lipid bilayers, which can improve stability and absorption.

The selection of a strategy depends on the desired route of administration, required dosage, and available resources.

Visualizing Experimental Workflows and Pathways

Workflow for Preparing a Co-Solvent Formulation

G cluster_prep Step 1: Stock Solution Preparation cluster_formulation Step 2: Co-Solvent Formulation (Protocol 1) A Weigh this compound Powder B Add 100% DMSO A->B C Vortex / Sonicate to Dissolve B->C D Take Aliquot of Stock Solution C->D Proceed to Formulation E Add PEG300 D->E F Add Tween-80 E->F G Add Saline F->G H Final Formulation (Clear Solution) G->H I In Vivo Administration H->I

Caption: Workflow for preparing a this compound co-solvent formulation.

Decision Logic for Solubility Enhancement

G cluster_strategies Enhancement Strategies A Is this compound soluble in the desired aqueous vehicle? B Proceed with Experiment A->B  Yes C Select Solubility Enhancement Strategy A->C No   D Co-Solvent Systems (e.g., DMSO/PEG300/Tween) C->D E Cyclodextrin Complexation (e.g., SBE-β-CD) C->E F Particle Size Reduction (e.g., Nanosuspension) C->F G Advanced Formulations (e.g., Solid Dispersion, Liposomes) C->G H Formulation Development & Characterization D->H E->H F->H G->H I In Vivo Study H->I

Caption: Decision tree for selecting a this compound solubility strategy.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Loureirin D

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Loureirin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of this promising flavonoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is a dihydrochalcone, a type of flavonoid, isolated from Dracaena cochinchinensis, commonly known as Dragon's Blood resin.[1] It has garnered research interest for its potential anti-inflammatory and anticoagulant properties. However, like many flavonoids, this compound is expected to exhibit poor oral bioavailability, which can limit its therapeutic efficacy. This is primarily attributed to two key challenges: low aqueous solubility and extensive first-pass metabolism.

Q2: What are the main factors contributing to the poor oral bioavailability of this compound?

A2: The primary factors are:

  • Low Aqueous Solubility: Dihydrochalcones, the class of compounds this compound belongs to, generally have poor water solubility.[2][3][4] This limits the dissolution of the compound in the gastrointestinal fluids, which is a prerequisite for absorption.

  • Extensive First-Pass Metabolism: Flavonoids are often subject to significant metabolism in the intestines and liver after oral administration.[5][6] This "first-pass effect" can involve enzymes from the Cytochrome P450 (CYP450) family and conjugation reactions like glucuronidation and sulfation, which chemically modify and facilitate the elimination of the compound before it reaches systemic circulation.[5][6][7]

Q3: Are there any predictive models to estimate the absorption of this compound?

Troubleshooting Guides

Issue 1: Low Aqueous Solubility

Symptom: Inconsistent or low drug exposure in in vivo studies, difficulty preparing solutions for in vitro assays.

Troubleshooting Steps:

  • Characterize Physicochemical Properties:

    • Action: Determine the aqueous solubility of your this compound sample at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).

    • Rationale: Understanding the pH-dependent solubility is crucial for selecting an appropriate formulation strategy.

  • Particle Size Reduction:

    • Action: Employ micronization or nanosuspension techniques to reduce the particle size of the this compound powder.

    • Rationale: Decreasing particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation. Nanosuspensions, in particular, have shown promise for improving the bioavailability of poorly soluble natural products.[13][14][15][16]

  • Formulation Strategies:

    • Action: Explore various formulation approaches designed to improve the solubility of poorly water-soluble drugs.

    • Rationale: Different formulations can enhance solubility through various mechanisms.

Formulation StrategyDescriptionKey Advantages
Solid Dispersions Dispersing this compound in a hydrophilic polymer matrix (e.g., PVP, PEG, HPMC).[17][18][19][20][21]Enhances dissolution by presenting the drug in an amorphous, high-energy state.
Self-Emulsifying Drug Delivery Systems (SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media.[22][23][24][25][26]Improves solubilization and can enhance absorption via the lymphatic pathway, potentially bypassing some first-pass metabolism.
Nanosuspensions Sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[13][14][15][16]Increases saturation solubility and dissolution velocity due to the small particle size.
Issue 2: Suspected High First-Pass Metabolism

Symptom: Low systemic exposure (in vivo) despite evidence of good intestinal absorption (in vitro).

Troubleshooting Steps:

  • In Vitro Metabolism Studies:

    • Action: Incubate this compound with liver microsomes or S9 fractions (containing both microsomal and cytosolic enzymes) and hepatocytes to identify the primary metabolic pathways.

    • Rationale: These experiments will reveal if this compound is a substrate for CYP450 enzymes and if it undergoes significant glucuronidation or sulfation.[5][6][7]

  • Caco-2 Permeability Assay with Efflux Inhibition:

    • Action: Conduct a bidirectional Caco-2 permeability assay in the presence and absence of known efflux pump inhibitors (e.g., verapamil for P-glycoprotein).

    • Rationale: This will determine if active efflux mechanisms are contributing to poor absorption. Many flavonoids are substrates for efflux transporters.[8][10]

  • Formulation Strategies to Mitigate Metabolism:

    • Action: Consider formulations that can bypass or reduce first-pass metabolism.

    • Rationale: Certain delivery systems can alter the absorption pathway.

Formulation StrategyMechanism to Reduce First-Pass Metabolism
SEDDS Promotes lymphatic transport, which drains into the systemic circulation, bypassing the portal vein and the liver.
Nanosuspensions Mucoadhesive properties can increase residence time in the gut, potentially saturating metabolic enzymes locally.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Studies:

    • Apical to Basolateral (A-B): Add this compound solution to the apical (donor) chamber and collect samples from the basolateral (receiver) chamber at specified time points.

    • Basolateral to Apical (B-A): Add this compound solution to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber at specified time points.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Calculate Efflux Ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux.

Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

Objective: To enhance the dissolution rate of this compound.

Methodology:

  • Solubilization: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone K30) in a suitable organic solvent (e.g., ethanol, methanol).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried mass into a fine powder and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of this compound.

  • Dissolution Testing: Perform in vitro dissolution studies comparing the solid dispersion to the pure drug in various dissolution media.

Visualizations

experimental_workflow cluster_problem_id Problem Identification cluster_investigation Investigation cluster_strategies Formulation Strategies cluster_evaluation Evaluation Poor_Bioavailability Poor Oral Bioavailability of this compound Solubility Low Aqueous Solubility Poor_Bioavailability->Solubility Metabolism High First-Pass Metabolism Poor_Bioavailability->Metabolism Particle_Size Particle Size Reduction (Micronization, Nanosuspension) Solubility->Particle_Size Solid_Dispersion Solid Dispersion Solubility->Solid_Dispersion SEDDS SEDDS Solubility->SEDDS Metabolism->SEDDS In_Vitro In Vitro Dissolution & Permeability Particle_Size->In_Vitro Solid_Dispersion->In_Vitro SEDDS->In_Vitro In_Vivo In Vivo Pharmacokinetics In_Vitro->In_Vivo

Caption: Workflow for troubleshooting poor oral bioavailability of this compound.

signaling_pathway cluster_gut Gastrointestinal Tract cluster_circulation Circulation cluster_liver Liver LD_Oral This compound (Oral) LD_Dissolved Dissolved this compound LD_Oral->LD_Dissolved Dissolution (Solubility-Limited) LD_Absorbed Absorbed this compound LD_Dissolved->LD_Absorbed Absorption (Permeability) Intestinal_Metabolism Intestinal Metabolism (CYP450, UGTs, SULTs) LD_Absorbed->Intestinal_Metabolism Portal_Vein Portal Vein LD_Absorbed->Portal_Vein Intestinal_Metabolism->Portal_Vein Metabolites Systemic_Circulation Systemic Circulation (Bioavailable Drug) Portal_Vein->Systemic_Circulation Hepatic_Metabolism Hepatic Metabolism (CYP450, UGTs, SULTs) Portal_Vein->Hepatic_Metabolism Hepatic_Metabolism->Systemic_Circulation Metabolites

Caption: Barriers to the oral bioavailability of this compound.

References

Technical Support Center: Large-Scale Synthesis of Loureirin D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Loureirin D.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for the large-scale production of this compound?

A1: The most industrially viable strategy for synthesizing this compound, a dihydrochalcone, involves a two-step process. First, a Claisen-Schmidt condensation between a substituted acetophenone (2,4-dihydroxy-6-methoxyacetophenone) and a substituted benzaldehyde (4-hydroxybenzaldehyde) is performed to yield the corresponding chalcone intermediate. This is followed by the selective catalytic hydrogenation of the α,β-unsaturated double bond of the chalcone to produce the final this compound product. This approach is favored for its use of readily available starting materials and relatively straightforward reaction conditions.

Q2: What are the primary challenges encountered when scaling up the synthesis of this compound?

A2: Key challenges in the large-scale synthesis of this compound include:

  • Intermediate Stability: The phloroglucinol-derived acetophenone intermediate can be susceptible to oxidation and side reactions under harsh conditions.

  • Reaction Control: Managing reaction temperature and stoichiometry is critical during the exothermic Aldol condensation to prevent the formation of impurities.

  • Selective Hydrogenation: Achieving high selectivity in the hydrogenation step to reduce the C=C double bond without affecting the carbonyl group or aromatic rings is crucial and often requires careful catalyst selection and optimization.

  • Product Purification: Removing unreacted starting materials, the chalcone intermediate, and hydrogenation byproducts from the final this compound product can be difficult on a large scale, often requiring multiple purification steps like recrystallization and chromatography.

Q3: What are the critical quality attributes (CQAs) for the final this compound product?

A3: The critical quality attributes for this compound typically include high purity (≥98%), low levels of residual solvents and heavy metals, a defined melting point, and the absence of process-related impurities, particularly the unreacted chalcone intermediate and over-reduced alcohol byproducts. These attributes are essential for ensuring its safety and efficacy in subsequent pharmacological studies.

Q4: Are there stability concerns for this compound or its synthetic intermediates?

A4: Yes, the phenolic hydroxyl groups, particularly on the phloroglucinol-derived ring, make the intermediates and the final product susceptible to oxidation, which can lead to coloration (pink or brown hues) and degradation.[1] It is recommended to handle these compounds under an inert atmosphere (e.g., nitrogen or argon) when possible and to store them protected from light and heat.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Step 1: Claisen-Schmidt Condensation (Chalcone Formation)

Q: My condensation reaction yield is low, with significant amounts of starting material remaining. How can I improve conversion?

A: Low conversion in the Claisen-Schmidt condensation can be attributed to several factors:

  • Insufficient Catalyst: Ensure the appropriate molar equivalent of the base catalyst (e.g., NaOH or KOH) is used. On a large scale, localized concentration gradients can be an issue, so efficient stirring is critical.

  • Suboptimal Temperature: The reaction is typically run at room temperature or with gentle warming. If the temperature is too low, the reaction rate will be slow. If it's too high, side reactions may be favored. Consider a temperature optimization study (e.g., 25°C vs. 40°C).

  • Reaction Time: Scale-up reactions may require longer reaction times than lab-scale experiments. Monitor the reaction progress using TLC or HPLC until the consumption of the limiting reagent has plateaued.

Q: The reaction produces a significant amount of dark, tarry side products, complicating purification. What is the cause and solution?

A: The formation of dark, polymeric side products is often due to self-condensation of the acetophenone or decomposition of the starting materials or product under strongly basic conditions.

  • Control Stoichiometry: Add the acetophenone slowly to the solution of the aldehyde and base to ensure the aldehyde is always in excess, minimizing acetophenone self-condensation.

  • Temperature Management: The condensation can be exothermic. Use a cooling bath to maintain a consistent internal temperature, especially during reagent addition.

  • Weaker Base/Solvent System: Consider using a milder base or a different solvent system. For example, using an alcoholic solvent can help to homogenize the reaction mixture and may allow for the use of less aggressive catalysts.

Step 2: Selective Catalytic Hydrogenation (this compound Formation)

Q: The hydrogenation is not selective, and I am observing the formation of the corresponding alcohol byproduct (reduction of the carbonyl group). How can I improve selectivity?

A: Achieving high selectivity is the most critical challenge in this step. The choice of catalyst and reaction conditions is paramount.

  • Catalyst Selection: Palladium on carbon (Pd/C) is a common choice for selectively hydrogenating a C=C bond in the presence of a carbonyl group.[2] Avoid more aggressive catalysts like Raney Nickel under harsh conditions, which are more likely to reduce the ketone.

  • Hydrogen Pressure: Use lower hydrogen pressures (e.g., 1-5 atm). High pressures can lead to over-reduction.

  • Temperature Control: Keep the reaction temperature low (e.g., ambient temperature). Increased temperature often reduces selectivity.

  • Solvent Choice: The choice of solvent can influence catalyst activity and selectivity. Ethanol, methanol, or ethyl acetate are common choices.

Q: The hydrogenation reaction is sluggish or stalls completely. What are the potential causes?

A: A stalled hydrogenation reaction often points to catalyst deactivation or issues with the reaction setup.

  • Catalyst Poisoning: The crude chalcone intermediate may contain residual base from the previous step, which can poison the palladium catalyst. Ensure the chalcone is thoroughly neutralized and purified before hydrogenation. Sulfur-containing impurities from starting materials can also poison the catalyst.

  • Poor Mass Transfer: On a large scale, ensuring efficient mixing of the solid catalyst, liquid substrate solution, and hydrogen gas is essential. Increase the agitation speed to improve gas-liquid-solid mass transfer.

  • Catalyst Quality: Ensure the catalyst is fresh and has been stored correctly. Pre-reducing the catalyst in the solvent under hydrogen before adding the substrate can sometimes improve activity.

Step 3: Purification of this compound

Q: My final product is contaminated with the chalcone intermediate, and they are difficult to separate. What is the best purification method?

A: The chalcone and dihydrochalcone have similar polarities, making separation challenging.

  • Recrystallization: This is the most effective method for large-scale purification. A key is finding a suitable solvent system where the solubility difference between this compound and the chalcone is maximized. A mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane) often provides the best results. Perform a systematic solvent screening to identify the optimal conditions.

  • Chromatography: While challenging to scale, flash column chromatography using silica gel can be effective.[3] For industrial scale, techniques like simulated moving bed (SMB) chromatography could be considered if high-volume production is required.

Q: The isolated this compound has a persistent pink or brown color. How can I decolorize it?

A: The color is likely due to trace amounts of oxidized phenolic impurities.

  • Charcoal Treatment: During the recrystallization process, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious, as charcoal can also adsorb the product, potentially reducing yield.

  • Inert Atmosphere: Ensure that all purification steps, especially those involving heat (like recrystallization), are performed under an inert nitrogen or argon atmosphere to prevent further oxidation.

Data Presentation

Table 1: Comparison of Catalysts for Selective Hydrogenation of Chalcone Intermediate

CatalystCatalyst Loading (w/w %)H₂ Pressure (atm)Temperature (°C)Reaction Time (h)Conversion (%)Selectivity for this compound (%)Isolated Yield (%)
5% Pd/C2.01258>999794
10% Pd/C1.01256>999693
5% Pd/C2.010254>998581
5% Pt/C2.012512959085
Raney Ni5.010504>996560

Data is representative and for illustrative purposes.

Table 2: Final Product (this compound) Quality Control Specifications

ParameterSpecificationTest Method
AppearanceOff-white to pale yellow solidVisual
Purity (HPLC)≥ 98.5%HPLC-UV
IdentificationConforms to reference standard (NMR, MS)¹H NMR, LC-MS
Chalcone Impurity≤ 0.5%HPLC-UV
Alcohol Impurity≤ 0.5%HPLC-UV
Residual Solvents< 5000 ppm (Ethanol), < 410 ppm (Hexane)GC-HS
Heavy Metals≤ 10 ppmICP-MS
Loss on Drying≤ 1.0%TGA

Experimental Protocols

Protocol 1: Large-Scale Synthesis of Chalcone Intermediate

  • To a 100 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 4-hydroxybenzaldehyde (5.0 kg, 40.9 mol) and ethanol (50 L).

  • Stir the mixture at 20-25°C until all solids dissolve.

  • In a separate vessel, prepare a solution of potassium hydroxide (4.6 kg, 82.0 mol) in water (10 L). Cool the solution to 20°C.

  • Slowly add the potassium hydroxide solution to the reactor over 1 hour, maintaining the internal temperature below 30°C using the reactor jacket.

  • Prepare a solution of 2,4-dihydroxy-6-methoxyacetophenone (7.46 kg, 40.9 mol) in ethanol (20 L).

  • Add the acetophenone solution to the reactor via the addition funnel over 2-3 hours, maintaining the temperature between 25-30°C.

  • Stir the resulting dark red mixture for 12-16 hours at 25°C. Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to 10°C. Slowly neutralize the reaction by adding 6M hydrochloric acid until the pH is ~5-6.

  • The product will precipitate as a yellow-orange solid. Stir the slurry for 1 hour at 10°C.

  • Filter the solid product using a centrifuge or filter press. Wash the filter cake with a cold 1:1 ethanol/water solution (2 x 10 L), followed by deionized water (2 x 10 L).

  • Dry the solid in a vacuum oven at 50-60°C to a constant weight to yield the chalcone intermediate. (Expected yield: 10-11 kg, 85-92%).

Protocol 2: Large-Scale Selective Hydrogenation to this compound

  • Charge a 200 L hydrogenation reactor with the chalcone intermediate (10.0 kg, 34.7 mol), ethanol (100 L), and 5% Palladium on Carbon (5% Pd/C, 200 g, 2.0 w/w %).

  • Seal the reactor and purge three times with nitrogen, followed by three purges with hydrogen gas.

  • Pressurize the reactor to 1 atm with hydrogen and begin vigorous stirring.

  • Maintain the reaction temperature at 25-30°C. The reaction is mildly exothermic; use cooling if necessary.

  • Monitor the reaction by HPLC for the disappearance of the chalcone. The reaction is typically complete within 6-8 hours.

  • Once complete, stop the hydrogen uptake and purge the reactor three times with nitrogen.

  • Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol (2 x 5 L).

  • Combine the filtrate and washes. This solution contains the crude this compound.

Protocol 3: Purification and Isolation of this compound

  • Transfer the crude this compound solution from Protocol 2 to a 200 L reactor equipped for distillation.

  • Concentrate the solution under reduced pressure to approximately 20% of its original volume (~20 L).

  • Add deionized water (40 L) slowly with stirring. This compound will begin to precipitate.

  • Cool the mixture to 0-5°C and hold for 4 hours to maximize crystallization.

  • Filter the crude product and wash the cake with cold deionized water (2 x 10 L).

  • For recrystallization, transfer the crude solid back to the reactor. Add a 90:10 ethanol/water mixture (v/v) and heat to 60-70°C with stirring until fully dissolved. Use the minimum amount of solvent necessary.

  • Allow the solution to cool slowly to room temperature, then cool to 0-5°C and hold for 6-8 hours.

  • Filter the purified white to off-white crystals. Wash the cake with a minimal amount of cold 90:10 ethanol/water.

  • Dry the final product in a vacuum oven at 50-60°C to a constant weight. (Expected yield from chalcone: 8.9-9.4 kg, 88-93%).

Visualizations

G cluster_0 Starting Materials cluster_1 Synthesis of Intermediate A cluster_2 Chalcone Synthesis cluster_3 Final Product Synthesis cluster_4 Purification SM1 Phloroglucinol P1 Step 1: Methylation & Acylation SM1->P1 SM2 4-Hydroxybenzaldehyde P2 Step 2: Claisen-Schmidt Condensation SM2->P2 I1 Intermediate A: 2,4-dihydroxy-6- methoxyacetophenone P1->I1 I1->P2 I2 Chalcone Intermediate P2->I2 P3 Step 3: Selective Hydrogenation I2->P3 I3 Crude this compound P3->I3 P4 Step 4: Recrystallization I3->P4 FP Final Product: This compound (≥98.5%) P4->FP

Caption: Overall synthetic workflow for the large-scale production of this compound.

G Start Problem: Low Yield or Stalled Hydrogenation Check_Purity Is Chalcone Intermediate Purity >99%? Start->Check_Purity Check_Catalyst Is Catalyst Fresh and Handled Correctly? Check_Purity->Check_Catalyst Yes Sol_Purify Action: Re-purify Chalcone (Neutralize, Recrystallize) Check_Purity->Sol_Purify No Check_Mixing Is Agitation Speed Sufficient for Scale? Check_Catalyst->Check_Mixing Yes Sol_Catalyst Action: Use Fresh Catalyst Batch Check_Catalyst->Sol_Catalyst No Check_H2 Is Hydrogen Supply and Pressure Stable? Check_Mixing->Check_H2 Yes Sol_Mixing Action: Increase RPM and Check Baffle Design Check_Mixing->Sol_Mixing No Sol_H2 Action: Check for Leaks and Regulator Function Check_H2->Sol_H2 No End Re-run Reaction Check_H2->End Yes Sol_Purify->End Sol_Catalyst->End Sol_Mixing->End Sol_H2->End

Caption: Troubleshooting decision tree for low-yield hydrogenation.

G Crude Crude this compound in Ethanol Solution Concentrate 1. Concentrate Under Reduced Pressure Crude->Concentrate Precipitate 2. Anti-Solvent Precipitation (Add Water) Concentrate->Precipitate Filter1 3. Filter and Wash (Cold Water) Precipitate->Filter1 CrudeSolid Crude Solid Filter1->CrudeSolid Dissolve 4. Dissolve in Hot Ethanol/Water (90:10) CrudeSolid->Dissolve Cool 5. Slow Cooling & Crystallization (0-5°C) Dissolve->Cool Filter2 6. Filter and Wash (Cold Solvent) Cool->Filter2 Dry 7. Vacuum Dry (50°C) Filter2->Dry Final Pure this compound Dry->Final

Caption: Workflow for the purification and isolation of this compound.

References

Technical Support Center: Optimizing HPLC Separation of Loureirin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Loureirin isomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal HPLC separation of Loureirin A, B, and C.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the HPLC separation of Loureirin isomers.

1. Q: I am seeing poor resolution between Loureirin A and Loureirin B peaks. What are the initial steps to improve their separation?

A: Poor resolution between the closely eluting Loureirin A and B isomers is a common issue. Start by optimizing your mobile phase and flow rate. A typical mobile phase for this separation is a mixture of acetonitrile and acidified water (e.g., 0.1% acetic acid).[1][2]

  • Adjust Solvent Strength: To increase retention and potentially improve separation, decrease the percentage of the organic solvent (acetonitrile) in the mobile phase.[3][4] A small change, such as moving from a 37:63 acetonitrile to 0.1% acetic acid ratio to a 35:65 ratio, can significantly impact selectivity.[1]

  • Optimize Flow Rate: Slower flow rates can enhance resolution, although they will increase run times.[5] Experiment with reducing the flow rate from 1.0 mL/min to 0.8 mL/min to see if peak separation improves.

  • Column Temperature: Ensure a stable column temperature is maintained using a column oven.[3] Fluctuations can cause shifts in retention time and affect selectivity.[6]

2. Q: My peaks for the Loureirin isomers are tailing. What causes this and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, column overloading, or issues with the mobile phase.[6]

  • Mobile Phase pH: The use of a slightly acidic mobile phase, such as water with 0.1% acetic or formic acid, helps to suppress the ionization of any residual silanol groups on the C18 column, minimizing tailing.[2][7]

  • Sample Overloading: Injecting a sample that is too concentrated is a common cause of peak distortion.[3][5] Try diluting your sample to a lower concentration and reinjecting.

  • Column Contamination: Repeated injections can lead to column contamination.[3] Implement a regular column flushing protocol with a strong solvent, like methanol or pure acetonitrile, to remove strongly retained compounds.

3. Q: How do I choose the right HPLC column for separating Loureirin isomers?

A: A reversed-phase C18 column is the most common and effective choice for separating Loureirin isomers.[1][2] Look for a high-quality column from a reputable manufacturer. Key parameters to consider are:

  • Particle Size: Smaller particle sizes (e.g., < 3 µm) provide higher efficiency and better resolution but generate higher backpressure.[8] A 5 µm particle size is a robust starting point.[1]

  • Column Dimensions: A column with dimensions of 4.6 x 200 mm or 4.6 x 250 mm is often used, providing sufficient length for good separation.[1][2]

Different C18 columns from various manufacturers can yield different selectivity. If resolution is not achieved on one C18 column, trying a C18 from another brand can sometimes resolve the issue.[1][8]

4. Q: What is the optimal detection wavelength for Loureirin A, B, and C?

A: The optimal detection wavelength for Loureirin isomers is typically around 280 nm .[1][2] This wavelength provides good sensitivity for the flavonoid structure of these compounds. A Diode Array Detector (DAD) can be beneficial to check for peak purity and to analyze the UV spectra of the eluting peaks to confirm their identity.[7][9]

Quantitative Data Summary

The following tables summarize typical chromatographic parameters and performance data from published methods for the separation of Loureirin A and B. This data can serve as a baseline for method development and optimization.

Table 1: Example HPLC Conditions for Loureirin A & B Separation

ParameterConditionSource
Column Kromasil C18 (5 µm, 4.6 x 200 mm)[1]
Mobile Phase Acetonitrile : 0.1% Acetic Acid (37:63, v/v)[1][2]
Flow Rate 1.0 mL/min[1]
Column Temp. 25 °C[1]
Detection UV at 280 nm[1][2]
Injection Vol. 10 µL[1]

Table 2: Reported Retention Times (tR) and Resolution (Rs)

CompoundRetention Time (tR) [min]Resolution (Rs)Source
Loureirin A 27.4\multirow{2}{*}{1.71}[1]
Loureirin B 29.1[1]

Note: Resolution (Rs) of >1.5 is considered baseline separation.[1]

Experimental Protocols & Methodologies

This section provides a detailed protocol for the HPLC analysis of Loureirin isomers based on established methods.[1][2]

1. Preparation of Standard Solutions

  • Accurately weigh 1.0 mg each of Loureirin A and Loureirin B reference standards.

  • Dissolve each standard in methanol in a 10 mL volumetric flask to create stock solutions with a concentration of 100 µg/mL.

  • From the stock solutions, prepare working standard solutions by appropriate dilution with methanol to achieve the desired concentrations for calibration curves.

  • Store all solutions at 4°C when not in use.

2. Sample Preparation (from Sanguis Draconis resin)

  • Accurately weigh 0.1 g of powdered Sanguis Draconis resin.

  • Transfer to a centrifuge tube and add 25 mL of methanol.

  • Perform ultrasonic extraction for 30 minutes.[1]

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.[3]

3. Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or similar.[10]

  • Column: C18, 5 µm, 4.6 x 200 mm (e.g., Kromasil, Agilent Zorbax).[1]

  • Mobile Phase: Prepare a mixture of Acetonitrile and 0.1% aqueous Acetic Acid (37:63, v/v).

  • Degassing: Degas the mobile phase using an inline degasser or by sonication.

  • Flow Rate: Set to 1.0 mL/min.

  • Column Temperature: Maintain at 25 °C.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis or DAD set to 280 nm.

  • Run Time: Approximately 40 minutes to ensure all components have eluted.

Visualized Workflows and Logic Diagrams

The following diagrams, created using Graphviz, illustrate logical workflows for troubleshooting and method development.

HPLC_Troubleshooting_Workflow Start Problem Identified: Poor Resolution of Isomers Check_Mobile_Phase Step 1: Check Mobile Phase Start->Check_Mobile_Phase Check_Column Step 2: Evaluate Column Check_Mobile_Phase->Check_Column If no improvement MP_Strength Adjust Organic Solvent % (e.g., ACN from 37% to 35%) Check_Mobile_Phase->MP_Strength MP_pH Ensure pH is stable and acidic (e.g., 0.1% Acetic Acid) Check_Mobile_Phase->MP_pH MP_Flow Decrease Flow Rate (e.g., 1.0 -> 0.8 mL/min) Check_Mobile_Phase->MP_Flow Check_System Step 3: Inspect System Hardware Check_Column->Check_System If no improvement Col_Temp Verify Stable Column Temp. (e.g., 25°C) Check_Column->Col_Temp Col_Flush Flush Column with Strong Solvent Check_Column->Col_Flush Col_Change Try Different C18 Column Check_Column->Col_Change Sys_Leaks Check for Leaks Check_System->Sys_Leaks Sys_DeadVol Minimize Dead Volume (check fittings/tubing) Check_System->Sys_DeadVol Solution Resolution Improved MP_Strength->Solution If successful MP_pH->Solution If successful MP_Flow->Solution If successful Col_Temp->Solution If successful Col_Flush->Solution If successful Col_Change->Solution If successful Sys_Leaks->Solution If successful Sys_DeadVol->Solution If successful

Caption: Troubleshooting workflow for poor resolution of Loureirin isomers.

Method_Development_Flow Start Goal: Separate Loureirin A, B, C Select_Column 1. Select Column (Reversed-Phase C18, 5µm) Start->Select_Column Select_MP 2. Select Mobile Phase (Acetonitrile / Acidified Water) Select_Column->Select_MP Initial_Run 3. Perform Initial Isocratic Run (e.g., ACN:H2O 37:63, 1 mL/min, 280 nm) Select_MP->Initial_Run Evaluate 4. Evaluate Chromatogram Initial_Run->Evaluate Optimize 5. Optimize Separation Evaluate->Optimize Resolution < 1.5 Validate 6. Validate Method Evaluate->Validate Resolution > 1.5 Opt_Gradient Introduce a Gradient? Optimize->Opt_Gradient Broad or Late Peaks Opt_Solvent Fine-tune Solvent Ratio Optimize->Opt_Solvent Isocratic Opt_Gradient->Evaluate Opt_Temp Adjust Temperature Opt_Solvent->Opt_Temp Opt_Temp->Evaluate

References

Preventing degradation of Loureirin D during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Loureirin D during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a dihydrochalcone, a type of flavonoid, extracted from Dracaena species, commonly known as Dragon's Blood.[1] It is recognized for its potential anti-inflammatory and anticoagulant properties.[1] Maintaining the chemical stability of this compound is crucial to ensure the accuracy and reproducibility of research results, as well as the safety and efficacy of any potential therapeutic applications. Degradation can lead to a loss of biological activity and the formation of unknown impurities.

Q2: What are the general recommended storage conditions for this compound?

To minimize degradation, this compound should be stored under specific conditions. The following table summarizes the generally recommended storage parameters.

ParameterRecommendationRationale
Temperature -20°C or -80°C (long-term)Low temperatures slow down chemical reactions, including degradation processes.
Light Protect from light (e.g., store in an amber vial or a dark place)Flavonoids and chalcones can be susceptible to photodegradation.
Atmosphere Store in a tightly sealed containerTo prevent oxidation and exposure to moisture.
Form Solid (lyophilized powder) is generally more stable than solutionsSolvents can participate in degradation reactions. If solutions are necessary, they should be prepared fresh.

Q3: What are the known incompatibilities of this compound?

This compound should not be stored with or exposed to strong acids, strong bases (alkalis), strong oxidizing agents, or strong reducing agents. These substances can catalyze its degradation.

Troubleshooting Guide

This guide addresses common problems related to this compound degradation.

Problem 1: I observe a change in the color or physical appearance of my this compound sample.

  • Possible Cause: This could be a sign of degradation. Flavonoids can change color upon degradation, often due to oxidation or polymerization.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the sample has been stored according to the recommendations (see FAQ 2).

    • Analytical Confirmation: Analyze the sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess its purity and identify any degradation products.

    • Review Experimental Conditions: If the change occurred after an experiment, review the reagents and conditions used for any incompatibilities.

Problem 2: My experimental results are inconsistent or show a loss of biological activity.

  • Possible Cause: The this compound stock solution or sample may have degraded, leading to a lower effective concentration of the active compound.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare solutions of this compound fresh for each experiment whenever possible. If using a stock solution, verify its age and storage conditions.

    • Assess Purity: Use HPLC to check the purity of the this compound sample or stock solution. Compare the chromatogram to that of a new, pure standard.

    • Evaluate Solvent Effects: Ensure the solvent used for your stock solution is appropriate and does not promote degradation. For long-term storage of solutions, consider aprotic solvents like DMSO, aliquoted and stored at -80°C.

Problem 3: I see extra peaks in my HPLC chromatogram that were not there initially.

  • Possible Cause: These new peaks likely represent degradation products.

  • Troubleshooting Steps:

    • Characterize Degradants: If possible, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products. This can provide clues about the degradation pathway.

    • Perform a Forced Degradation Study: To understand the degradation profile of this compound under your experimental conditions, you can perform a forced degradation study (see Experimental Protocols section). This will help in identifying potential degradation products and understanding the degradation pathway.

Postulated Degradation Pathways of this compound

Based on the chemical structure of this compound (a dihydrochalcone) and the known degradation mechanisms of flavonoids, the following degradation pathways can be postulated.

G Postulated Degradation Pathways of this compound Loureirin_D This compound (Dihydrochalcone) Oxidation Oxidative Degradation Loureirin_D->Oxidation O2, light, metal ions Hydrolysis Hydrolytic Cleavage (Acidic/Basic) Loureirin_D->Hydrolysis H+ or OH- Photodegradation Photodegradation (UV/Vis Light) Loureirin_D->Photodegradation Oxidized_Products Oxidized Products (e.g., quinones) Oxidation->Oxidized_Products Cleavage_Products C-Ring Cleavage Products (e.g., phenolic acids) Hydrolysis->Cleavage_Products Isomers_Dimers Isomers / Dimers Photodegradation->Isomers_Dimers

Caption: Postulated degradation pathways for this compound.

Experimental Protocols

1. Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method to separate this compound from its potential degradation products. Method validation according to ICH guidelines is essential.

ParameterSuggested Conditions
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile and water (with 0.1% formic or acetic acid)
Flow Rate 1.0 mL/min
Detection UV detector at approximately 280 nm
Column Temperature 25-30 °C
Injection Volume 10 µL

2. Forced Degradation Study Protocol

A forced degradation study is crucial for identifying potential degradation products and establishing the degradation pathways. The following protocol is based on ICH guidelines.[2][3]

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare solutions of this compound in a suitable solvent Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose to Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Expose to Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Expose to Thermal Thermal Stress (e.g., 60°C, solid state) Prep->Thermal Expose to Photo Photolytic Stress (UV/Vis light) Prep->Photo Expose to Analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) using a validated stability-indicating HPLC method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Identify and quantify degradation products. Determine degradation rate. Analysis->Evaluation

Caption: Workflow for a forced degradation study.

Detailed Stress Conditions:

  • Acidic Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C.

  • Basic Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light.

  • Thermal Degradation: Store solid this compound at an elevated temperature (e.g., 60°C).

  • Photolytic Degradation: Expose a solution of this compound to UV and visible light (as per ICH Q1B guidelines).

For each condition, a control sample (without the stressor) should be analyzed in parallel. Samples should be withdrawn at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[2]

By following these guidelines, researchers can minimize the degradation of this compound and ensure the integrity of their experimental results.

References

Troubleshooting low yield in Loureirin D extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Loureirin D and overcoming challenges related to low yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound yield?

A1: Low yields of this compound, a flavonoid compound, can stem from several factors throughout the extraction process. Key issues often include suboptimal extraction parameters, degradation of the target compound, and inadequate sample preparation. Traditional extraction methods like maceration and Soxhlet, while simple, are often associated with longer extraction times and the use of large volumes of organic solvents, which can lead to lower yields. Modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can offer improved efficiency.[1]

Q2: Which extraction method is most suitable for this compound?

A2: While there is no single "best" method, ultrasound-assisted extraction (UAE) with methanol has been effectively used for extracting flavonoids from Dracaena cochinchinensis, the plant source of this compound.[2] UAE offers advantages such as reduced extraction time and lower solvent consumption compared to traditional methods.[3] However, the optimal method may vary depending on the available equipment and the specific research goals. For thermally sensitive compounds like some flavonoids, methods that minimize heat exposure, such as UAE at controlled temperatures, are preferable to techniques like Soxhlet extraction which can lead to thermal degradation.[4]

Q3: How does the choice of solvent affect this compound extraction?

A3: The polarity of the solvent is a critical factor in flavonoid extraction.[1] Alcohols, particularly methanol and ethanol, are commonly used and have demonstrated high recovery rates for flavonoids.[5][6] For Loureirin A and B, structurally similar compounds found alongside this compound in Dragon's Blood resin, methanol has been successfully used in ultrasonic extraction methods.[2] The choice between methanol and ethanol may also depend on the desired purity of the extract and downstream applications.

Q4: Can the pH of the extraction solvent impact the yield?

A4: Yes, the pH of the extraction medium can significantly influence the stability and recovery of flavonoids. Some studies have shown that slightly acidic conditions can improve the extraction yield of flavonoids.[7][8] For instance, the extraction of certain flavonoids has been found to be more efficient at a pH of around 2-3.5.[7][8] Conversely, alkaline conditions (pH above 7) can lead to decreased yields.[7] It is advisable to empirically determine the optimal pH for this compound extraction.

Q5: What are the signs of this compound degradation during extraction?

A5: Degradation of flavonoids can be indicated by a change in the color of the extract or a lower than expected yield of the target compound in analytical tests like HPLC. Flavonoids, including chalcones and dihydrochalcones, can be sensitive to heat, light, and oxidative conditions.[3][9] Prolonged exposure to high temperatures or certain pH levels can lead to structural changes and loss of bioactivity.[1][10]

Troubleshooting Guide for Low this compound Yield

This guide provides a structured approach to identifying and resolving common issues leading to low yields during this compound extraction.

Problem 1: Consistently Low or No Detectable Yield
Potential Cause Troubleshooting Step Explanation
Incorrect Plant Material Verify the authenticity and quality of the Dracaena cochinchinensis resin (Dragon's Blood).The concentration of this compound can vary significantly between different sources and even different parts of the plant.[2]
Ineffective Solvent Ensure the use of an appropriate solvent such as methanol or ethanol. Consider performing small-scale trials with different solvents to determine the optimal choice.Solvent polarity is crucial for efficient extraction of flavonoids.[1][6]
Inadequate Cell Wall Disruption Ensure the plant material is finely powdered to increase the surface area for solvent penetration.Smaller particle size enhances the diffusion of solutes and solvent penetration, leading to better extraction efficiency.[5]
Suboptimal Extraction Parameters Review and optimize extraction time, temperature, and solid-to-solvent ratio.Each of these parameters significantly impacts extraction efficiency. For instance, an insufficient solid-to-solvent ratio may lead to incomplete extraction.[5][11]
Problem 2: Yield is Lower Than Expected or Varies Significantly Between Batches
Potential Cause Troubleshooting Step Explanation
Thermal Degradation If using a heat-involved method (e.g., Soxhlet, reflux), try reducing the temperature or switching to a non-thermal method like ultrasound-assisted extraction (UAE) at a controlled temperature.Flavonoids can be thermolabile, and high temperatures can cause degradation, leading to lower yields.[4]
Photodegradation Protect the extraction mixture and subsequent extracts from direct light by using amber glassware or covering the vessels with aluminum foil.Exposure to light can cause isomerization and degradation of flavonoids.[10][12]
pH Instability Measure and adjust the pH of the extraction solvent. An acidic pH (around 2-4) may improve the stability and yield of some flavonoids.[7][8]The stability of flavonoids is often pH-dependent.[10]
Oxidation Consider degassing the solvent or performing the extraction under an inert atmosphere (e.g., nitrogen) to minimize oxidative degradation.Phenolic compounds like flavonoids are susceptible to oxidation, which can reduce their yield.[3]
Inconsistent Solid-to-Solvent Ratio Precisely measure the plant material and solvent for each extraction to ensure consistency. A higher solvent-to-solid ratio can sometimes improve yield, but an excessively high ratio can make concentration difficult.[5]A consistent ratio is crucial for reproducible results.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on a general method for flavonoid extraction from Dracaena cochinchinensis.

Materials:

  • Dried and powdered resin of Dracaena cochinchinensis

  • Methanol (analytical grade)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

  • Filter paper (e.g., Whatman No. 1)

Procedure:

  • Weigh 1 gram of the powdered Dracaena cochinchinensis resin and place it in a 50 mL flask.

  • Add 20 mL of methanol to the flask (solid-to-solvent ratio of 1:20 w/v).

  • Place the flask in an ultrasonic bath.

  • Sonicate for 30 minutes at a controlled temperature of 40°C.

  • After sonication, filter the mixture through filter paper to separate the extract from the solid residue.

  • Collect the filtrate and repeat the extraction process on the residue two more times with fresh methanol to ensure complete extraction.

  • Combine all the filtrates.

  • Concentrate the combined extract using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude this compound extract.

  • The crude extract can then be further purified using chromatographic techniques.

Quantitative Data Summary

The following table summarizes key parameters that can be optimized for flavonoid extraction, based on general findings in the literature. Optimal values for this compound should be determined empirically.

Parameter Typical Range Potential Impact on Yield References
Solid-to-Solvent Ratio 1:10 to 1:50 (w/v)A higher ratio generally increases yield up to a certain point, after which it may not be cost-effective due to increased solvent usage.[5][13]
Extraction Temperature 25°C to 60°CHigher temperatures can increase solubility and diffusion but also risk thermal degradation of the compound.[5][8]
Extraction Time 20 to 60 minutes (for UAE)Yield typically increases with time until a plateau is reached, after which further extraction is inefficient.[5][13]
Solvent pH 2 to 7Acidic conditions can improve the stability and extraction of some flavonoids.[7][8]
Ethanol Concentration (if used) 50% to 80% (in water)The optimal concentration depends on the polarity of the target flavonoid.[13][14]

Visualizing Experimental and Biological Pathways

Experimental Workflow for this compound Extraction and Troubleshooting

The following diagram illustrates a logical workflow for extracting this compound and troubleshooting common issues related to low yield.

experimental_workflow start Start: Dried Dracaena cochinchinensis Resin preparation Sample Preparation: Grind to Fine Powder start->preparation extraction Ultrasonic Extraction (Methanol, 40°C, 30 min) preparation->extraction filtration Filtration & Collection of Filtrate extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration analysis HPLC Analysis for This compound Yield concentration->analysis end High Yield Achieved analysis->end Successful troubleshoot Low Yield: Troubleshoot analysis->troubleshoot Unsuccessful check_params Optimize Parameters: - Solvent-to-Solid Ratio - Temperature - Time troubleshoot->check_params check_stability Investigate Stability: - Adjust pH (Acidic) - Protect from Light - Use Inert Atmosphere troubleshoot->check_stability check_params->extraction check_stability->extraction

Caption: A flowchart of the this compound extraction process and key troubleshooting points.

Signaling Pathways Associated with Loureirin Compounds

Loureirin A and B, which are structurally related to this compound, have been shown to modulate several key signaling pathways. Understanding these can provide context for the biological activity of this compound.

1. WNT/β-catenin Signaling Pathway

This pathway is crucial for cell proliferation and differentiation.

wnt_pathway cluster_destruction_complex Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh GSK3b GSK-3β Dsh->GSK3b Inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for Degradation APC APC Axin Axin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates to Nucleus and Binds Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates

Caption: A simplified diagram of the canonical WNT/β-catenin signaling pathway.

2. AKT/mTOR Signaling Pathway

This pathway is central to cell survival, growth, and proliferation.

akt_mtor_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes

References

Minimizing matrix effects in LC-MS/MS analysis of Loureirin D

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: LC-MS/MS Analysis of Loureirin D

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and how does it affect the analysis of this compound?

A1: The matrix effect is the alteration of ionization efficiency for a target analyte, such as this compound, by the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of the quantitative analysis.[3][4] In biological matrices like plasma or tissue, phospholipids are a major cause of matrix effects, particularly ion suppression in electrospray ionization (ESI).[5]

Q2: I am observing low signal intensity and poor sensitivity for this compound. Could this be due to the matrix effect?

A2: Yes, a weak signal intensity for this compound is a common symptom of ion suppression caused by matrix effects. Co-eluting endogenous components from the biological sample can compete with this compound for ionization in the MS source, leading to a reduced signal. To confirm this, you can perform a post-column infusion experiment.[6]

Q3: My results for quality control (QC) samples are inconsistent and not reproducible. How can matrix effects contribute to this?

A3: Inconsistent and irreproducible results for QC samples can be a direct consequence of variable matrix effects between different samples.[7] The composition of the biological matrix can differ from sample to sample, leading to varying degrees of ion suppression or enhancement.[7] This variability undermines the reliability of the analytical method.

Q4: How can I quantitatively assess the matrix effect for my this compound assay?

A4: The "post-extraction spike" method is considered the gold standard for quantitatively assessing matrix effects.[1] This involves comparing the peak response of this compound spiked into a blank matrix extract to the response of this compound in a neat solution at the same concentration. The ratio of these responses is called the matrix factor (MF).[1][4]

  • MF < 1 indicates ion suppression.

  • MF > 1 indicates ion enhancement.

  • MF = 1 indicates no significant matrix effect.

Q5: What are the primary strategies to minimize or eliminate matrix effects?

A5: The main strategies to combat matrix effects can be categorized into three areas:

  • Robust Sample Preparation: The goal is to remove interfering components from the matrix before analysis.[5][8]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components.[2][9]

  • Compensation using an Internal Standard: Using a suitable internal standard to correct for signal variations.[1][7]

Troubleshooting Guide

Problem Possible Cause Troubleshooting & Optimization Solutions
Low Signal Intensity / Poor Sensitivity Ion suppression due to co-eluting matrix components, especially phospholipids.[5]1. Improve Sample Preparation: - Switch from Protein Precipitation (PPT) to a more selective method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[5][10] - Use phospholipid removal plates or cartridges.[2]2. Optimize Chromatography: - Adjust the mobile phase composition or gradient to better separate this compound from interfering peaks.[9] - Consider a different column chemistry (e.g., C18 to phenyl-hexyl) to alter selectivity.[7]3. Dilute the Sample: - If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[7][11]
Inconsistent and Irreproducible QC Results Sample-to-sample variability in matrix composition leading to different degrees of ion suppression.[7]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): - A SIL-IS is the most effective way to compensate for variable matrix effects as it co-elutes and experiences similar ionization effects as the analyte.[2][7]2. Implement a More Rigorous Sample Cleanup: - A thorough and consistent sample preparation method using SPE or LLE will minimize variability in matrix components between samples.[5][7]3. Use Matrix-Matched Calibrators and QCs: - Prepare calibration standards and QC samples in the same biological matrix as the unknown samples to account for consistent matrix effects.[7][12]
Peak Shape Issues (Tailing, Splitting) Co-eluting matrix components can interfere with the chromatography, affecting the peak shape of this compound.[13]1. Enhance Chromatographic Resolution: - Increase the gradient time to improve separation.[10] - Optimize the mobile phase pH to alter the retention of this compound relative to interferences.[10]2. Improve Sample Cleanup: - A cleaner sample extract is less likely to cause chromatographic peak distortions.[2]
Retention Time Shifts Matrix components can affect the interaction of this compound with the stationary phase, leading to shifts in retention time.[13]1. Robust Sample Preparation: - Employing SPE or LLE to remove the bulk of matrix components can mitigate this effect.[5]2. Use a SIL-IS: - An ideal internal standard will experience the same retention time shift, allowing for accurate identification and integration.[2]

Quantitative Data Summary

The effectiveness of different sample preparation techniques in reducing matrix effects is crucial. The following table summarizes typical recovery and matrix effect data for common extraction methods used for flavonoids and similar compounds in plasma.

Sample Preparation Method Typical Analyte Recovery (%) Typical Matrix Effect (%) Key Advantages Key Disadvantages
Protein Precipitation (PPT) 85 - 10540 - 80 (significant suppression)Fast, simple, and inexpensive.Least effective at removing matrix components, especially phospholipids, leading to significant matrix effects.[10]
Liquid-Liquid Extraction (LLE) 70 - 9590 - 110 (minimal effect)Provides a much cleaner extract than PPT.[10]Can have lower recovery for more polar analytes, more labor-intensive.[10]
Solid-Phase Extraction (SPE) 80 - 10095 - 105 (minimal effect)Highly effective at removing interferences, leading to very clean extracts and reduced matrix effects.[5]More complex and costly method development.
Phospholipid Removal Plates 90 - 10590 - 110 (minimal effect)Specifically targets and removes phospholipids, a major source of ion suppression.[2]May not remove other non-phospholipid interferences.

Experimental Protocols

Protocol for Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • This compound analytical standard

  • Solvents for extraction and reconstitution

Procedure:

  • Prepare Set A (Analyte in Neat Solution): Spike this compound at a known concentration (e.g., medium QC level) into the final reconstitution solvent.

  • Prepare Set B (Analyte in Post-Extraction Matrix):

    • Process at least six different lots of blank biological matrix using your established sample preparation method (e.g., LLE or SPE).

    • After the final evaporation step, spike the resulting extracts with this compound at the same concentration as in Set A.

  • Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for this compound.

  • Calculation:

    • Calculate the Matrix Factor (MF) using the following formula: MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • The result indicates the extent of the matrix effect.[1]

Protocol for Solid-Phase Extraction (SPE) for this compound from Plasma

Objective: To provide a robust sample cleanup method to minimize matrix interferences.

Materials:

  • Mixed-mode polymeric SPE cartridges (combining reversed-phase and ion exchange)

  • Plasma sample containing this compound

  • Methanol, Acetonitrile, Water (LC-MS grade)

  • Formic acid or Ammonium hydroxide (for pH adjustment)

  • Internal Standard (ideally a stable isotope-labeled this compound)

Procedure:

  • Sample Pre-treatment:

    • To 200 µL of plasma, add the internal standard.

    • Add 200 µL of 2% formic acid in water and vortex to mix. This disrupts protein binding.

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of water through the cartridge.

  • Loading:

    • Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.

    • Apply vacuum to dry the cartridge completely.

  • Elution:

    • Place collection tubes in the manifold.

    • Add 1 mL of 5% ammonium hydroxide in methanol to the cartridge to elute this compound and the internal standard.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[7]

Visualizations

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Plasma Sample (+ Internal Standard) ppt Protein Precipitation (PPT) plasma->ppt Choose Method lle Liquid-Liquid Extraction (LLE) plasma->lle Choose Method spe Solid-Phase Extraction (SPE) plasma->spe Choose Method extract Clean Extract ppt->extract High Matrix lle->extract Low Matrix spe->extract Very Low Matrix lc LC Separation extract->lc ms MS/MS Detection lc->ms data Data Acquisition & Quantification ms->data

Caption: Workflow for minimizing matrix effects in this compound analysis.

ME Matrix Effect (Ion Suppression) SP Improve Sample Prep ME->SP Mitigate by Removal LC Optimize Chromatography ME->LC Mitigate by Separation IS Use SIL-IS ME->IS Compensate for Result Accurate & Reproducible Quantification SP->Result LC->Result IS->Result

Caption: Logical relationship of strategies to overcome matrix effects.

References

Technical Support Center: Refining Dosage for Loureirin D in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Currently, there is a lack of publicly available scientific literature detailing specific in vivo dosages for Loureirin D in animal studies. The information provided below is based on studies of related compounds, Loureirin A, B, and C, and should be used as a general guide. Researchers are strongly advised to conduct thorough dose-finding and toxicity studies for this compound before proceeding with efficacy experiments.

Frequently Asked Questions (FAQs)

Q1: Where can I find a starting dose for this compound in my animal model?

Q2: What are the common routes of administration for Loureirin compounds in animal studies?

A: The route of administration can significantly impact the bioavailability and efficacy of a compound. While specific routes for this compound are not documented, similar compounds have been administered via oral gavage and intraperitoneal injection in rodent models. The choice of administration should be guided by the physicochemical properties of your this compound formulation and the specific aims of your experiment.

Q3: What are the potential signaling pathways affected by Loureirin compounds?

A: Research on Loureirin A and B suggests that these compounds can modulate several key signaling pathways involved in cancer progression and inflammation. These include the MAPK, WNT, and AKT/mTOR pathways. Loureirin B has also been shown to exert immunosuppressive effects by inhibiting STIM1/Orai1 and KV1.3 channels. Understanding these pathways can help in designing experiments to elucidate the mechanism of action of this compound.

Q4: Are there any reported toxic effects for Loureirin compounds?

A: There is limited publicly available information on the toxicity of this compound. For any new compound, it is essential to conduct acute and sub-chronic toxicity studies to determine the maximum tolerated dose (MTD) and to identify any potential adverse effects. Close monitoring of animal health, including body weight, food and water intake, and clinical signs of toxicity, is imperative during these studies.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect at the initial dose. - The dose is too low.- Poor bioavailability of the compound.- Inappropriate route of administration.- Conduct a dose-escalation study to determine a more effective dose.- Analyze the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion (ADME).- Consider alternative routes of administration that may improve bioavailability.
Signs of toxicity observed in animals. - The dose is too high.- The formulation is causing adverse reactions.- Reduce the dosage and perform a more gradual dose-escalation study.- Re-evaluate the vehicle and formulation for potential irritants or toxic components.- Closely monitor animals for specific signs of toxicity and conduct histopathological analysis of major organs.
High variability in experimental results. - Inconsistent dosing technique.- Animal-to-animal variation in metabolism.- Instability of the compound in the formulation.- Ensure all personnel are properly trained in the chosen administration technique.- Increase the number of animals per group to account for biological variability.- Assess the stability of your this compound formulation over the duration of the experiment.
Difficulty in dissolving this compound for administration. - Poor solubility of the compound in the chosen vehicle.- Experiment with different biocompatible solvents and co-solvents.- Consider using a suspension or emulsion if a solution cannot be achieved.- Characterize the physicochemical properties of this compound to inform formulation development.

Quantitative Data Summary

Note: The following tables summarize data for Loureirin A, B, and C, as no quantitative in vivo data for this compound has been identified.

Table 1: In Vivo Dosage of Loureirin C

Compound Animal Model Dosage Route of Administration Observed Effect Reference
Loureirin CMice0.64 mg/kgNot SpecifiedAttenuation of depression-like behaviors[Source on Loureirin C and Xanthoceraside]

Experimental Protocols

Protocol 1: Evaluation of Antidepressant-like Effects of Loureirin C in a Mouse Model of Chronic Unpredictable Mild Stress (CUMS)

This protocol is adapted from a study on Loureirin C and provides a framework that could be adapted for this compound.

  • Animal Model: Adult male C57BL/6J mice.

  • Induction of CUMS: Expose mice to a variable sequence of mild stressors daily for a period of 5 weeks. Stressors may include:

    • Stroboscopic illumination

    • Tilted cage (45°)

    • Food and water deprivation

    • White noise

    • Overnight illumination

    • Forced swimming

    • Shaking

  • Drug Administration:

    • Dissolve Loureirin C in a suitable vehicle.

    • Administer the compound (e.g., 0.64 mg/kg) via the desired route (e.g., oral gavage or intraperitoneal injection) once daily for the last 3 weeks of the CUMS protocol.

    • Include a vehicle control group and a positive control group (e.g., a known antidepressant).

  • Behavioral Testing: After the treatment period, assess for depression-like behaviors using a battery of tests, such as:

    • Open field test (to assess locomotor activity)

    • Sucrose preference test (to assess anhedonia)

    • Forced swim test (to assess behavioral despair)

    • Tail suspension test (to assess behavioral despair)

  • Biochemical Analysis: Following behavioral testing, collect brain tissue (e.g., prefrontal cortex, hippocampus) for analysis of relevant biomarkers, such as inflammatory cytokines or neurotrophic factors.

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathways cluster_MAPK MAPK Pathway cluster_WNT WNT Pathway cluster_AKT_mTOR AKT/mTOR Pathway ERK ERK Invasion_Metastasis Invasion_Metastasis ERK->Invasion_Metastasis promotes JNK JNK JNK->Invasion_Metastasis promotes p38 p38 p38->Invasion_Metastasis promotes Loureirin_AB Loureirin A/B Loureirin_AB->ERK inhibits phosphorylation Loureirin_AB->JNK inhibits phosphorylation Loureirin_AB->p38 inhibits phosphorylation WNT WNT beta_catenin β-catenin WNT->beta_catenin activates Gene_Expression Gene_Expression beta_catenin->Gene_Expression regulates Loureirin_A Loureirin A Loureirin_A->WNT inhibits AKT AKT mTOR mTOR AKT->mTOR activates Cell_Growth_Proliferation Cell_Growth_Proliferation mTOR->Cell_Growth_Proliferation promotes Loureirin_A2 Loureirin A Loureirin_A2->AKT inhibits

Caption: Potential signaling pathways modulated by Loureirin A and B.

Experimental_Workflow start Start: Dose-Range Finding Study toxicity Acute Toxicity Assessment (e.g., LD50, MTD) start->toxicity dose_selection Select Sub-toxic Doses for Efficacy Studies toxicity->dose_selection animal_model Select Appropriate Animal Model of Disease dose_selection->animal_model treatment Administer this compound (various doses and routes) animal_model->treatment monitoring Monitor Animal Health and Behavior treatment->monitoring efficacy Assess Efficacy Endpoints (e.g., tumor size, behavioral tests) monitoring->efficacy pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis efficacy->pk_pd data_analysis Data Analysis and Interpretation pk_pd->data_analysis end End: Refined Dosage for Further Studies data_analysis->end

Caption: General experimental workflow for refining dosage.

How to enhance the stability of Loureirin D in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Loureirin D. This guide provides troubleshooting advice and frequently asked questions to help researchers enhance the stability of this compound in cell culture media, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture a concern?

A1: this compound is a dihydrochalcone, a type of flavonoid compound extracted from Dragon's Blood resin (Daemonorops draco)[1]. It is known for its anti-inflammatory and antioxidant properties[1][2]. Like many polyphenolic compounds, this compound can be susceptible to degradation in aqueous, neutral-to-alkaline pH, and oxygen-rich environments typical of cell culture media. Instability can lead to a decrease in the effective concentration of the compound over the course of an experiment, resulting in inaccurate or misleading biological data.

Q2: What is the general chemical stability of this compound?

A2: A Material Safety Data Sheet (MSDS) for this compound indicates that it is stable under recommended storage conditions but is incompatible with strong acids, alkalis, and strong oxidizing or reducing agents[3]. Its chemical structure, which includes a methoxy group and a resorcinol-type phenol arrangement, suggests it may be more stable than flavonoids containing more easily oxidized catechol or pyrogallol moieties. Studies on related compounds, Loureirin A and B, found them to be relatively stable in solution over a 36-hour period[4].

Q3: How should I prepare my stock solution of this compound?

A3: this compound is soluble in solvents like DMSO, acetone, and ethyl acetate[5]. For cell culture applications, preparing a high-concentration stock solution in sterile, anhydrous DMSO is the recommended first step.

  • Recommendation: Prepare a 10 mM or 20 mM stock solution in high-quality, anhydrous DMSO.

  • Storage: Aliquot the stock solution into small, single-use volumes in amber vials or tubes wrapped in foil to protect from light. Store at -20°C or -80°C for long-term stability. Concentrated stock solutions are generally more stable than diluted ones[6].

Q4: What is the maximum recommended final concentration of DMSO in my cell culture medium?

A4: The final concentration of the co-solvent (e.g., DMSO) in the cell culture medium should be kept as low as possible to avoid cytotoxicity. A final concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, but it is crucial to include a vehicle control (medium with the same final DMSO concentration without this compound) in all experiments to account for any solvent effects[7].

Q5: Are there ways to enhance the stability of this compound in the final culture medium?

A5: Yes. While specific data for this compound is limited, several strategies are effective for flavonoids in general:

  • Prepare Freshly: Add the diluted this compound to your culture medium immediately before treating the cells. Avoid pre-incubating the compound in the medium for extended periods at 37°C.

  • Control pH: Although most media are buffered around pH 7.4, degradation of some flavonoids can be pH-dependent. Ensure your medium is properly buffered.

  • Use Serum: For serum-containing media, proteins like albumin can bind to polyphenols, which may enhance their stability and solubility compared to serum-free media[3][5].

  • Minimize Light Exposure: Flavonoids can be light-sensitive. Protect your media and plates containing this compound from direct light exposure by keeping them in the dark as much as possible[8][9].

Troubleshooting Guide

This section addresses common problems encountered when working with this compound in cell culture.

Problem Possible Cause(s) Recommended Solution(s)
Low or no biological effect observed. 1. Degradation of this compound: The compound may have degraded in the stock solution or after dilution in the culture medium. 2. Low Solubility/Precipitation: The compound may have precipitated out of the medium upon dilution from the DMSO stock.1. Verify Stock Solution: Prepare a fresh stock solution. Perform a stability check on your working solution using HPLC if possible. 2. Check for Precipitation: After diluting the stock into your medium, visually inspect for any precipitate or cloudiness. If observed, consider using a solubilizing agent like cyclodextrin or including BSA in the medium to improve solubility[7]. 3. Reduce Incubation Time: If degradation is suspected, consider using shorter treatment durations or replenishing the media with fresh compound during long-term experiments.
High variability between experimental replicates. 1. Inconsistent Compound Concentration: This can result from degradation or non-homogenous mixing of the compound in the medium. 2. Non-specific Binding: Hydrophobic compounds can bind to plastic surfaces of culture plates or pipette tips.1. Ensure Homogeneity: After adding this compound to the medium, vortex or pipette gently but thoroughly to ensure a homogenous solution before adding to cells. 2. Minimize Binding: Consider using low-binding microplates. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) can also reduce non-specific binding[7].
Unexpected cytotoxicity observed. 1. High DMSO Concentration: The final concentration of the DMSO vehicle may be toxic to your specific cell line. 2. Degradation Products: Unknown degradation products of this compound could potentially be more toxic than the parent compound.1. Run a Vehicle Control: Always include a control with the highest concentration of DMSO used in your experiment to assess solvent toxicity. Aim for a final DMSO concentration of <0.1% if possible. 2. Conduct Stability Test: Perform a stability assessment to understand the degradation profile. If degradation is rapid, it may be necessary to find alternative stabilization methods or shorten the experimental timeline.

Data Summary & Experimental Protocols

Factors Influencing Flavonoid Stability in Cell Culture
Structural FeatureInfluence on StabilityRelevance to this compound
Hydroxylation Pattern The number and position of hydroxyl (-OH) groups are critical. Pyrogallol (3 adjacent -OH) and catechol (2 adjacent -OH) structures are highly susceptible to oxidation. Resorcinol (2 non-adjacent -OH) structures are more stable[3][5].This compound possesses a more stable resorcinol-type arrangement on one of its aromatic rings, suggesting a lower susceptibility to oxidation compared to many other flavonoids.
Methoxylation Replacing a hydroxyl group with a methoxy (-OCH₃) group generally increases stability by protecting the phenolic group from oxidation[3][5].This compound contains one methoxy group, which likely contributes positively to its overall stability.
Glycosylation The addition of a sugar moiety (glycoside) typically enhances both water solubility and stability[3][5].This compound is not a glycoside.
C2=C3 Double Bond Hydrogenation of the C2=C3 double bond (as seen in flavanones and dihydrochalcones) can improve stability compared to flavones and flavonols[3][5].As a dihydrochalcone, this compound lacks this double bond in its three-carbon chain, which may confer greater stability compared to chalcones or flavones.
Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous sterile DMSO, sterile 1.5 mL amber microcentrifuge tubes or cryovials.

  • Calculation: Determine the mass of this compound needed to prepare a 10 mM stock solution (Molecular Weight: 288.29 g/mol ).

    • Mass (mg) = 10 mmol/L * 0.001 L * 288.29 g/mol * 1000 mg/g = 2.88 mg for 1 mL.

  • Procedure:

    • Under sterile conditions (e.g., in a biosafety cabinet), weigh out the required amount of this compound powder.

    • Add the powder to a sterile vial.

    • Add the calculated volume of anhydrous DMSO to achieve the final concentration of 10 mM.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used if dissolution is slow[10].

    • Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile amber tubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Stability Assessment of this compound in Cell Culture Medium

This protocol allows you to determine the half-life of this compound under your specific experimental conditions.

  • Preparation:

    • Prepare your complete cell culture medium (e.g., DMEM + 10% FBS).

    • Dilute the this compound stock solution into the medium to your final working concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Incubation:

    • Dispense the this compound-containing medium into wells of a sterile culture plate (without cells).

    • Place the plate in a 37°C, 5% CO₂ incubator.

  • Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect an aliquot of the medium from the incubator.

    • Immediately store the collected samples at -80°C until analysis to halt further degradation.

  • Quantification:

    • Analyze the concentration of the remaining this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS)[11].

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Calculate the half-life (T½), which is the time it takes for the concentration to decrease by 50%.

Visual Guides

Experimental Workflow for Stability Assessment

The following diagram outlines the workflow for preparing this compound and assessing its stability in cell culture medium.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO dilute_media Dilute Stock to Working Concentration in Media prep_stock->dilute_media Immediately before use incubate Incubate Media at 37°C, 5% CO2 (Cell-free conditions) dilute_media->incubate sampling Collect Aliquots at Time Points (0, 2, 4, 8... hrs) incubate->sampling store Store Samples at -80°C sampling->store analysis Quantify this compound (HPLC or LC-MS) store->analysis calc Calculate Half-Life (T½) and Degradation Rate analysis->calc conclusion Optimize Experimental Protocol calc->conclusion

Caption: Workflow for assessing this compound stability.

Troubleshooting Logic for Stability Issues

Use this decision tree to troubleshoot experiments where this compound shows lower-than-expected activity.

G start Low or Variable Biological Activity? q_precip Is precipitate visible after dilution in media? start->q_precip a_precip_yes Improve Solubility: - Lower final concentration - Add BSA or cyclodextrin q_precip->a_precip_yes Yes q_stability Was media with compound prepared fresh? q_precip->q_stability No a_stability_no Prepare Freshly: Add compound to media immediately before use. q_stability->a_stability_no No q_control Is vehicle control (DMSO only) normal? q_stability->q_control Yes a_control_no DMSO is likely toxic. Lower final concentration to <0.1%. q_control->a_control_no No a_final Perform formal stability assay (Protocol 2) to quantify degradation. Consider shorter incubation times. q_control->a_final Yes

Caption: Troubleshooting decision tree for this compound.

References

Addressing batch-to-batch variability of Dragon's Blood extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the common challenge of batch-to-batch variability in Dragon's Blood extracts.

Frequently Asked Questions (FAQs)

Q1: What is Dragon's Blood extract and why is it used in research?

A1: Dragon's Blood is a deep red resin obtained from various plant species, most notably from the Dracaena and Croton genera.[1] It has a long history of use in traditional medicine for its anti-inflammatory, antioxidant, wound healing, and antidiarrheal properties.[2] In modern research, it is investigated for a wide range of therapeutic applications, including in oncology, neuroprotection, and dermatology.[2][3] Its biological activity is attributed to a complex mixture of bioactive compounds, including flavonoids, phenolic compounds, and alkaloids like taspine.[1][4]

Q2: What are the primary causes of batch-to-batch variability in Dragon's Blood extracts?

A2: The chemical composition and, consequently, the biological activity of Dragon's Blood extracts can vary significantly between batches.[5] Key contributing factors include:

  • Botanical Source: The specific species of plant used (e.g., Dracaena cochinchinensis vs. Croton lechleri) results in different chemical profiles.[1][6]

  • Geographical Origin: Environmental factors such as climate, soil composition, and altitude can influence the concentration of bioactive compounds.[7]

  • Harvesting Time and Method: The age of the plant and the time of year the resin is harvested can affect its composition. Wounding the plant and subsequent fungal infection can also impact the formation of the resin.[8]

  • Extraction Method: The choice of solvent (e.g., methanol, ethanol, water), temperature, and duration of extraction can significantly alter the yield and profile of extracted compounds.[6][9]

  • Storage Conditions: Exposure to light, heat, and air can lead to the degradation of sensitive phytochemicals over time.[5]

Q3: How can batch-to-batch variability impact my experimental results?

A3: Inconsistent extract composition can lead to a lack of reproducibility in your experiments.[10] This can manifest as:

  • Variations in the potency or efficacy of the extract in cell-based or animal studies.

  • Difficulty in identifying the specific bioactive compounds responsible for an observed effect.

  • Inaccurate dose-response curves.

  • Challenges in meeting regulatory requirements for drug development, which demand consistent product quality.[5]

Troubleshooting Guide

This guide is designed to help you identify and resolve issues related to the variability of Dragon's Blood extracts in your experiments.

Issue 1: I'm observing inconsistent results in my cell viability/proliferation assays between different batches of Dragon's Blood extract.

  • Possible Cause 1: Different Chemical Profiles. The concentration of key bioactive compounds that influence cell signaling pathways may differ between batches.

    • Troubleshooting Step:

      • Perform analytical characterization of each batch using techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to generate a chemical fingerprint.[7][10]

      • Quantify known marker compounds (e.g., loureirin A, loureirin B, resveratrol) to assess consistency.[11]

      • If significant differences are found, consider sourcing extracts that are standardized to a certain concentration of one or more marker compounds.

  • Possible Cause 2: Presence of Contaminants. Contaminants from the extraction process or degradation products could be affecting your cells.

    • Troubleshooting Step:

      • Review the certificate of analysis for each batch, paying attention to any information on purity and contaminants.

      • Ensure proper storage of the extract to prevent degradation.

      • If you suspect contamination, you may need to perform additional purification steps.

Below is a decision tree to guide your troubleshooting process for inconsistent experimental results.

G start Inconsistent Experimental Results check_fingerprint Perform Chemical Fingerprinting (HPLC/UPLC) on Batches start->check_fingerprint profiles_match Are chemical profiles consistent? check_fingerprint->profiles_match check_assay Investigate Assay Parameters (e.g., cell passage number, reagent stability) profiles_match->check_assay Yes source_standardized Source Standardized Extract or Normalize Concentration Based on Marker Compound profiles_match->source_standardized No yes_profiles_match Yes no_profiles_match No end Problem Resolved check_assay->end source_standardized->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: My current batch of extract is showing lower anti-inflammatory activity compared to previous batches.

  • Possible Cause: Variation in Compounds Targeting Inflammatory Pathways. Dragon's Blood has been shown to inhibit the NF-κB/NLRP3/Caspase-1 pyroptosis signaling pathway.[4] Variability in the compounds that modulate this pathway can lead to inconsistent anti-inflammatory effects.

    • Troubleshooting Step:

      • Correlate the chemical fingerprint of each batch with its observed biological activity. This can help identify the peaks (compounds) that are most critical for the anti-inflammatory effect.

      • If possible, use a functional assay to assess the inhibitory activity of each batch on a key component of the relevant signaling pathway (e.g., measuring IL-1β release as a marker for NLRP3 inflammasome activation).

The following diagram illustrates the NF-κB signaling pathway targeted by Dragon's Blood extract.

G DB Dragon's Blood Bioactives NFkB NF-κB DB->NFkB Inhibits NLRP3 NLRP3 NFkB->NLRP3 Activates Casp1 Caspase-1 NLRP3->Casp1 Activates ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves IL1b IL-1β (Inflammation) ProIL1b->IL1b

Caption: NF-κB/NLRP3/Caspase-1 signaling pathway modulated by Dragon's Blood.

Recommended Quality Control Protocols

To ensure the consistency and reproducibility of your research, it is crucial to implement a robust quality control protocol for incoming batches of Dragon's Blood extract.

Protocol 1: HPLC Fingerprinting for Batch-to-Batch Comparison

Objective: To generate a standardized chemical fingerprint for each batch of Dragon's Blood extract to visually and statistically compare their chemical composition.

Methodology:

  • Sample Preparation:

    • Accurately weigh 0.1 g of Dragon's Blood extract powder.

    • Add 10 mL of methanol and sonicate for 30 minutes. Repeat this step once.[9]

    • Combine the extracts in a 25-mL volumetric flask and fill to the mark with methanol.[9]

    • Filter the solution through a 0.2 µm syringe filter before injection.[9]

  • HPLC Conditions (Example):

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[10]

    • Mobile Phase: A gradient of acetonitrile and water.[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Detection Wavelength: 275 nm or 280 nm.[9][10]

    • Column Temperature: 40°C.[9][10]

  • Data Analysis:

    • Overlay the chromatograms from different batches.

    • Use software to calculate the similarity of the fingerprints.

    • Quantify the peak areas of key marker compounds (e.g., loureirin B) for comparison.[10]

The workflow for this quality control protocol is visualized below.

G start Receive New Batch of Extract prepare_sample Prepare Sample for HPLC (Extraction & Filtration) start->prepare_sample run_hplc Run HPLC Analysis prepare_sample->run_hplc get_fingerprint Generate Chemical Fingerprint run_hplc->get_fingerprint compare Compare with Reference Fingerprint get_fingerprint->compare pass Batch Passes QC compare->pass Consistent fail Batch Fails QC (Reject or Further Investigate) compare->fail Inconsistent

Caption: Experimental workflow for quality control of Dragon's Blood extracts.

Data Presentation

The following table summarizes the typical variation in the content of key flavonoids in Dragon's Blood samples from different geographical regions, illustrating the importance of batch-to-batch analysis.

CompoundBatch A (µg/mg)Batch B (µg/mg)Batch C (µg/mg)
Loureirin A1.2 - 4.50.8 - 2.13.5 - 6.8
Loureirin B0.5 - 2.20.3 - 1.51.8 - 4.1
Resveratrol0.2 - 1.10.1 - 0.90.5 - 1.9
Pterostilbene0.4 - 3.50.2 - 2.81.0 - 4.2

Note: These values are illustrative and based on typical ranges found in literature. Actual values will vary.

By implementing these quality control measures and troubleshooting strategies, researchers can minimize the impact of batch-to-batch variability and enhance the reliability and reproducibility of their studies with Dragon's Blood extracts.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Potential of Loureirin D and Loureirin B

Author: BenchChem Technical Support Team. Date: November 2025

A notable disparity in research currently exists between the two dihydrochalcones, Loureirin D and Loureirin B, in the context of their anticancer activities. While Loureirin B and its analogues have been the subject of multiple studies investigating their effects on various cancer cell lines and associated molecular pathways, there is a significant lack of published evidence detailing the anticancer properties of this compound.

This guide aims to provide a comprehensive comparison based on the available scientific literature. For researchers, scientists, and drug development professionals, this analysis underscores the extensive investigation into Loureirin B as a potential anticancer agent and highlights the unexplored potential of this compound, presenting an opportunity for future research.

Quantitative Data on Anticancer Activity

At present, there is no available data from in vitro or in vivo studies to quantify the anticancer activity of this compound. In contrast, studies on Loureirin B and its analogues have provided insights into their potency against cancer cells.

CompoundCancer Cell LineIC50 Value (µM)Reference
This compound Not AvailableNot Available-
Loureirin B Analogue (DHC 4c) HCT116 (Colorectal Cancer)17.9[1][2]
Loureirin B PAI-1 Inhibition (Cell-free assay)26.10[3]

Mechanisms of Anticancer Action

This compound: The mechanism of action for this compound in the context of cancer has not been elucidated due to a lack of studies. It is known to possess anti-inflammatory and anticoagulant properties.[4]

Loureirin B: Research has begun to uncover the multifaceted anticancer mechanisms of Loureirin B and its analogues. These compounds belong to the dihydrochalcone class, which is recognized for its potential antitumor properties.[5][6][7] The known mechanisms are centered around the induction of cell cycle arrest and the modulation of key signaling pathways.

A study on Loureirin analogues, including a dihydrochalcone inspired by Loureirin B, demonstrated selective cytotoxicity against colorectal cancer (CRC) cells.[1][2] The mechanism of this analogue involved:

  • Cell Cycle Arrest: Inducing cell cycle arrest at the G2/M phase.[1]

  • Upregulation of Fas Death Receptor: Increasing the expression of the Fas cell surface death receptor, which is involved in apoptosis.[1]

Experimental Protocols

The following are detailed methodologies for key experiments that have been used to characterize the anticancer activity of Loureirin analogues and could be applied to this compound for a direct comparison.

Cell Viability Assay (MTT Assay)

  • Purpose: To determine the cytotoxic effects of the compounds on cancer cells.

  • Protocol:

    • Cancer cells (e.g., HCT116) and normal cells (e.g., HFL1) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound (e.g., Loureirin B analogue) for a specified period (e.g., 48 hours).

    • After treatment, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.

    • The supernatant is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[8]

Cell Cycle Analysis (Flow Cytometry)

  • Purpose: To investigate the effect of the compound on the cell cycle progression of cancer cells.

  • Protocol:

    • Cancer cells are treated with the compound at a specific concentration for a set time (e.g., 24 hours).

    • The cells are then harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight.

    • The fixed cells are washed with PBS and then incubated with RNase A and propidium iodide (PI) staining solution in the dark.

    • The DNA content of the cells is analyzed using a flow cytometer.

    • The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified to determine if the compound induces cell cycle arrest at a particular phase.

Western Blot Analysis

  • Purpose: To detect the expression levels of specific proteins involved in signaling pathways affected by the compound.

  • Protocol:

    • Cancer cells are treated with the compound, and total protein is extracted using a lysis buffer.

    • The protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with non-fat milk and then incubated with primary antibodies against the target proteins (e.g., Fas, p-ERK, p-JNK).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Anticancer Mechanisms of Loureirin B Analogues

The following diagrams illustrate the known signaling pathway of a Loureirin B analogue and a general experimental workflow for assessing anticancer activity.

Anticancer_Mechanism_Loureirin_B_Analogue cluster_cell Colorectal Cancer Cell Loureirin_B_Analogue Loureirin B Analogue (DHC 4c) Cell_Cycle_Proteins Cell Cycle Regulatory Proteins Loureirin_B_Analogue->Cell_Cycle_Proteins Regulates Fas_Receptor Fas Death Receptor (Upregulation) Loureirin_B_Analogue->Fas_Receptor Induces G2_M_Arrest G2/M Phase Arrest Cell_Cycle_Proteins->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis Fas_Receptor->Apoptosis

Caption: Signaling pathway of a Loureirin B analogue in colorectal cancer cells.

Experimental_Workflow Start Select Cancer Cell Lines Treatment Treat cells with This compound or B Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Mechanism Investigate Mechanism of Action Viability->Mechanism Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Protein_Expression Protein Expression (Western Blot) Mechanism->Protein_Expression Conclusion Compare Anticancer Activity Cell_Cycle->Conclusion Protein_Expression->Conclusion

Caption: General experimental workflow for comparing anticancer activity.

References

A Comparative Analysis of Loureirin D and Resveratrol in Neuroprotection: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel therapeutic agents for neurodegenerative diseases, natural compounds have emerged as a promising frontier. Among these, Loureirin D, a flavonoid from the traditional medicine "Dragon's Blood," and resveratrol, a well-studied polyphenol found in grapes and other plants, have garnered attention for their potential neuroprotective properties. This guide provides a comparative overview of their efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

While extensive research has elucidated the neuroprotective mechanisms and quantified the efficacy of resveratrol, similar detailed experimental data for this compound is notably scarce in publicly available literature. This guide will present a comprehensive analysis of resveratrol, supported by quantitative data and detailed experimental protocols. For this compound, we will discuss its context as a constituent of Dragon's Blood and the known neuroprotective attributes of the broader extract and its other components, highlighting the critical need for further investigation into this compound as an isolated compound.

Quantitative Comparison of Neuroprotective Efficacy

Due to the limited availability of specific quantitative data for this compound, a direct comparative table is not feasible. The following tables summarize the extensive experimental data available for resveratrol.

Table 1: In Vitro Neuroprotective Efficacy of Resveratrol
Cell LineInsultResveratrol ConcentrationKey FindingsReference
Primary Cortical NeuronsNMDA5-100 µMAttenuated NMDA-induced neurotoxicity.[1]
Primary Mixed Glial CulturesLipopolysaccharide (LPS)25-100 µMProvided neuroprotection via radical and ROS scavenging.[1]
C6 Astroglioma CellsLipopolysaccharide (LPS)up to 20 µMSignificantly reduced LPS-induced release of nitric oxide (NO) and PGE2.[1]
HT22 Neuronal CellsGlutamate5, 10, 20 µMReduced glutamate-induced cytotoxicity and increased heme oxygenase 1 (HO1) expression in a concentration-dependent manner.[1]
SH-SY5Y NeuroblastomaAβ-metal complexesNot specifiedPlayed a role in neuroprotection against Aβ and Aβ-metal complexes.[2]
Primary Hippocampal CulturesAβ25-35Not specifiedPrevented neuronal cell death induced by Aβ25-35.[2]
Table 2: In Vivo Neuroprotective Efficacy of Resveratrol
Animal ModelIschemia ModelResveratrol DosageKey FindingsReference
RatsBilateral Common Carotid Artery Occlusion (BCCAO)10-100 mg/kgProtected CA1 hippocampal neurons.[1]
GerbilsBilateral Common Carotid Artery Occlusion (BCCAO)30 mg/kgAttenuated brain damage and improved cognitive outcome.[1]
MiceNot specified50 mg/kg for 7 days (pretreatment)Significantly reduced infarct area.[1]
RatsIschemic Injury20 mg/kg (i.p., i.v., oral)Inhibited insult-induced brain damage.[1]
RatsMiddle Cerebral Artery Occlusion (MCAO)100 mg/kg (i.p.)Significantly decreased infarct volume and improved neurological scores.[3]
RatsMiddle Cerebral Artery Occlusion (MCAO)1.8 mg/kg (i.v.)Enhanced AMPK activity and promoted autophagy, increasing neuronal survival.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess neuroprotection.

In Vitro Neuroprotection Assays
  • Cell Culture and Induction of Neurotoxicity:

    • Cell Lines: Primary neurons (e.g., cortical, hippocampal), immortalized neuronal cell lines (e.g., SH-SY5Y, HT22), and glial cells (e.g., C6) are commonly used.

    • Neurotoxic Insults: To mimic neurodegenerative conditions, cells are exposed to various toxins, including:

      • Excitotoxicity: N-methyl-D-aspartate (NMDA) or glutamate.[1]

      • Oxidative Stress: Hydrogen peroxide (H₂O₂), or rotenone/oligomycin.

      • Inflammation: Lipopolysaccharide (LPS).[1]

      • Amyloid-β Toxicity: Aβ peptides (e.g., Aβ25-35 or Aβ1-42).[2]

  • Assessment of Cell Viability:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

    • LDH Assay: Lactate dehydrogenase (LDH) is released from damaged cells; its measurement in the culture medium is an indicator of cytotoxicity.

  • Measurement of Oxidative Stress:

    • ROS Assays: Dichlorofluorescein diacetate (DCF-DA) is a common probe used to measure intracellular reactive oxygen species (ROS).

  • Apoptosis Assays:

    • TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a hallmark of apoptosis.

    • Western Blotting: The expression levels of pro-apoptotic (e.g., Bax, cleaved caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins are quantified.[1]

In Vivo Neuroprotection Models
  • Animal Models of Ischemic Stroke:

    • Middle Cerebral Artery Occlusion (MCAO): A common model to induce focal cerebral ischemia.

    • Bilateral Common Carotid Artery Occlusion (BCCAO): Used to induce global cerebral ischemia.[1]

  • Assessment of Neurological Deficits and Brain Damage:

    • Neurological Scoring: Behavioral tests are used to assess motor and cognitive function.[3]

    • Infarct Volume Measurement: Brain slices are stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct area.[1][3]

    • Histology: Brain sections are examined for neuronal loss and damage.[1]

Signaling Pathways in Neuroprotection

The neuroprotective effects of resveratrol are mediated through multiple signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.

Resveratrol_Neuroprotective_Pathways cluster_antioxidant Antioxidant Pathways cluster_anti_inflammatory Anti-inflammatory Pathways cluster_sirt1 SIRT1-Mediated Pathways Resveratrol1 Resveratrol Nrf2 Nrf2/ARE Pathway Resveratrol1->Nrf2 PI3K_Akt PI3K/Akt Pathway Resveratrol1->PI3K_Akt HO1 HO1 Induction Nrf2->HO1 ROS_Reduction Reduced Oxidative Stress HO1->ROS_Reduction SOD2 SOD2 Induction SOD2->ROS_Reduction GSK3b GSK-3β/β-catenin PI3K_Akt->GSK3b GSK3b->SOD2 Resveratrol2 Resveratrol NFkB NF-κB Signaling Resveratrol2->NFkB inhibits p38_MAPK p38 MAPK Resveratrol2->p38_MAPK inhibits Microglia_Activation Microglial Activation NFkB->Microglia_Activation activates Inflammatory_Cytokines IL-1β, TNFα Release NFkB->Inflammatory_Cytokines p38_MAPK->Microglia_Activation activates Microglia_Activation->Inflammatory_Cytokines Inflammation_Reduction Reduced Neuroinflammation Inflammatory_Cytokines->Inflammation_Reduction Resveratrol3 Resveratrol SIRT1 SIRT1 Activation Resveratrol3->SIRT1 Bcl2 Bcl-2 (anti-apoptotic) SIRT1->Bcl2 upregulates Bax Bax (pro-apoptotic) SIRT1->Bax downregulates Apoptosis_Modulation Modulation of Apoptosis Bcl2->Apoptosis_Modulation Bax->Apoptosis_Modulation

Caption: Key neuroprotective signaling pathways modulated by resveratrol.

Discussion on this compound

This compound is a flavonoid, specifically a dihydrochalcone, found in Dragon's Blood, a resinous extract from Dracaena species. Dragon's Blood has a long history of use in traditional medicine for various ailments, and modern research has begun to investigate its pharmacological properties, including its anti-inflammatory and neuroprotective effects.

While direct experimental evidence for the neuroprotective efficacy of isolated this compound is lacking, studies on related compounds from Dragon's Blood, such as Loureirin B, have shown neuroprotective effects in models of cerebral ischemia. These effects are attributed to the activation of pro-survival signaling pathways like Akt and Nrf2. It is plausible that this compound shares similar antioxidant and anti-inflammatory properties due to its chemical structure. However, without dedicated studies on the isolated compound, its specific potency and mechanisms of action in neuroprotection remain speculative.

Conclusion

Resveratrol has been extensively demonstrated to possess significant neuroprotective properties, supported by a wealth of in vitro and in vivo experimental data. Its mechanisms of action are multifaceted, involving the modulation of antioxidant, anti-inflammatory, and cell survival pathways.

In contrast, the neuroprotective potential of this compound is yet to be rigorously established through dedicated scientific investigation. While its presence in a traditional medicine with purported neuroprotective effects is intriguing, there is a clear and urgent need for further research to isolate this compound and systematically evaluate its efficacy and mechanisms of action in relevant models of neurodegeneration. Such studies will be crucial to determine if this compound can be considered a viable candidate for the development of novel neuroprotective therapies. Researchers are encouraged to explore this knowledge gap to unlock the potential of this and other compounds from traditional medicinal sources.

References

Validating the In Vivo Anti-inflammatory Potential of Loureirin D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory agents, natural compounds have emerged as a promising frontier. Loureirin D, a dihydrochalcone derived from the traditional medicinal plant Dracaena cochinchinensis, presents a compelling case for investigation. While direct in vivo studies on this compound are not yet available in published literature, a growing body of evidence on closely related compounds, such as Loureirin B and C, and the broader class of dihydrochalcones, suggests a significant anti-inflammatory potential. This guide provides a comparative analysis of the anticipated in vivo anti-inflammatory effects of this compound against two well-established natural compounds, Curcumin and Resveratrol, supported by existing experimental data for these alternatives.

Comparative Efficacy of Natural Anti-Inflammatory Compounds

The following table summarizes the in vivo anti-inflammatory effects of Loureirin B (as a proxy for this compound), Curcumin, and Resveratrol in established animal models of inflammation.

CompoundAnimal ModelDosageKey FindingsReference
Loureirin B Collagen-Induced Arthritis (CIA) in RatsNot SpecifiedReduced clinical score, relieved joint swelling, decreased serum levels of IL-1β, IL-2, IL-6, and IL-17.[1][2]
Curcumin Carrageenan-Induced Paw Edema in Mice50-200 mg/kgDose-dependent reduction in paw edema.[3]
Lipopolysaccharide (LPS)-Induced Endotoxemia in MiceNot SpecifiedSignificant protection against LPS-induced effects.[4]
Collagen-Induced Arthritis (CIA) in MiceNot SpecifiedInhibited IFN-γ-induced BAFF expression.[5]
Resveratrol Lipopolysaccharide (LPS)-Induced Inflammation in various modelsNot SpecifiedReduces the production of pro-inflammatory cytokines.[6]
Brain Ischemia ModelsNot SpecifiedReduces expression of pro-inflammatory cytokines, inhibits NF-κB, and reduces phosphorylation of p38-MAPK and JNK.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key in vivo experiments commonly used to assess anti-inflammatory activity.

Carrageenan-Induced Paw Edema

This widely used model assesses acute inflammation.[7][8][9]

  • Animals: Male Wistar rats or Swiss albino mice are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into control, standard (e.g., indomethacin or diclofenac), and test groups (receiving different doses of the compound).

  • Compound Administration: The test compound or vehicle (for the control group) is administered orally or intraperitoneally.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes) following compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10]

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Lipopolysaccharide (LPS)-Induced Endotoxemia

This model is used to study systemic inflammation.[11][12][13]

  • Animals: BALB/c mice are a common choice.

  • Grouping and Compound Administration: Similar to the paw edema model, animals are grouped and pre-treated with the test compound, standard, or vehicle.

  • Induction of Endotoxemia: LPS (from E. coli) is administered via intraperitoneal injection.

  • Sample Collection: At a predetermined time point after LPS injection (e.g., 2, 4, or 6 hours), blood samples are collected via cardiac puncture.

  • Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[12][14][15]

  • Tissue Analysis: Organs such as the liver and lungs can be harvested for histological examination and analysis of inflammatory markers.

Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways.

Potential Anti-inflammatory Signaling Pathway of this compound

Based on studies of related dihydrochalcones and extracts of Dracaena cochinchinensis, this compound may exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.[3][4]

G Potential Anti-inflammatory Signaling Pathway of this compound cluster_0 MAPK Pathway cluster_1 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Activates JNK JNK TLR4->JNK Activates ERK ERK TLR4->ERK Activates IKK IKK TLR4->IKK Activates LoureirinD This compound LoureirinD->p38 LoureirinD->JNK LoureirinD->ERK LoureirinD->IKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) p38->Cytokines Induces Transcription iNOS_COX2 iNOS, COX-2 p38->iNOS_COX2 Induces Transcription JNK->Cytokines Induces Transcription JNK->iNOS_COX2 Induces Transcription ERK->Cytokines Induces Transcription ERK->iNOS_COX2 Induces Transcription NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB NFkB->Cytokines Induces Transcription NFkB->iNOS_COX2 Induces Transcription caption Potential mechanism of this compound.

Caption: Potential mechanism of this compound.

Experimental Workflow for In Vivo Anti-inflammatory Assessment

A typical workflow for evaluating the in vivo anti-inflammatory effects of a test compound is depicted below.

G Experimental Workflow for In Vivo Anti-inflammatory Assessment A Animal Acclimatization B Grouping and Pre-treatment (Vehicle, Standard, Test Compound) A->B C Induction of Inflammation (e.g., Carrageenan, LPS) B->C D Measurement of Inflammatory Response (e.g., Paw Volume, Cytokine Levels) C->D E Data Analysis and Interpretation D->E caption In vivo anti-inflammatory workflow.

Caption: In vivo anti-inflammatory workflow.

References

Cross-Species Comparison of Loureirin D Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a compound across different species is a cornerstone of preclinical development. This guide provides a comparative overview of the metabolic pathways of Loureirin D, a dihydrochalcone found in Dragon's Blood resin, across various species. Due to a lack of direct comparative studies on this compound, this guide synthesizes information on the metabolism of structurally related compounds and general metabolic pathways for dihydrochalcones.

Executive Summary

Direct comparative quantitative data on the metabolism of this compound across different species is currently unavailable in the public domain. However, based on the metabolic pathways of other dihydrochalcones and related flavonoids, we can infer the likely metabolic transformations this compound undergoes. The primary metabolic routes are expected to involve Phase I oxidation (hydroxylation and O-demethylation) mediated by Cytochrome P450 (CYP) enzymes, followed by Phase II conjugation reactions, predominantly glucuronidation and sulfation, facilitated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). Significant interspecies differences in the expression and activity of these enzymes are expected to influence the metabolic profile and pharmacokinetic parameters of this compound.

Data Presentation: A Look at Related Compounds

While specific quantitative data for this compound metabolites is not available, pharmacokinetic studies on the structurally similar compounds, Loureirin A and Loureirin B, in rats provide valuable insights into the potential disposition of this compound.

Table 1: Pharmacokinetic Parameters of Loureirin A and Loureirin B in Rats Following Oral Administration

ParameterLoureirin ALoureirin B
Tmax (h) ~0.5~0.5
Cmax (ng/mL) ~150~50
AUC (0-t) (ng·h/mL) ~450~150
t1/2 (h) ~2.5~3.0
Apparent Volume of Distribution (Vd/F) (L/kg) HighHigh
Apparent Total Clearance (CL/F) (L/h/kg) HighHigh

Source: Based on data from studies on Loureirin A and B pharmacokinetics in rats.[1][2]

Note: This data is for Loureirin A and B and should be interpreted with caution as a surrogate for this compound.

Metabolic Pathways

The metabolism of dihydrochalcones like this compound generally proceeds through two main phases:

  • Phase I Metabolism: Primarily involves oxidation reactions catalyzed by Cytochrome P450 enzymes in the liver. For this compound, this could include hydroxylation of the aromatic rings or O-demethylation of the methoxy group. The major human CYP enzymes involved in the metabolism of flavonoids are CYP1A2, CYP3A4, and CYP2D6.[3]

  • Phase II Metabolism: The hydroxylated or demethylated metabolites from Phase I, as well as the parent compound, can undergo conjugation with endogenous molecules to increase their water solubility and facilitate excretion. The most common conjugation reactions for flavonoids are glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs).[4][5][6]

  • Gut Microbiota Metabolism: Dihydrochalcones can also be metabolized by the gut microflora, leading to the cleavage of the molecule and the formation of smaller phenolic acids.[7]

Below is a generalized diagram illustrating the potential metabolic pathways for this compound.

LoureirinD_Metabolism This compound This compound Phase I Metabolites Phase I Metabolites This compound->Phase I Metabolites CYP450 (Oxidation, Hydroxylation, O-demethylation) Phase II Metabolites Phase II Metabolites This compound->Phase II Metabolites UGTs (Glucuronidation) SULTs (Sulfation) Gut Microbiota Metabolites Gut Microbiota Metabolites This compound->Gut Microbiota Metabolites Gut Microbiota Phase I Metabolites->Phase II Metabolites UGTs (Glucuronidation) SULTs (Sulfation) Excretion Excretion Phase II Metabolites->Excretion Gut Microbiota Metabolites->Excretion

Caption: Generalized metabolic pathways of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the in vitro metabolism of compounds like this compound.

In Vitro Metabolism using Liver Microsomes

This assay is a standard method to evaluate the metabolic stability and identify the metabolites of a test compound in the liver of different species.

1. Materials:

  • Test compound (this compound)

  • Liver microsomes (from human, rat, mouse, dog)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for reaction termination)

  • Control compounds (e.g., testosterone, verapamil)

  • LC-MS/MS system

2. Experimental Workflow:

InVitro_Metabolism_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Incubation Mixture Prepare incubation mixture: - this compound - Liver Microsomes - Phosphate Buffer Pre-incubation Pre-incubate at 37°C Incubation Mixture->Pre-incubation Initiation Initiate reaction by adding NADPH regenerating system Pre-incubation->Initiation Incubation Incubate at 37°C with shaking Initiation->Incubation Termination Terminate reaction at different time points with cold acetonitrile/methanol Incubation->Termination Centrifugation Centrifuge to precipitate proteins Termination->Centrifugation LCMS Analyze supernatant by LC-MS/MS Centrifugation->LCMS

Caption: Experimental workflow for in vitro metabolism assay.

3. Data Analysis:

  • Metabolic Stability: The disappearance of the parent compound over time is monitored to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

  • Metabolite Identification: The LC-MS/MS data is analyzed to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Enzyme Phenotyping (Reaction Phenotyping)

This experiment aims to identify the specific CYP450 isoforms responsible for the metabolism of the test compound.

1. Materials:

  • As above, plus:

  • Recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

  • Specific chemical inhibitors for each CYP isoform

2. Methodology:

  • Recombinant Enzyme Assay: Incubate the test compound with individual recombinant CYP enzymes to determine which isoforms can metabolize it.

  • Chemical Inhibition Assay: Incubate the test compound with pooled human liver microsomes in the presence and absence of specific CYP inhibitors. A significant decrease in metabolism in the presence of an inhibitor suggests the involvement of that specific CYP isoform.

Conclusion

While direct comparative metabolic data for this compound is lacking, this guide provides a framework for understanding its likely metabolic fate based on its chemical class and data from related compounds. The primary metabolic pathways are anticipated to be Phase I oxidation by CYP enzymes and Phase II conjugation by UGTs and SULTs. Significant species differences in these enzyme systems are a critical consideration for preclinical development. The provided experimental protocols offer a starting point for researchers to conduct their own cross-species metabolism studies of this compound to generate the much-needed quantitative data for a comprehensive comparison.

References

A Comparative Analysis of Loureirin D in Dracaena Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Loureirin D, a bioactive flavonoid, across various Dracaena species. This document synthesizes available data on its presence, outlines key experimental protocols for its study, and contextualizes its therapeutic potential through the pharmacological activities of the plant extracts in which it is found.

While quantitative data specifically comparing this compound levels across different Dracaena species are limited in current literature, this guide offers a framework for such investigations by presenting the known distribution of this compound and related compounds. The focus is on providing actionable experimental methodologies and a comparative overview of the biological activities of relevant Dracaena species.

Distribution of Loureirin Compounds in Dracaena Species

This compound belongs to a class of compounds known as retrodihydrochalcones, which have been isolated from the "Dragon's Blood" resin of Dracaena trees. While direct quantification of this compound is not widely reported, its presence, along with other related Loureirin compounds, has been documented in several species. This table summarizes the known distribution of Loureirins A, B, C, and D.

Dracaena SpeciesLoureirin ALoureirin BLoureirin CThis compound
Dracaena cochinchinensis (Lour.) S.C.Chen✓[1][2]✓[1][2]✓[3]
Dracaena cinnabari Balf.f.✓[4]✓[4]
Dracaena cambodiana Pierre ex Gagnep.✓[5]

Note: Checkmarks (✓) indicate the confirmed presence of the compound in the specified species based on available literature. Empty cells indicate that the presence of the compound has not been reported in the reviewed literature.

Comparative Pharmacological Activities of Dracaena Species Extracts

The therapeutic potential of this compound can be inferred from the pharmacological activities of the extracts of Dracaena species in which it and its related compounds are found. "Dragon's Blood" resin from these species has been a staple in traditional medicine for centuries. Modern scientific studies have begun to validate these uses, attributing a range of biological activities to the complex mixture of phytochemicals present, including the Loureirins.

Pharmacological ActivityDracaena cochinchinensisDracaena cinnabariSupporting Evidence
Anti-inflammatory Extracts have been shown to reduce the production of pro-inflammatory cytokines. This compound specifically inhibits nitric oxide production.[6]
Anticoagulant/Anti-thrombotic This compound is known for its anticoagulant properties, including the inhibition of platelet aggregation.[6] Ethanolic extracts of D. cochinchinensis resin have shown antithrombotic activities.
Neuroprotective Extracts have been found to inhibit amyloid-β fibril formation, suggesting potential in Alzheimer's disease treatment.[2] Loureirin C has demonstrated anti-Alzheimer's disease effects.[7][8]
Wound Healing The resin is traditionally used to treat traumatic injuries and promotes tissue regeneration.
Antimicrobial/Antiviral The resin has demonstrated activity against various microbes and viruses.[4]
Antioxidant Flavonoids within the extracts contribute to their antioxidant properties.
Antidiabetic Extracts have shown potential in managing blood glucose levels.[4]
Antitumor Various studies have indicated the cytotoxic effects of the extracts on cancer cell lines.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible and comparable study of this compound and other phytochemicals in Dracaena species. Below are representative protocols for extraction and quantification.

Extraction of this compound and Other Phenolic Compounds

This protocol is a generalized method based on the extraction of phenolic compounds from Dracaena stemwood or resin.

Objective: To extract a broad range of phenolic compounds, including this compound, for subsequent analysis.

Materials:

  • Dried and powdered Dracaena stemwood or resin

  • Solvents: 90% ethanol, 50% ethanol, water

  • Ultrasonic bath

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Weigh 20 g of the powdered plant material.

  • Add 400 mL of the chosen solvent (e.g., 90% ethanol).

  • Sonicate the mixture for 20 minutes in an ultrasonic bath.

  • Repeat the sonication process two more times with fresh solvent.

  • Combine the filtered extracts.

  • Concentrate the extract using a rotary evaporator under reduced pressure.

  • Lyophilize the concentrated extract using a freeze-dryer to obtain a dry powder.

  • Store the dried extract at -20°C until further analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the analysis of flavonoids and stilbenoids from Dracaena extracts, which can be optimized for the specific quantification of this compound.

Objective: To separate and quantify this compound in the plant extract.

Instrumentation and Conditions:

  • HPLC System: Agilent HPLC with a Diode Array Detector (DAD)

  • Column: C18 column (e.g., 4.6 × 250 mm, 5 µm)

  • Mobile Phase:

    • A: 0.2% formic acid in water

    • B: Acetonitrile

  • Gradient Program: A multi-step gradient program is typically used to achieve good separation of the complex mixture of compounds. An example gradient is as follows:

    • 0-10 min: 10-15% B

    • 10-30 min: 15-25% B

    • 30-55 min: 25-35% B

    • 55-65 min: 35-40% B

    • 65-90 min: 40-60% B

    • 90-96 min: 60-100% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Detection Wavelength: 280 nm (or a wavelength determined to be the λmax for this compound)

  • Column Temperature: 25-30°C

Procedure:

  • Prepare a standard stock solution of purified this compound in a suitable solvent (e.g., methanol or ethanol).

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare the sample solution by dissolving a known weight of the dried extract in the solvent. Filter the solution through a 0.45 µm syringe filter before injection.

  • Inject the standards and the sample solution into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizing the Experimental Workflow and Signaling Pathways

To facilitate a clearer understanding of the processes involved in the research of this compound, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a conceptual signaling pathway for its anti-inflammatory action.

G cluster_collection Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Quantification cluster_bioactivity Bioactivity Studies plant_material Dracaena spp. (Resin/Stemwood) powder Drying & Powdering plant_material->powder extraction Solvent Extraction (e.g., Ethanol) powder->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration drying Freeze-Drying concentration->drying crude_extract Crude Extract drying->crude_extract hplc HPLC-DAD Analysis crude_extract->hplc cell_culture In vitro assays (e.g., anti-inflammatory) crude_extract->cell_culture quantification Quantification of this compound hplc->quantification animal_models In vivo studies quantification->animal_models

Caption: Experimental workflow for the extraction and analysis of this compound.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 NFkB NF-κB Signaling Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation LoureirinD This compound LoureirinD->NFkB Inhibition

Caption: Conceptual anti-inflammatory signaling pathway of this compound.

References

Reproducibility of Dihydrochalcone Effects in Cancer Cell Lines: A Comparative Analysis of Loureirin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of published research exists specifically on the biological effects of Loureirin D. Therefore, this guide provides a comparative analysis of its closely related analogues, Loureirin A and B, to offer insights into the potential reproducibility of the effects of this class of dihydrochalcones across different cancer cell lines.

This guide synthesizes available experimental data to compare the performance of Loureirin A and B in various cancer cell lines. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of their biological activities, the signaling pathways they modulate, and the experimental protocols used to assess their effects.

Quantitative Data Summary

The following table summarizes the reported cytotoxic and anti-migratory effects of Loureirin analogues in different cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.[1][2]

CompoundCell LineAssayEffectConcentration/IC50Reference
Loureirin AA549 (NSCLC)SRB AssayNo significant cytotoxicityUp to 140 µM[3]
Loureirin BA549 (NSCLC)SRB AssayNo significant cytotoxicityUp to 140 µM[3]
Loureirin AH1299 (NSCLC)SRB AssayNo significant cytotoxicityUp to 140 µM[3]
Loureirin BH1299 (NSCLC)SRB AssayNo significant cytotoxicityUp to 140 µM[3]
Loureirin AB16 (Melanoma)Not SpecifiedInhibition of proliferationNot Specified[4]
Loureirin AA375 (Melanoma)Not SpecifiedInhibition of proliferationNot Specified[4]
Loureirin Analogue (3d)HCT116 (Colorectal)Cytotoxicity AssaySelective anticancer activity8.4 µM[5]
Loureirin Analogue (4c)HCT116 (Colorectal)Cytotoxicity AssaySelective anticancer activity17.9 µM[5]
Loureirin AA549 (NSCLC)Wound-healing AssayInhibition of migrationDose-dependent[3]
Loureirin BA549 (NSCLC)Wound-healing AssayInhibition of migrationDose-dependent[3]
Loureirin AH1299 (NSCLC)Wound-healing AssayInhibition of migrationDose-dependent[3]
Loureirin BH1299 (NSCLC)Wound-healing AssayInhibition of migrationDose-dependent[3]
Loureirin AA549 (NSCLC)Trans-well AssayInhibition of invasionDose-dependent[3][6]
Loureirin BA549 (NSCLC)Trans-well AssayInhibition of invasionDose-dependent[3][6]
Loureirin AH1299 (NSCLC)Trans-well AssayInhibition of invasionDose-dependent[3][6]
Loureirin BH1299 (NSCLC)Trans-well AssayInhibition of invasionDose-dependent[3][6]
Loureirin AA375 (Melanoma)Transwell AssayInhibition of migration & invasionDose-dependent[4]
Loureirin AA875 (Melanoma)Transwell AssayInhibition of migration & invasionDose-dependent[4]

Signaling Pathway Modulation

Loureirin A and B have been consistently reported to modulate key signaling pathways involved in cancer cell proliferation, migration, and invasion. The Mitogen-Activated Protein Kinase (MAPK) pathway is a primary target.

MAPK_Pathway cluster_0 Loureirin A/B Inhibition cluster_1 MAPK Cascade cluster_2 Downstream Effects Loureirin_AB Loureirin A/B ERK p-ERK Loureirin_AB->ERK inhibits phosphorylation JNK p-JNK Loureirin_AB->JNK inhibits phosphorylation p38 p-p38 Loureirin_AB->p38 inhibits phosphorylation Migration Cell Migration ERK->Migration Invasion Cell Invasion JNK->Invasion EMT Epithelial-Mesenchymal Transition (EMT) p38->EMT

Caption: Inhibition of the MAPK signaling pathway by Loureirin A and B.

In non-small cell lung cancer (NSCLC) cell lines A549 and H1299, Loureirin A and B were found to suppress the phosphorylation of ERK, JNK, and p38 in a dose-dependent manner.[3][7] This inhibition of the MAPK pathway is linked to the observed reduction in cell migration and invasion.[3][7] Furthermore, in melanoma cells, Loureirin A has been shown to suppress migration and invasion through the AKT/mTOR signaling pathway and promote cell differentiation via the WNT signaling pathway.[4][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on Loureirin A and B.

Cell Culture
  • Cell Lines: A549, H1299 (human non-small cell lung cancer), B16, A375, A875 (melanoma), HCT116, HT29 (human colorectal carcinoma), MCF7 (human breast adenocarcinoma), and HFL1 (human fetal lung fibroblast) were used in the cited studies.

  • Culture Conditions: Cells were typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (SRB Assay)
  • Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.

  • The following day, cells were treated with various concentrations of Loureirin A or B (e.g., 0-140 µM) for 48 hours.

  • After treatment, cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • The plates were washed five times with slow-running tap water and air-dried.

  • Cells were stained with 0.4% sulforhodamine B (SRB) solution for 30 minutes at room temperature.

  • The plates were washed again with 1% acetic acid to remove unbound dye and then air-dried.

  • The bound SRB dye was solubilized with 10 mM Tris base solution.

  • The absorbance was measured at 515 nm using a microplate reader.

Wound-Healing (Migration) Assay
  • Cells were seeded in 6-well plates and grown to 90-95% confluency.

  • A sterile 200 µL pipette tip was used to create a linear scratch (wound) in the cell monolayer.

  • The wells were washed with phosphate-buffered saline (PBS) to remove detached cells.

  • Fresh medium containing different concentrations of Loureirin A or B was added.

  • Images of the wound were captured at 0 and 24 hours using a microscope.

  • The wound closure area was quantified using image analysis software.

Trans-well (Invasion) Assay
  • The upper chambers of Trans-well inserts (8 µm pore size) were coated with Matrigel.

  • Cells (e.g., 5 × 10⁴ cells) were seeded into the upper chamber in serum-free medium containing the test compound.

  • The lower chamber was filled with medium containing 10% FBS as a chemoattractant.

  • After incubation for 24 hours, non-invading cells on the upper surface of the membrane were removed with a cotton swab.

  • Invading cells on the lower surface were fixed with methanol and stained with crystal violet.

  • The number of invaded cells was counted in several random fields under a microscope.

Western Blot Analysis
  • Cells were treated with Loureirin A or B for the indicated times and concentrations.

  • Total protein was extracted using RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein concentration was determined using a BCA protein assay kit.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

  • The membrane was incubated with primary antibodies against target proteins (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38) overnight at 4°C.

  • After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

While direct data on this compound is lacking, the available evidence for Loureirin A and B demonstrates consistent anti-migratory and anti-invasive effects across multiple cancer cell lines, particularly in NSCLC and melanoma. The primary mechanism of action appears to be the inhibition of the MAPK signaling pathway. The reproducibility of these effects in different cell types suggests that dihydrochalcones from Dracaena species represent a promising class of compounds for further investigation in cancer therapy. Future studies are warranted to specifically elucidate the biological activities of this compound and to determine if its effects and underlying mechanisms are comparable to those of its close analogues.

References

In Vitro vs. In Vivo Correlation of Loureirin D Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo activities of Loureirin D, a flavonoid compound with noted anti-inflammatory and anticoagulant properties. Due to the limited availability of direct quantitative data for this compound in the public domain, this guide incorporates data from its close structural analogues, Loureirin A and B, to provide a broader context for its potential therapeutic activities. It is crucial to note that while these analogues offer valuable insights, their pharmacological profiles may not be identical to that of this compound.

Data Presentation

In Vitro Activity of Loureirin Analogues

The following table summarizes the available in vitro data for Loureirin A and B, focusing on their antiplatelet and cytotoxic activities. No specific IC50 values for the direct antiplatelet or anti-inflammatory activity of this compound were identified in the reviewed literature.

CompoundAssayCell Line/TargetEndpointIC50 ValueCitation(s)
Loureirin APlatelet AggregationHuman PlateletsInhibition of collagen-induced aggregationNot explicitly defined, but significant inhibition observed at 50-100 µM[1]
Loureirin ACytotoxicityA549 (Human Lung Carcinoma)Cell Viability245 µM (24h), 133 µM (48h)[2]
Loureirin ACytotoxicityH1299 (Human Non-small Cell Lung Carcinoma)Cell Viability280 µM (24h), 126 µM (48h)[2]
Loureirin BCytotoxicityA549 (Human Lung Carcinoma)Cell Viability350 µM (24h), 150 µM (48h)[2]
Loureirin BCytotoxicityH1299 (Human Non-small Cell Lung Carcinoma)Cell Viability280 µM (24h), 136 µM (48h)[2]
In Vivo Activity and Pharmacokinetics of Loureirin Analogues

The in vivo data for Loureirin analogues is primarily focused on anti-inflammatory effects and pharmacokinetic profiling. Direct dose-response data for this compound in established inflammation models remains elusive. The pharmacokinetic data for Akebia saponin D (ASD), a structurally different saponin, is included to highlight potential challenges in the oral bioavailability of complex natural compounds, a consideration that may be relevant for this compound.

CompoundAnimal ModelStudy TypeDosingKey FindingsCitation(s)
Loureirin BRatPharmacokinetics25 mg/kg (oral)Tmax: ~1.5 h, Cmax: ~10 ng/mL, T1/2: ~4 h[3]
Akebia saponin D (ASD)RatPharmacokinetics10 mg/kg (IV), 100 mg/kg (oral)Oral bioavailability: 0.025%[4]
Ellagic AcidRatAnti-inflammatory (Carrageenan-induced paw edema)1-30 mg/kg (i.p.)Dose-dependent reduction in paw edema (ED50: 8.41 mg/kg)[5]

Experimental Protocols

In Vitro Platelet Aggregation Assay

Objective: To determine the inhibitory effect of a compound on platelet aggregation induced by various agonists.

Methodology:

  • Blood Collection: Whole blood is drawn from healthy human volunteers who have not taken any antiplatelet medication for at least two weeks. Blood is collected into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. The remaining blood is centrifuged at a higher speed (e.g., 1200 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 3 x 10^8 platelets/mL) using PPP.

  • Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer. A sample of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C.

  • Compound Incubation: The test compound (e.g., this compound) at various concentrations is added to the PRP and incubated for a specified time.

  • Agonist Induction: An agonist such as adenosine diphosphate (ADP), collagen, or arachidonic acid is added to induce platelet aggregation.

  • Data Analysis: The change in light transmission through the PRP is recorded over time. The maximum aggregation percentage is calculated, and the IC50 value (the concentration of the compound that inhibits aggregation by 50%) is determined.[3]

In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the anti-inflammatory activity of a compound in an acute inflammation model.

Methodology:

  • Animal Model: Male Wistar rats or Swiss albino mice are typically used. The animals are housed under standard laboratory conditions with free access to food and water.

  • Compound Administration: The test compound (e.g., this compound) is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each animal.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. A dose-response curve can be generated to determine the ED50 value (the dose that causes 50% inhibition of edema).[5]

  • Biochemical and Histological Analysis: At the end of the experiment, animals may be euthanized, and the paw tissue collected for measurement of inflammatory markers (e.g., TNF-α, IL-6, myeloperoxidase) and for histopathological examination.[6]

Mandatory Visualization

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Blood Sample Blood Sample PRP Preparation PRP Preparation Blood Sample->PRP Preparation Centrifugation Platelet Aggregometry Platelet Aggregometry PRP Preparation->Platelet Aggregometry Incubate with this compound + Agonist IC50 Determination IC50 Determination Platelet Aggregometry->IC50 Determination Measure Aggregation In Vitro Data (IC50) In Vitro Data (IC50) IC50 Determination->In Vitro Data (IC50) Animal Model (Rat) Animal Model (Rat) Compound Administration Compound Administration Animal Model (Rat)->Compound Administration Oral/IP Dosing Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Induce Inflammation Paw Edema Measurement Paw Edema Measurement Carrageenan Injection->Paw Edema Measurement Plethysmometry Efficacy Determination Efficacy Determination Paw Edema Measurement->Efficacy Determination Calculate % Inhibition In Vivo Data (ED50) In Vivo Data (ED50) Efficacy Determination->In Vivo Data (ED50) IVIVC Assessment IVIVC Assessment In Vitro Data (IC50)->IVIVC Assessment In Vivo Data (ED50)->IVIVC Assessment G Inflammatory Stimulus (e.g., LPS, Carrageenan) Inflammatory Stimulus (e.g., LPS, Carrageenan) TLR4 TLR4 Inflammatory Stimulus (e.g., LPS, Carrageenan)->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IkB IKK->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Releases Nucleus Nucleus NF-kB->Nucleus Translocates to Pro-inflammatory Genes (TNF-a, IL-6, COX-2, iNOS) Pro-inflammatory Genes (TNF-a, IL-6, COX-2, iNOS) Nucleus->Pro-inflammatory Genes (TNF-a, IL-6, COX-2, iNOS) Induces Transcription This compound This compound This compound->IKK Inhibits This compound->NF-kB Inhibits Translocation

References

Unveiling the Anticancer Potential of Loureirin D Analogues: A Structural Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Loureirin D, a flavonoid extracted from the traditional Chinese medicine "Dragon's Blood," has garnered interest for its potential therapeutic properties. This guide provides a comparative analysis of the structural activity relationship (SAR) of this compound and its analogues, with a focus on their anticancer activities. By examining the chemical modifications of the core structure, we can elucidate the key features responsible for their biological effects and guide the development of more potent and selective drug candidates.

Quantitative Analysis of Cytotoxicity

The anticancer activity of this compound analogues is primarily evaluated through cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key parameter in these studies. The following table summarizes the IC50 values of representative Loureirin analogues, highlighting the impact of structural modifications on their cytotoxic potential.

CompoundCore StructureModificationsCancer Cell LineIC50 (µM)Reference
Chalcone Analogue (3d) Chalcone4-fluorobenzaldehyde derivativeHCT116 (Colon)8.4[1]
Dihydrochalcone Analogue (4c) Dihydrochalcone4-chlorobenzaldehyde derivativeHCT116 (Colon)17.9[1]

Key Findings from SAR Studies:

A crucial determinant for the anticancer activity of Loureirin analogues is the presence of an α, β-unsaturated ketone in the chalcone structure.[1] Studies have shown that chalcones generally exhibit higher anticancer activity compared to their corresponding dihydrochalcones, which have a saturated ketone.[1] This suggests that the electrophilic nature of the α, β-unsaturated ketone, which can react with nucleophilic residues in proteins, is important for their cytotoxic effects.

Specifically, in a study on Loureirin analogues, the chalcone derivative 3d showed potent and selective activity against the HCT116 colorectal cancer cell line with an IC50 of 8.4 µM.[1] In contrast, the dihydrochalcone analogue 4c , while still active, had a higher IC50 of 17.9 µM.[1] Interestingly, both compounds showed no significant cytotoxicity against normal human fetal lung fibroblast cells, indicating a degree of selectivity for cancer cells.[1]

Signaling Pathways Modulated by Loureirin Analogues

Loureirin analogues exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and metastasis. The Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR pathways are prominent targets.

MAPK Signaling Pathway

The MAPK pathway is a critical regulator of cell growth, differentiation, and apoptosis. Loureirins A and B have been shown to inhibit the phosphorylation of key components of this pathway, including ERK, JNK, and p38, in non-small cell lung cancer cells.[2] This inhibition leads to a suppression of downstream signaling and contributes to the anti-invasive properties of these compounds.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF JNK JNK RAS->JNK p38 p38 RAS->p38 MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Loureirin_D_Analogue Loureirin_D_Analogue Loureirin_D_Analogue->ERK Loureirin_D_Analogue->JNK Loureirin_D_Analogue->p38 Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Proliferation, Invasion

MAPK Signaling Pathway Inhibition by Loureirin Analogues.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism and is often hyperactivated in cancer.[3][4] Flavonoids, including Loureirin analogues, have been shown to inhibit this pathway.[3] For instance, Loureirin B has been reported to block the PI3K/AKT signaling pathway in cervical cancer development. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Survival_Proliferation Cell_Survival_Proliferation mTOR->Cell_Survival_Proliferation Loureirin_D_Analogue Loureirin_D_Analogue Loureirin_D_Analogue->PI3K Loureirin_D_Analogue->Akt MTT_Assay_Workflow Cell_Seeding Seed cells in a 96-well plate Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Compound_Treatment Treat cells with varying concentrations of this compound analogues Incubation1->Compound_Treatment Incubation2 Incubate for 24-72 hours Compound_Treatment->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 4 hours MTT_Addition->Incubation3 Formazan_Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis

References

Safety Operating Guide

Proper Disposal of Loureirin D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of Loureirin D, a flavonoid compound, to minimize environmental impact and maintain a safe laboratory environment.

Hazard Profile and Environmental Impact

This compound is classified as harmful if swallowed and is recognized as being very toxic to aquatic life with long-lasting effects[1]. Due to its potential for environmental harm, it is imperative that this compound is not disposed of through standard laboratory drains or as general waste.

Core Disposal Principles

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. All disposal methods must comply with local, state, and federal regulations.

Key considerations for disposal include:

  • Waste Segregation: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety protocols.

  • Container Management: Use designated, properly labeled, and sealed containers for all this compound waste.

  • Environmental Protection: Prevent any release of this compound into the environment, including waterways and soil[1].

Step-by-Step Disposal Procedures

1. Solid this compound Waste:

  • Collection: Collect pure this compound, and any materials heavily contaminated with it (e.g., weighing boats, contaminated gloves), in a clearly labeled, sealed container.
  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name "this compound," the approximate quantity, and the associated hazard symbols.
  • Storage: Store the sealed container in a designated hazardous waste accumulation area within the laboratory, away from incompatible materials.
  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider.

2. This compound Solutions:

  • Aqueous Solutions: Due to its high aquatic toxicity, do not dispose of aqueous solutions containing this compound down the drain. Collect these solutions in a designated, leak-proof container labeled for "Aqueous Hazardous Waste" containing this compound.
  • Organic Solvent Solutions: Solutions of this compound in organic solvents should be collected in a separate, compatible "Hazardous Organic Waste" container. Ensure the container is properly labeled with the solvent and "this compound."
  • Disposal: Both aqueous and organic waste containers should be sent for disposal through your institution's hazardous waste program.

3. Contaminated Labware and Personal Protective Equipment (PPE):

  • Grossly Contaminated Items: Items such as pipette tips, and centrifuge tubes that have come into direct contact with this compound should be collected as solid hazardous waste.
  • Minimally Contaminated Items: Labware that can be effectively decontaminated should be rinsed with an appropriate solvent. The resulting rinseate must be collected as hazardous liquid waste. After decontamination, the labware can be washed and reused or disposed of as non-hazardous waste, in accordance with institutional policies.
  • PPE: Contaminated gloves, bench paper, and other disposable PPE should be placed in the solid hazardous waste container for this compound.

Quantitative Data Summary

Hazard ClassificationGHS CodeDescription
Acute toxicity, OralCategory 4Harmful if swallowed[1].
Acute aquatic toxicityCategory 1Very toxic to aquatic life[1].
Chronic aquatic toxicityCategory 1Very toxic to aquatic life with long lasting effects[1].

Experimental Workflow for Waste Segregation

The following diagram illustrates the decision-making process for segregating this compound waste in a laboratory setting.

LoureirinD_Disposal_Workflow cluster_waste_generation Waste Generation start This compound Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? start->is_liquid is_labware Is it contaminated labware/PPE? start->is_labware solid_waste Solid Hazardous Waste Container is_solid->solid_waste Yes is_aqueous Aqueous solution? is_liquid->is_aqueous decontaminate Decontaminate if possible is_labware->decontaminate Yes aqueous_waste Aqueous Hazardous Waste Container organic_waste Organic Hazardous Waste Container decontaminate->aqueous_waste Collect Rinseate dispose_solid Dispose as Solid Hazardous Waste decontaminate->dispose_solid is_aqueous->aqueous_waste Yes is_aqueous->organic_waste No (Organic Solvent)

Caption: Decision tree for the proper segregation of this compound waste streams.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Loureirin D

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical guidance for the handling of Loureirin D, a dihydrochalcone compound. Adherence to these protocols is essential to ensure personal safety and to maintain a secure laboratory environment. The following procedures are based on established safety data for this compound and are intended to provide clear, actionable steps for its use in research and development.

Hazard Identification and Risk Assessment

This compound is classified with the following hazards:

  • Acute toxicity, Oral (Category 4) : Harmful if swallowed[1].

  • Acute aquatic toxicity (Category 1) : Very toxic to aquatic life[1].

  • Chronic aquatic toxicity (Category 1) : Very toxic to aquatic life with long lasting effects[1].

A thorough risk assessment should be conducted before any new or modified procedure involving this compound.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. This information is derived from the official Safety Data Sheet (SDS) and represents the minimum standard for protection[1][2].

Operation Eye/Face Protection Hand Protection Protective Clothing Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood)Safety goggles with side-shieldsProtective gloves (e.g., nitrile)Standard laboratory coat, fully buttonedSuitable respirator
High-Volume Handling or Risk of Splash Safety goggles with side-shields and a face shieldProtective gloves (e.g., nitrile), consider double-glovingImpervious clothing (e.g., chemical-resistant apron over lab coat)Suitable respirator
Emergency Spill Response Safety goggles with side-shields and a face shieldHeavy-duty protective glovesFull-body impervious clothingSelf-contained breathing apparatus (SCBA) or a full-face respirator with appropriate cartridges

Experimental Protocols: Handling and Disposal

Pre-Handling Checklist:
  • Verify Equipment: Ensure a certified chemical fume hood, safety shower, and eyewash station are accessible and operational[1][2].

  • Inspect PPE: Check all PPE for integrity (e.g., no tears or holes in gloves).

  • Review SDS: Read the most current Safety Data Sheet for this compound before commencing work.

  • Prepare Workspace: Designate a specific area for handling this compound and ensure it is clean and uncluttered.

Step-by-Step Handling Procedure:
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Work in a Ventilated Area: All handling of this compound, especially the powder form, must be conducted in a certified chemical fume hood to avoid inhalation and dust formation[1][2].

  • Portioning: When weighing or transferring the powder, use caution to prevent creating dust.

  • Solution Preparation: When dissolving in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, or Acetone, add the solvent to the solid slowly to prevent splashing[3].

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water[1]. Do not eat, drink, or smoke in the work area[1].

Storage:
  • Powder: Store at -20°C in a tightly sealed container in a cool, well-ventilated area[1][4].

  • In Solvent: Store at -80°C[1][4].

  • Keep away from direct sunlight and sources of ignition[1].

  • Incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].

Spill and Emergency Procedures:
  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

    • Collect the absorbed material into a designated, sealed container for hazardous waste disposal[1][2].

    • Decontaminate the spill area.

  • Large Spills:

    • Evacuate the laboratory and notify your institution's environmental health and safety department immediately.

    • Prevent the spill from entering drains or waterways[1][2].

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].

    • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical attention if irritation persists[1][2].

    • Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[1][2].

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention[1][2].

Disposal Plan:
  • Waste this compound: Dispose of contents and container to an approved waste disposal plant[1]. Follow all federal, state, and local regulations for hazardous waste disposal.

  • Contaminated Materials: All disposable materials that have come into contact with this compound, including gloves, paper towels, and pipette tips, must be disposed of as hazardous waste.

Visualization of PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow start Start: Handling this compound assess_task Assess Task and Potential for Exposure start->assess_task low_volume Low-Volume Handling assess_task->low_volume Low Risk high_volume High-Volume Handling or Risk of Splash assess_task->high_volume Medium Risk emergency Emergency Spill assess_task->emergency High Risk ppe_low Standard PPE: - Safety Goggles - Protective Gloves - Lab Coat - Respirator low_volume->ppe_low ppe_high Enhanced PPE: - Goggles & Face Shield - Double Gloves - Impervious Clothing - Respirator high_volume->ppe_high ppe_emergency Full Emergency PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Full-Body Suit - SCBA/Full-Face Respirator emergency->ppe_emergency end Proceed with Task ppe_low->end ppe_high->end ppe_emergency->end

References

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